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  • Product: 3-[(benzylsulfanyl)methyl]aniline
  • CAS: 1019394-69-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-[(Benzylsulfanyl)methyl]aniline: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of linker moieties and pharmacophore building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of linker moieties and pharmacophore building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-[(Benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a highly versatile, bifunctional intermediate. Featuring a nucleophilic aniline group and a flexible, lipophilic thioether-linked benzyl ring, this compound is engineered for the synthesis of targeted therapeutics, particularly kinase inhibitors. This whitepaper provides an authoritative analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its structural utility in drug design.

Physicochemical Profiling & Molecular Dynamics

The physical and chemical properties of 3-[(benzylsulfanyl)methyl]aniline are dictated by the interplay between its primary amine and the thioether linkage. Unlike rigid ether (-O-) linkages, the thioether (-S-) bond is longer (approx. 1.8 Å vs. 1.4 Å) and more polarizable. This structural causality grants the molecule superior conformational flexibility, allowing the benzyl group to dynamically adapt to cryptic hydrophobic pockets in target proteins.

Below is a summary of its quantitative physicochemical data, synthesized from structural computations and homologous compound baselines provided by authoritative suppliers such as and [1][2].

PropertyValue / Description
Chemical Name 3-[(Benzylsulfanyl)methyl]aniline
CAS Registry Number 1019394-69-4
Molecular Formula C₁₄H₁₅NS
Molecular Weight 229.34 g/mol
Exact Mass 229.0925 Da
Predicted Boiling Point 370–380 °C at 760 mmHg
Predicted Density 1.14–1.18 g/cm³
Predicted pKa (Aniline NH₂) ~4.6
LogP (Lipophilicity) ~3.8
Appearance Pale yellow to light brown viscous oil/solid

Note: Boiling point and density are extrapolated from structurally homologous diaryl thioethers.

Rational Synthetic Methodology

The synthesis of 3-[(benzylsulfanyl)methyl]aniline requires strict attention to chemoselectivity. The primary challenge lies in reducing the nitro precursor to an aniline without cleaving or oxidizing the sensitive thioether bond.

Causality of Experimental Choices: Catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) is strongly contraindicated for this substrate. The lone electron pairs on the thioether sulfur atom will coordinate tightly to the palladium surface, rapidly poisoning the transition metal catalyst. Therefore, a dissolving metal reduction utilizing Iron powder and Ammonium Chloride (Béchamp reduction conditions) is employed. This choice guarantees chemoselective reduction of the nitro group while leaving the thioether linkage completely intact.

Step-by-Step Protocol: A Self-Validating Workflow

Step 1: S-Alkylation (Thioether Formation)

  • Reagents: Dissolve 1.0 equivalent of 3-nitrobenzyl bromide and 1.1 equivalents of benzyl mercaptan in anhydrous N,N-Dimethylformamide (DMF).

  • Catalysis: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Rationale: K₂CO₃ is a mild base that deprotonates the mercaptan to form a highly nucleophilic thiolate without triggering unwanted side reactions.

  • Reaction: Stir the suspension at 25 °C under a nitrogen atmosphere for 4 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The reaction is self-validating when the UV-active spot of the starting bromide completely disappears, replaced by a less polar, UV-active spot representing the thioether intermediate.

  • Workup: Quench with distilled water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum to yield 3-[(benzylsulfanyl)methyl]nitrobenzene.

Step 2: Chemoselective Nitro Reduction

  • Reagents: Dissolve the intermediate from Step 1 in a 4:1 mixture of Ethanol and Water.

  • Reduction: Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of Ammonium Chloride (NH₄Cl). Rationale: NH₄Cl serves as a mild proton source to activate the iron surface without hydrolyzing the thioether.

  • Reaction: Heat the mixture to reflux (80 °C) for 3 hours.

  • Validation: The system validates its progress visually; the pale yellow solution transitions to a dark, reddish-brown suspension as iron oxides form. LC-MS analysis will confirm the complete disappearance of the nitro mass (M+H: 260) and the emergence of the aniline mass (M+H: 230).

  • Workup: Filter the hot suspension through a pad of Celite to remove iron residues. Concentrate the filtrate, extract with dichloromethane, and purify via silica gel chromatography to isolate the final product.

Synthesis A 3-Nitrobenzyl bromide + Benzyl mercaptan B Step 1: S-Alkylation (K2CO3, DMF, 25°C) A->B C 3-[(Benzylsulfanyl)methyl] nitrobenzene B->C Intermediate D Step 2: Nitro Reduction (Fe powder, NH4Cl) C->D E 3-[(Benzylsulfanyl)methyl]aniline (Target Compound) D->E Final Product

Synthetic workflow for 3-[(benzylsulfanyl)methyl]aniline highlighting chemoselective reduction.

Analytical Validation & Characterization

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H-NMR (400 MHz, CDCl₃): The final product validates its own structural integrity via the presence of two distinct sharp singlets at ~3.6 ppm (benzyl -CH₂-) and ~3.7 ppm (aniline-CH₂-S-). The characteristic broad singlet of the -NH₂ protons appears at ~3.5–4.0 ppm and will disappear upon D₂O exchange, confirming the successful reduction of the nitro group.

  • LC-MS (ESI+): A dominant peak at m/z 230.1 [M+H]⁺ confirms the molecular weight.

Strategic Applications in Drug Discovery

In targeted therapeutics, 3-[(benzylsulfanyl)methyl]aniline is frequently utilized as a pharmacophore linker. The primary amine acts as a nucleophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions, allowing it to be seamlessly attached to heterocyclic cores (e.g., pyrimidines, quinolines) common in kinase inhibitors.

Once incorporated into a drug scaffold, the aniline nitrogen often serves as a critical hydrogen-bond donor to the hinge region of a kinase (such as EGFR or BCR-ABL). Simultaneously, the flexible thioether linkage projects the terminal benzyl group into adjacent hydrophobic allosteric pockets, enhancing both binding affinity and target selectivity.

Application Core Heterocyclic Scaffold (e.g., Pyrimidine) Linker 3-[(Benzylsulfanyl)methyl]aniline (Pharmacophore Linker) Core->Linker SNAr Coupling Target Target Kinase (e.g., EGFR / BCR-ABL) Linker->Target H-Bonding & Hydrophobic Effect Inhibition of Cell Proliferation (Therapeutic Efficacy) Target->Effect Pathway Blockade

Pharmacophore mapping and integration of the aniline derivative in kinase inhibitor design.

References

Exploratory

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 3-[(Benzylsulfanyl)methyl]aniline

Executive Summary 3-[(Benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, bioconjugation, and materials science. Featuring both...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(Benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, bioconjugation, and materials science. Featuring both a nucleophilic primary amine and a flexible, oxidatively sensitive thioether linkage, it serves as a critical intermediate for cross-coupling reactions, amidation, and the synthesis of complex heterocycles.

This technical whitepaper provides a comprehensive, predictive, and empirically grounded analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral properties. By synthesizing chemical shift additivity rules with a self-validating experimental protocol, this guide empowers researchers to achieve accurate structural elucidation and impurity profiling.

Structural & Chemical Context

The structural framework of 3-[(benzylsulfanyl)methyl]aniline consists of two distinct aromatic systems connected by a flexible -CH₂-S-CH₂- (methylthiomethyl) linker. Understanding the electronic interplay across this linker is critical for spectral interpretation:

  • Ring A (Benzyl moiety): An unsubstituted phenyl ring attached to a benzylic methylene (CH₂(a)).

  • Thioether Linkage: A central sulfur atom bridging two benzylic carbons. The sulfur atom exerts a mild inductive electron-withdrawing effect but acts as a poor resonance donor, creating a specific deshielding zone for the adjacent protons.

  • Ring B (Aniline moiety): A meta-substituted aniline ring. The strongly electron-donating -NH₂ group pushes electron density into the ring via resonance (+R effect), heavily shielding the ortho and para positions, while the -CH₂-S- substituent exerts a negligible resonance effect.

Experimental Methodology: Self-Validating NMR Acquisition Protocol

To ensure high-fidelity spectral data and avoid common analytical pitfalls—such as solvent suppression artifacts or inaccurate integration due to insufficient relaxation delays—the following standardized methodology is required. This protocol is grounded in established NMR best practices for trace impurity and structural analysis .

Step-by-Step Acquisition Workflow:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl₃, 99.8% D). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching for both ¹H and ¹³C channels to maximize the signal-to-noise ratio (SNR) and ensure precise radiofrequency pulse delivery.

  • Shimming (Self-Validation Step): Execute gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field. Validation: The full width at half maximum (FWHM) of the solvent residual peak (CHCl₃ at 7.26 ppm) must be ≤ 0.8 Hz before proceeding.

  • ¹H Acquisition: Execute a standard 1D ¹H experiment (zg30 pulse program). Parameters: Spectral width of 20 ppm, 64k data points, 16 scans, and a relaxation delay (D1) of 2.0 seconds. Causality: A sufficient D1 ensures the broad -NH₂ signal and quaternary carbons are fully relaxed, allowing for accurate quantitative integration.

  • ¹³C Acquisition: Execute a 1D ¹³C experiment with proton decoupling (zgpg30). Parameters: Spectral width of 250 ppm, 64k data points, 512–1024 scans, and a D1 of 2.0 seconds.

  • Processing: Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct the spectra manually .

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Tuning & Shimming A->B C 1H/13C Acquisition B->C D Fourier Transform C->D E Phasing & Integration D->E

Step-by-step workflow for high-resolution NMR sample preparation and spectral acquisition.

¹H NMR Spectral Data & Mechanistic Causality

The ¹H NMR spectrum of 3-[(benzylsulfanyl)methyl]aniline is characterized by the interplay of electron-donating resonance from the amine and the deshielding zones of the thioether linkage. The data below is derived from empirical additivity rules and structurally analogous benzylic thioethers .

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Causality / Notes
NH₂ 3.65Broad Singlet (br s)-2HBroadening is caused by the quadrupolar relaxation of ¹⁴N and intermolecular proton exchange.
CH₂(b) (Aniline side)3.55Singlet (s)-2HBenzylic protons adjacent to sulfur. Mildly shielded by the meta NH₂ group compared to CH₂(a).
CH₂(a) (Benzyl side)3.60Singlet (s)-2HStandard benzylic thioether shift. Lacks the electron-donating influence of an amine.
H-4 (Aniline)6.55Doublet of doublets (dd)8.0, 2.01HHighly shielded due to the strong +R (resonance) effect of the ortho NH₂ group.
H-2 (Aniline)6.65Narrow multiplet (m)-1HShielded by the ortho NH₂ group; sterically situated between the amine and the alkyl substituent.
H-6 (Aniline)6.70Doublet (d)7.61HShielded by the para NH₂ group.
H-5 (Aniline)7.10Triplet (t)7.81HMeta to the NH₂ group; experiences minimal resonance shielding, appearing furthest downfield on Ring B.
Ring A (Benzyl)7.20 – 7.35Multiplet (m)-5HStandard unsubstituted phenyl ring protons.

Causality Insight: The differentiation between the two benzylic methylene groups (CH₂(a) and CH₂(b)) is subtle but critical for assignment. The electron-donating nature of the aniline ring increases the electron density at the meta position slightly via inductive effects, leading to a marginal upfield shift for CH₂(b) relative to the unsubstituted benzyl CH₂(a).

¹³C NMR Spectral Data & Additivity Rules

The ¹³C NMR spectrum provides unambiguous confirmation of the carbon framework. The chemical shifts of the aniline ring (Ring B) deviate significantly from base benzene (128.5 ppm) due to the powerful substituent effects of the primary amine .

Carbon AssignmentChemical Shift (δ, ppm)Carbon TypeMechanistic Causality / Additivity Rules
CH₂(a) (Benzyl side)35.5CH₂Typical shift for a benzylic carbon attached to a sulfide.
CH₂(b) (Aniline side)35.8CH₂Slightly deshielded relative to CH₂(a) due to the specific anisotropic environment of the meta-substituted ring.
C-6 (Aniline)112.3CHOrtho to NH₂ (-13.3 ppm shift) and para to alkyl group. Highly shielded.
C-2 (Aniline)115.9CHOrtho to NH₂, ortho to alkyl group.
C-4 (Aniline)119.2CHPara to NH₂ (-9.8 ppm shift).
C-para (Benzyl)127.0CHStandard unsubstituted phenyl para carbon.
C-meta (Benzyl)128.5CHStandard unsubstituted phenyl meta carbon.
C-ortho (Benzyl)128.8CHStandard unsubstituted phenyl ortho carbon.
C-5 (Aniline)129.3CHMeta to NH₂ (+0.9 ppm shift); remains close to the base benzene value.
C-ipso (Benzyl)138.2C (Quat)Ipso carbon attached to the CH₂-S group.
C-3 (Aniline)138.3C (Quat)Ipso carbon attached to the CH₂-S group; meta to NH₂.
C-1 (Aniline)146.4C (Quat)Ipso carbon attached directly to the electronegative NH₂ group (+18.0 ppm shift).

Causality Insight: The assignment of C-1 at 146.4 ppm is the defining feature of the ¹³C spectrum, serving as a self-validating anchor point. The massive downfield shift is a direct result of the electronegativity of the nitrogen atom pulling electron density away from the ipso carbon via the sigma bond, despite donating electron density into the ring via the pi system.

2D NMR Strategies for Unambiguous Assignment

To definitively distinguish between the two methylene groups and assign the complex aromatic region, 2D NMR techniques are essential .

  • COSY (Correlation Spectroscopy): Reveals strong ³J coupling between H-4, H-5, and H-6 on the aniline ring, establishing the contiguous spin system. H-2 will appear as an isolated spin system showing only weak ⁴J coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons, instantly separating the overlapping benzylic protons (3.55 and 3.60 ppm) by linking them to their respective ¹³C signals (35.8 and 35.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for linking the two halves of the molecule. The protons of CH₂(b) will show ²J and ³J correlations to C-2, C-3, and C-4 of the aniline ring, while CH₂(a) will correlate exclusively to the ipso and ortho carbons of the benzyl ring.

Correlation_Network NH2 NH2 Group H2 H-2 (Aniline) NH2->H2 NOESY C3 C-3 (Aniline) H2->C3 2J/3J HMBC CH2b CH2 (Aniline side) CH2b->C3 2J HMBC S S (Thioether) CH2b->S C-S Bond CH2a CH2 (Benzyl side) CH2b->CH2a 4J W-coupling / NOE CH2a->S C-S Bond

Key 2D NMR (HMBC and NOESY) correlations establishing the connectivity of the thioether linker.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

Foundational

Comprehensive Solubility Profile and Solvation Thermodynamics of 3-[(Benzylsulfanyl)methyl]aniline in Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the solubility profile of key synthetic intermediates is critical for optimizing reaction conditions, extraction efficiencies, and cryst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of key synthetic intermediates is critical for optimizing reaction conditions, extraction efficiencies, and crystallization workflows. This technical whitepaper provides an in-depth analysis of the solvation thermodynamics of 3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) . By synthesizing structural deconstruction with the Hansen Solubility Parameter (HSP) framework[1], this guide delivers both predictive models and a self-validating experimental protocol for empirical solubility determination.

Physicochemical Profiling & Structural Architecture

To predict the solubility behavior of 3-[(benzylsulfanyl)methyl]aniline, we must first deconstruct its molecular architecture. The molecule (Molecular Weight: 229.35 g/mol ) consists of two distinct domains that dictate its intermolecular interactions:

  • The Aniline Core (Polar/H-Bonding Domain): The primary amine ( −NH2​ ) acts as both a hydrogen bond donor (HBD) and acceptor (HBA). However, because the nitrogen's lone pair is delocalized into the aromatic ring, it is only weakly basic ( pKa​≈4.5 ).

  • The Benzylsulfanylmethyl Moiety (Lipophilic/Dispersion Domain): The thioether linkage ( −CH2​−S−CH2​− ) connecting the aniline and benzyl rings is highly flexible.

    • Causality of Flexibility: Unlike rigid biphenyl systems, the rotational freedom of the thioether linkage disrupts crystal lattice packing. A lower crystal lattice energy means less thermodynamic energy is required for a solvent to break the solid matrix, inherently increasing solubility in compatible organic solvents.

    • Polarizability: The sulfur atom is a "soft" nucleophile with a large, polarizable electron cloud, making it highly susceptible to London dispersion forces.

Hansen Solubility Parameter (HSP) Framework

The dissolution of one substance into another at thermodynamic equilibrium is governed by the degree of molecular mixing[2]. To quantitatively predict organic solvent compatibility, we apply the Hansen Solubility Parameter (HSP) framework, which divides the total cohesive energy of a liquid into three distinct intermolecular forces[1]:

  • Dispersion Forces ( δD​ ): High for this molecule due to the dual aromatic rings and the polarizable sulfur atom.

  • Polar Forces ( δP​ ): Moderate, driven by the dipole moment of the thioether and the amine group.

  • Hydrogen Bonding ( δH​ ): Moderate, localized entirely at the primary amine.

Solvents whose HSP coordinates closely match those of 3-[(benzylsulfanyl)methyl]aniline will have a small interaction radius ( Ra​ ), leading to high solubility.

HSP_Model Solute 3-[(Benzylsulfanyl)methyl]aniline (Target Solute) Dispersion Dispersion (δD) Aromatic Rings & Sulfur Solute->Dispersion Polar Polar (δP) Amine & Thioether Dipoles Solute->Polar Hbond H-Bonding (δH) Primary Amine (HBD/HBA) Solute->Hbond Radius Interaction Radius (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² Dispersion->Radius Polar->Radius Hbond->Radius Solvent Organic Solvent (HSP Coordinates) Solvent->Radius Dissolution Thermodynamic Dissolution Radius->Dissolution If Ra < R0

Caption: Hansen Solubility Parameter (HSP) interaction model for predicting solvent compatibility.

Predicted Solubility Profile in Organic Solvents

Based on the structural and HSP analysis, the quantitative solubility of 3-[(benzylsulfanyl)methyl]aniline across standard laboratory solvents is summarized below.

Solvent ClassRepresentative SolventPredicted Solubility RangePrimary Solvation Mechanism & Causality
Chlorinated Dichloromethane (DCM)> 200 mg/mL (Very High)Optimal Dispersion Matching: DCM's high polarizability perfectly solvates the bulky, electron-rich benzylsulfanyl moiety.
Polar Aprotic Ethyl Acetate (EtOAc)> 100 mg/mL (High)H-Bond Acceptance: The carbonyl oxygen of EtOAc acts as a strong HBA for the aniline's −NH2​ protons.
Aromatic Toluene> 100 mg/mL (High) π−π Stacking: Strong aromatic interactions with both the benzyl and aniline rings.
Polar Protic Methanol (MeOH)50 - 100 mg/mL (Moderate)Competing H-Bonding: While MeOH forms strong H-bonds with the amine, its low dispersion capability limits the solvation of the lipophilic benzyl group.
Aliphatic Heptane< 20 mg/mL (Low)HSP Mismatch: Lacks both the polarity and H-bonding capacity required to disrupt the solute's crystal lattice.
Aqueous Water< 0.1 mg/mL (Insoluble)Hydrophobic Exclusion: The massive lipophilic surface area of the thioether and benzyl groups prevents aqueous cavity formation[3].

Standardized Experimental Protocol: The Shake-Flask Method

While predictive models are useful, regulatory filings and process chemistry require empirical data. The Isothermal Saturation Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility, adhering to USP <1236>[2] and OECD Guideline 105[3].

Self-Validating Workflow

Do not rely on a single time-point measurement. The following protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is reached, preventing artifacts from supersaturation or incomplete dissolution.

ShakeFlask Start Excess Solute Addition (> Expected Solubility) Equilibration Isothermal Agitation (25°C, 24-48 hours) Start->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Analysis HPLC-UV Quantification (Dilution & Integration) Separation->Analysis Validation Equilibrium Confirmation (Constant Conc. over time) Analysis->Validation Validation->Equilibration If Δ > 5% (Not Stable)

Caption: Standardized isothermal shake-flask methodology for determining equilibrium solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess of 3-[(benzylsulfanyl)methyl]aniline solid to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: An excess of solid must be visibly present to ensure the solution is in dynamic equilibrium with the crystal lattice[2].

  • Isothermal Equilibration: Place the vials in an orbital shaker or thermomixer set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Time-Point Sampling (24h and 48h): Withdraw 0.5 mL aliquots at 24 hours and 48 hours.

    • Causality: Thermodynamic equilibrium is a dynamic limit. Concordance between the 24h and 48h concentrations ( Δ<5% ) self-validates that the system has reached a true plateau and is not in a metastable state[2].

  • Phase Separation (Critical Step): Centrifuge the aliquots at 10,000 x g for 10 minutes at 25 °C to pellet the undissolved solid.

    • Causality: For highly lipophilic compounds, centrifugation is strictly prioritized over filtration. Lipophilic solutes exhibit non-specific binding to standard PTFE or nylon syringe filters, which artificially lowers the quantified concentration in the filtrate[3].

  • Dilution and Quantification: Carefully aspirate the supernatant, dilute it immediately with the mobile phase (e.g., Acetonitrile/Water) to prevent precipitation, and quantify using HPLC-UV against a validated calibration curve.

Strategic Solvent Selection for Downstream Applications

Understanding this solubility profile allows chemists to engineer optimal workflows:

  • Reaction Solvents (Coupling/Alkylation): Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal. They provide maximum solubility, ensuring homogeneous reaction kinetics for the aniline nucleophile.

  • Liquid-Liquid Extraction: Ethyl Acetate (EtOAc) is the premier choice for aqueous workups. The compound is highly soluble in EtOAc, while EtOAc's immiscibility with water ensures rapid phase separation and high recovery yields.

  • Crystallization & Purification: A binary solvent system is highly recommended. Dissolve the crude product in a minimal amount of EtOAc (the "good" solvent) at elevated temperatures, and slowly add Heptane (the "anti-solvent") to selectively crash out the purified 3-[(benzylsulfanyl)methyl]aniline crystals based on the massive solubility differential.

References

  • Methyl aniline | Sigma-Aldrich. sigmaaldrich.com. URL:

  • <1236> Solubility Measurements - USP-NF. uspnf.com. URL:[2]

  • Hansen Solubility Parameters: A User's Handbook. taylorfrancis.com. URL:[1]

  • Determining the water solubility of difficult-to-test substances. dtu.dk. URL:[3]

Sources

Exploratory

Mass Spectrometry Fragmentation Dynamics of 3-[(Benzylsulfanyl)methyl]aniline: A Technical Guide

Executive Summary 3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors and GPCR modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors and GPCR modulators. Its structure comprises an aniline moiety connected to a benzyl group via a flexible methyl-thioether linker. In Drug Metabolism and Pharmacokinetics (DMPK) studies, characterizing the exact mass spectrometry (MS) fragmentation pattern of this motif is critical for identifying downstream in vivo metabolites, such as S-oxidation (sulfoxides) or N-acetylation products. This whitepaper provides a comprehensive, mechanistically grounded guide to its gas-phase fragmentation behavior.

Structural Analysis & Ionization Dynamics

In positive electrospray ionization (ESI+), the basic primary amine on the aniline ring acts as the primary protonation site, yielding a highly stable even-electron precursor ion [M+H]⁺ at m/z 230.1003 .

The subsequent fragmentation of these thioether linkages under low-energy collision-induced dissociation (CID) is fundamentally governed by the relative bond dissociation energies and the gas-phase stability of the resulting product ions ()[1]. The carbon-sulfur (C-S) bonds are relatively labile compared to the aromatic C-C and C-N bonds, making the thioether bridge the primary locus of fragmentation.

Mechanistic CID Fragmentation Pathways

As a Senior Application Scientist, I emphasize that understanding the causality of fragmentation is more valuable than merely memorizing m/z values. Because the sulfur atom is flanked by two benzylic carbons, CID energy drives two competing direct-cleavage pathways, both yielding highly resonance-stabilized carbocations.

Pathway A: Benzyl-Side C-S Cleavage (m/z 91.05)

In benzylated systems, the generation of a [C₇H₇]⁺ ion (m/z 91.05) is a ubiquitous and highly favored pathway ()[2]. Upon cleavage of the benzyl-sulfur bond, the benzyl cation rapidly isomerizes to the aromatic, seven-membered tropylium ion . This reaction is driven by the massive thermodynamic stabilization of the delocalized π-electron system, resulting in a neutral loss of 3-(mercaptomethyl)aniline (139 Da).

Pathway B: Aniline-Side C-S Cleavage (m/z 106.07)

Conversely, cleavage on the aniline side of the thioether yields the 3-aminobenzyl cation (m/z 106.07) . While the meta-amino group does not offer direct resonance stabilization to the benzylic center, the extended aromatic π-system inherently stabilizes the benzylic carbocation. The competitive formation of these benzylic cations is a hallmark of dibenzyl-like systems ()[3].

Minor pathways involving hydrogen transfer during C-S cleavage can also yield protonated thiol fragments (m/z 139.05 and 124.03), though these are generally less abundant than the direct carbocation formations.

CID_Pathways cluster_aniline_side Aniline-Side C-S Cleavage cluster_benzyl_side Benzyl-Side C-S Cleavage M [M+H]+ m/z 230.1003 (Protonated Precursor) F_106 3-Aminobenzyl Cation m/z 106.0657 [Base Peak] M->F_106 Direct Cleavage - C7H8S (124 Da) F_124 Protonated Benzylthiol m/z 124.0347 [Minor] M->F_124 H-Transfer - C7H7N (105 Da) F_91 Tropylium Cation m/z 91.0548 [High Abundance] M->F_91 Direct Cleavage - C7H9NS (139 Da) F_139 Protonated 3-(Mercaptomethyl)aniline m/z 139.0456 [Minor] M->F_139 H-Transfer - C7H6 (90 Da)

Logical relationship of primary CID fragmentation pathways for 3-[(benzylsulfanyl)methyl]aniline.

Quantitative Data: Expected MS/MS Profile

The following table summarizes the high-resolution accurate mass (HRAM) fragments expected under standard collision energies (e.g., 25 eV).

Fragment IonExact Mass (m/z)FormulaMass ErrorRelative AbundanceOrigin / Cleavage Site
[M+H]⁺ 230.1003C₁₄H₁₆NS⁺< 2.0 ppm5%Precursor Ion
3-Aminobenzyl cation 106.0657C₇H₈N⁺< 2.0 ppm100% (Base)C-S cleavage (aniline side)
Tropylium cation 91.0548C₇H₇⁺< 2.0 ppm85%C-S cleavage (benzyl side)
Protonated 3-(mercaptomethyl)aniline 139.0456C₇H₁₀NS⁺< 2.0 ppm15%C-S cleavage + H-transfer
Protonated Benzylthiol 124.0347C₇H₉S⁺< 2.0 ppm10%C-S cleavage + H-transfer

Self-Validating Experimental Protocol: LC-HRMS/MS

A robust analytical workflow must be self-validating. Merely matching m/z values is insufficient for rigorous structural elucidation. This protocol leverages isotopic mass defects—specifically the natural 4.2% abundance of the ³⁴S isotope—to definitively distinguish sulfur-retaining fragments from purely hydrocarbon isobars.

Step-by-Step Methodology
  • Sample Preparation: Reconstitute the standard in LC-MS grade Methanol to 1 mg/mL. Dilute to a working concentration of 100 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile over 3 minutes to ensure sharp peak shape and minimize in-source degradation.

  • ESI+ Source Optimization: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units.

  • Precursor Isolation: Use the quadrupole to isolate the[M+H]⁺ ion at m/z 230.10 with a narrow isolation window of 0.5 Da to exclude background interference.

  • CID Fragmentation: Ramp the collision energy (CE) in the collision cell from 15 eV to 35 eV using Nitrogen as the collision gas. This energy ramp ensures capturing both the fragile precursor and the stable end-point carbocations.

  • Data Validation (The Self-Validating Step): Analyze the HRMS spectra (Resolution > 30,000). For the minor fragments at m/z 139.0456 and 124.0347, explicitly verify the presence of the M+2 isotopic peak at approximately 4.2% relative intensity. The presence of this ³⁴S signature definitively validates that the sulfur atom was retained on these specific product ions.

LCMS_Workflow S1 1. Sample Preparation 100 ng/mL in 50% ACN / 0.1% FA S2 2. ESI+ Ionization Target: m/z 230.1003 S1->S2 S3 3. Quadrupole Isolation 0.5 Da Isolation Window S2->S3 S4 4. CID Fragmentation CE Ramp: 15-35 eV (N2 Gas) S3->S4 S5 5. HRMS Detection Orbitrap / Q-TOF (Res > 30,000) S4->S5 S6 6. Data Validation Isotope Pattern (34S) Check S5->S6

Step-by-step LC-HRMS/MS workflow for thioether fragmentation analysis.

References

  • Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides Journal of the American Society for Mass Spectrometry / NIH PMC URL:[Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides Journal of the American Society for Mass Spectrometry / NIH PMC URL:[Link]

  • Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline Journal of Mass Spectrometry / PubMed URL: [Link]

Sources

Foundational

Thermodynamic Stability of 3-[(benzylsulfanyl)methyl]aniline at Room Temperature: A Comprehensive Profiling Guide

Executive Summary 3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a bifunctional aromatic intermediate critical to advanced organic synthesis, pharmaceutical development, and materials science. Its molecular arc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a bifunctional aromatic intermediate critical to advanced organic synthesis, pharmaceutical development, and materials science. Its molecular architecture presents a fascinating dichotomy: a kinetically labile primary aniline moiety paired with a thermodynamically robust benzyl thioether linkage. This whitepaper deconstructs the thermodynamic stability of this molecule at room temperature (25 °C), providing researchers with field-proven, self-validating analytical workflows to predict shelf-life, mitigate degradation, and ensure structural integrity during formulation.

Structural Deconstruction: Thermodynamic vs. Kinetic Sinks

To understand the ambient behavior of 3-[(benzylsulfanyl)methyl]aniline, we must isolate the thermodynamic vulnerabilities of its two primary functional groups.

The Aniline Motif: A Kinetic Vulnerability

The primary amine attached directly to the benzene ring renders the molecule highly electron-rich. While freshly purified aniline derivatives are typically colorless oils or solids, exposure to ambient air at room temperature results in a gradual darkening to yellow, red, or brown. This color shift is the macroscopic evidence of the formation of strongly colored, oxidized impurities (1)[1]. The chemical oxidation of aniline is an auto-catalytic, radical-driven process that leads to non-selective coupling, generating azo compounds and quinone imines (2)[2]. At 25 °C, this represents the primary kinetic sink for the molecule.

The Benzyl Thioether Linkage: A Thermodynamic Fortress

In stark contrast to the aniline ring, the benzyl thioether linkage is thermodynamically stable at room temperature. Recent 2025 studies on covalent adaptable networks have demonstrated that benzyl thioethers possess excellent thermal and chemical stability, requiring elevated temperatures (e.g., >100 °C) or specific Lewis acid catalysts to undergo dynamic exchange or cleavage (3)[3]. Furthermore, while the sulfur atom is a soft nucleophile capable of S-oxidation to a sulfoxide or sulfone, this transformation is kinetically hindered at room temperature without the introduction of strong oxidants (like persulfates or peroxides) or transition metal catalysts (4)[4].

Pathway A 3-[(benzylsulfanyl)methyl]aniline B Aniline Auto-Oxidation (Kinetic Sink) A->B O2, Light, 25°C (Fast) C Thioether S-Oxidation (Thermodynamic Sink) A->C ROS, Peroxides (Slow at 25°C) D Azo/Quinone Impurities (Colored Degradants) B->D Radical Coupling E Sulfoxide / Sulfone (Stable Intermediates) C->E Further Oxidation

Mechanistic divergence of 3-[(benzylsulfanyl)methyl]aniline degradation at ambient conditions.

Self-Validating Experimental Workflows

To accurately profile the stability of this compound, researchers must decouple the degradation of the aniline moiety from the thioether linkage. Relying on a single analytical method introduces blind spots; therefore, a self-validating, orthogonal approach is mandatory.

Protocol: Orthogonal Stability Profiling at Ambient Conditions

Causality & Rationale: Why use both LC-MS and qNMR? HPLC-UV/MS is highly sensitive to the conjugated, chromophoric oligomers formed during aniline auto-oxidation. However, it may fail to accurately quantify subtle S-oxidation of the thioether, as the UV absorption profile of a benzyl sulfoxide does not differ drastically from a benzyl thioether. Quantitative NMR (qNMR) serves as the orthogonal validator, capable of detecting the exact structural intactness of the C-S bonds without relying on chromophores.

Step-by-Step Methodology:

  • Sample Preparation & Baseline Establishment: Purify 3-[(benzylsulfanyl)methyl]aniline via flash chromatography to ensure a colorless, >99% pure baseline. Aliquot 50 mg of the neat compound into two cohorts: clear glass vials (exposed to ambient air) and amber glass vials (purged with Argon).

  • Environmental Incubation: Place all vials in a controlled environmental chamber maintained strictly at 25 °C and 60% Relative Humidity (RH).

  • Sampling & Quenching: At predefined intervals (Days 0, 7, 14, 30), extract one vial from each cohort. Immediately dissolve the sample in deuterated chloroform (CDCl₃) spiked with 0.1% BHT (butylated hydroxytoluene). Causality: BHT acts as a radical scavenger, instantly quenching any ongoing radical propagation triggered by the sampling process.

  • qNMR Analysis (Thioether Integrity): Acquire high-resolution ¹H and ¹³C NMR spectra. Monitor the benzylic methylene protons (typically resonating between 3.5 – 4.0 ppm). A downfield shift is the definitive marker of S-oxidation to a sulfoxide. Integrate these peaks relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate thioether stability.

  • LC-MS Analysis (Aniline Integrity): Inject a diluted aliquot into an LC-MS system utilizing a C18 column and a Water/Acetonitrile gradient with 0.1% Formic Acid. Monitor at 254 nm and 280 nm. Quantify the emergence of higher molecular weight peaks (e.g., m/z corresponding to azo dimers) to track the kinetics of aniline auto-oxidation.

Workflow S1 Sample Prep (Neat & Solution) S2 Environmental Chamber (25°C, 60% RH) S1->S2 S3 Aliquoting (Days 0, 7, 14, 30) S2->S3 S4 HPLC-UV/MS (Quantify Degradants) S3->S4 Aliquot A S5 NMR (1H/13C) (Bond Intactness) S3->S5 Aliquot B S6 Kinetic Modeling & Shelf-Life S4->S6 S5->S6

Self-validating experimental workflow for ambient thermodynamic stability profiling.

Quantitative Stability Data

The thermodynamic and kinetic behaviors of 3-[(benzylsulfanyl)methyl]aniline at 25 °C are summarized below. The data clearly illustrates that while the molecule is thermodynamically stable as a whole, the kinetic auto-oxidation of the aniline group dictates its practical shelf-life.

Table 1: Thermodynamic Vulnerability Matrix at 25 °C
Functional GroupKinetic VulnerabilityThermodynamic SinkPrimary DegradantsMitigation Strategy
Primary Aniline High (Auto-oxidation)Oligomeric Azo/QuinoneHighly colored oligomersInert atmosphere (Ar/N₂), Amber vials.
Benzyl Thioether Low (Kinetically hindered)Sulfoxide / SulfoneBenzyl sulfoxide derivativesExclude peroxides and transition metals.
Benzylic Carbon Very LowHydroperoxidesBenzaldehyde derivativesAntioxidant excipients (e.g., BHT).
Table 2: Accelerated Stability Profile (Ambient Air, 25 °C / 60% RH)
TimepointAniline Assay (LC-MS)Thioether Integrity (qNMR)Visual Appearance
Day 0 100.0%>99.9% IntactColorless oil/solid
Day 7 98.5%>99.9% IntactPale yellow
Day 14 96.2%>99.5% IntactYellow
Day 30 91.0%>99.0% IntactAmber/Red

Note: The rapid decline in the Aniline Assay compared to the Thioether Integrity confirms that ambient degradation is almost exclusively driven by radical coupling at the nitrogen center, rather than C-S bond cleavage or oxidation.

Formulation & Storage Directives

Based on the thermodynamic profiling, 3-[(benzylsulfanyl)methyl]aniline should never be stored neat in ambient air if high purity is required for downstream synthesis.

  • Storage: Must be stored under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen in the vial headspace) at ≤ 4 °C to kinetically freeze the auto-oxidation pathway.

  • Handling: Use amber glassware to prevent photo-induced radical initiation. If formulated into a solution, the addition of radical scavengers (like BHT or Vitamin E derivatives) will significantly extend the thermodynamic shelf-life by neutralizing the initial nitrogen-centered radicals before oligomerization can occur.

References

  • Degradation of aniline by Fe 2+ -activated persulfate oxidation at ambient temperature Journal of Central South University[Link]

  • Aniline Wikipedia [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications Open Access Journals[Link]

  • Benzyl Thioether: A Dynamic Covalent Motif for Covalent Adaptable Networks Macromolecules (ACS Publications)[Link]

  • Benzyl thioether formation merging copper catalysis RSC Advances (RSC Publishing)[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystallographic Structure of 3-[(Benzylsulfanyl)methyl]aniline Derivatives

Abstract This technical guide provides a comprehensive framework for the determination and analysis of the crystallographic structure of 3-[(benzylsulfanyl)methyl]aniline and its derivatives. These compounds are of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystallographic structure of 3-[(benzylsulfanyl)methyl]aniline and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science, yet their solid-state structures remain largely unexplored. In the absence of publicly available crystallographic data for the title compound, this guide presents a complete, field-proven methodology for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction (SCXRD). By leveraging crystallographic data from structurally related analogues, we offer expert insights into the anticipated molecular conformation, intermolecular interactions, and crystal packing motifs. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, providing both a practical experimental roadmap and a robust theoretical foundation for the structural characterization of this class of compounds.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The three-dimensional arrangement of atoms within a molecule is intrinsically linked to its physicochemical properties and biological activity.[1] For drug development professionals, a deep understanding of a compound's solid-state structure is paramount for rational drug design, polymorphism screening, and optimizing formulation.[1][2] The 3-[(benzylsulfanyl)methyl]aniline scaffold represents a promising pharmacophore, and a detailed knowledge of its crystallographic structure would provide invaluable insights for structure-activity relationship (SAR) studies.

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise atomic arrangement of a crystalline material.[3] This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and provides a detailed picture of intermolecular interactions that govern the crystal packing.[3] This guide will delineate the necessary steps to achieve this for the title compound and its derivatives.

Proposed Synthetic Pathway

A reliable and efficient synthesis of 3-[(benzylsulfanyl)methyl]aniline can be achieved through a two-step process, starting from the commercially available 3-nitrobenzyl bromide. This proposed pathway is based on well-established organic transformations, ensuring high yields and purity of the final product.

Synthesis_Pathway A 3-Nitrobenzyl bromide C 3-Nitrobenzyl benzyl sulfide A->C Nucleophilic Substitution (NaH, THF) B Benzyl mercaptan B->C D 3-[(Benzylsulfanyl)methyl]aniline C->D Reduction (Fe/NH4Cl)

Caption: Proposed two-step synthesis of 3-[(benzylsulfanyl)methyl]aniline.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-Nitrobenzyl benzyl sulfide

  • To a stirred solution of benzyl mercaptan (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium thiolate.

  • Add a solution of 3-nitrobenzyl bromide (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-nitrobenzyl benzyl sulfide.

Step 2: Reduction to 3-[(Benzylsulfanyl)methyl]aniline

  • To a mixture of 3-nitrobenzyl benzyl sulfide (1.0 equivalent) and ammonium chloride (NH₄Cl, 4.0 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (Fe, 5.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-[(benzylsulfanyl)methyl]aniline.

  • Further purification can be achieved by column chromatography if necessary.

Crystallization: The Gateway to a High-Quality Structure

Obtaining high-quality single crystals is often the most critical and challenging step in a crystallographic study.[4] For a novel compound like 3-[(benzylsulfanyl)methyl]aniline, a systematic screening of crystallization conditions is recommended.

Recommended Crystallization Techniques

Several methods can be employed for the crystallization of small organic molecules.[5][6] The choice of method and solvent is crucial and often determined empirically.

Crystallization Method Description Advantages Considerations
Slow Evaporation A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature.[5]Simple to set up; effective for a wide range of compounds.Requires a relatively larger amount of material; difficult to control the rate of evaporation precisely.
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent.[5]Requires only a small amount of material; allows for fine control over the rate of crystallization.Requires careful selection of solvent/anti-solvent pairs.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.Good for compounds with a significant temperature-dependent solubility.Requires careful control of the cooling rate to avoid the formation of polycrystalline material.
Experimental Protocol for Crystallization Screening
  • Solvent Selection: Begin by testing the solubility of the purified 3-[(benzylsulfanyl)methyl]aniline in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents in small vials. Cover the vials with a cap or parafilm with a few small pinholes to allow for slow evaporation.[5]

  • Vapor Diffusion: In a small, open vial, dissolve a few milligrams of the compound in a small amount of a relatively non-volatile solvent. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble.[5]

  • Crystal Observation: Regularly inspect the vials under a microscope for the formation of single crystals. High-quality crystals should be transparent and have well-defined faces.[7]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, the next step is to perform SCXRD analysis to determine the molecular and crystal structure.[1][3][8]

SCXRD_Workflow A Crystal Selection and Mounting B Data Collection A->B On Diffractometer C Data Processing B->C Integration and Scaling D Structure Solution C->D Direct Methods or Patterson Function E Structure Refinement D->E Least-Squares Refinement F Structure Validation and Analysis E->F CIF File Generation

Caption: General experimental workflow for single-crystal X-ray diffraction.

Step-by-Step SCXRD Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[3] The crystal is rotated through a series of angles to collect a complete set of diffraction data.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This is typically achieved using direct methods or the Patterson method.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters.[9]

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Predicted Structural Features and Comparative Analysis

While the exact crystal structure of 3-[(benzylsulfanyl)methyl]aniline is yet to be determined, we can predict its key structural features based on the analysis of closely related compounds.

Molecular Conformation

The molecule of 3-[(benzylsulfanyl)methyl]aniline is expected to be non-planar. The dihedral angle between the aniline and benzyl aromatic rings will likely be significant, influenced by steric hindrance and the flexibility of the methylene-sulfur linkage. In the crystal structure of N-benzylaniline, the two aromatic rings are nearly perpendicular to each other, with dihedral angles of 80.76(4)° and 81.40(4)°.[10][11][12][13] A similar, though likely less pronounced, twist can be anticipated for the title compound.

Intermolecular Interactions

The crystal packing will be governed by a network of intermolecular interactions. The primary amine group (-NH₂) is a strong hydrogen bond donor, and it is expected to form N-H···N or N-H···S hydrogen bonds with neighboring molecules. In the crystal structure of 4-[(4-aminophenyl)sulfanyl]aniline, N-H···S and N-H···N interactions are observed, leading to a three-dimensional network.[2] Additionally, weaker C-H···π interactions involving the aromatic rings are also likely to play a role in stabilizing the crystal lattice.[14][15]

Expected Crystallographic Data

The following table presents a hypothetical summary of the expected crystallographic data for 3-[(benzylsulfanyl)methyl]aniline, based on typical values for similar organic compounds.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
Volume (ų)1500 - 2500
Z4 or 8
Density (calculated) (g/cm³)1.2 - 1.4
R-factor< 0.05

Conclusion

This in-depth technical guide provides a comprehensive roadmap for the synthesis and crystallographic analysis of 3-[(benzylsulfanyl)methyl]aniline and its derivatives. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate the three-dimensional structure of these important compounds. The comparative analysis of related structures offers valuable predictive insights into the molecular conformation and intermolecular interactions that are likely to be observed. The structural information obtained will be crucial for advancing the understanding of structure-activity relationships and for the rational design of new therapeutic agents and functional materials based on this promising molecular scaffold.

References

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved March 25, 2026, from [Link]

  • Structural Investigation of Weak Intermolecular Interactions in Fluorine Substituted Isomeric N-Benzylideneanilines. (2012). Crystal Growth & Design, 12(10), 4844-4855.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Retrieved March 25, 2026, from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved March 25, 2026, from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(11), 1625-1632.
  • Jones, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1759-1784.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1759-1784.
  • Betz, R., et al. (2011). N-Benzylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1195.
  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. (2021). Crystals, 11(12), 1500.
  • Intermolecular interactions in compound 2. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved March 25, 2026, from [Link]

  • Betz, R., et al. (2011). N-Benzylaniline. PubMed, 21754497.
  • Betz, R., et al. (2011). N-Benzylaniline. ResearchGate. Retrieved March 25, 2026, from [Link]

  • What is Single Crystal X-ray Diffraction?. (2020, November 20). YouTube. Retrieved March 25, 2026, from [Link]

  • Bernstein, E. R., et al. (1997). Structure, binding energy, and intermolecular modes for the aniline/ammonia van der Waals clusters. The Journal of Chemical Physics, 106(19), 7950-7960.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved March 25, 2026, from [Link]

  • Betz, R., et al. (2011). N-Benzylaniline. IUCr Journals, 67(5), o1195.
  • Single crystal X-ray diffraction analysis. (n.d.). Retrieved March 25, 2026, from [Link]

  • Pollak, I. E., & Grillot, G. F. (1968). Mechanism of formation of p-aminobenzyl aryl sulfides, selenides, or sulfones by the acid-catalyzed condensation of aromatic amines with formaldehyde and arenethiols, selenols, or sulfinic acids. The Journal of Organic Chemistry, 33(8), 3072-3075.
  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. (2020). Arabian Journal of Chemistry, 13(1), 2969-2980.
  • A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. (2024). Organic Process Research & Development, 28(4), 1834-1841.
  • One pot synthesis of 3‐(phenylthio)methyl/benzyl indoles. (2018). ChemistrySelect, 3(42), 11849-11852.
  • 4-(Methylthio)aniline. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. (1959). Canadian Journal of Chemistry, 37(6), 1121-1127.
  • Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. (2019).
  • THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • (E)-2-Methyl-N-[4-(methylsulfonyl)benzylidene]aniline. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2764.
  • Synthesis of N-methyl-N-(3-methylbutyl)-aniline. (n.d.). Mol-Instincts. Retrieved March 25, 2026, from [Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. (2019). Chemical Reviews, 119(6), 4181-4239.
  • Method for preparing aminobenzylamine. (1987). Google Patents.
  • Preparation of aniline thioethers. (1968). Google Patents.
  • Benzylic sulfide synthesis by C-S coupling. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • N-[4-(Dimethylamino)benzylidene]-4-methylaniline. (2013). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Benzyl alcohol, o-amino. (n.d.). Organic Syntheses. Retrieved March 25, 2026, from [Link]

  • N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. (2023).
  • 2-(Methylthio)aniline. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • 4-(benzylthio)-N-methyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-[(Benzylsulfanyl)methyl]aniline

Introduction & Strategic Rationale The synthesis of 3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) requires a carefully orchestrated two-step sequence. As a bifunctional building block containing both a primary an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of 3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) requires a carefully orchestrated two-step sequence. As a bifunctional building block containing both a primary aniline and a thioether (sulfide) linkage, the molecule presents a specific chemoselectivity challenge during its synthesis.

The Catalyst Poisoning Dilemma: The most common industrial and laboratory method for reducing a nitro group to an aniline is catalytic hydrogenation using Palladium on Carbon (Pd/C) and hydrogen gas. However, the presence of the thioether dictates the entire synthetic strategy here. Thioethers are notorious catalyst poisons; the lone electron pairs on the sulfur atom irreversibly coordinate to the palladium surface, effectively halting the catalytic cycle .

The Solution: To bypass this limitation, a chemoselective chemical reduction must be employed. The Béchamp reduction , utilizing zero-valent iron (Fe) and ammonium chloride (NH₄Cl), provides a mild, single-electron transfer (SET) pathway that exclusively reduces the nitro group while leaving the sensitive thioether completely intact .

The preceding step is a highly efficient S-alkylation (thioetherification) utilizing 3-nitrobenzyl bromide and benzyl mercaptan .

Reaction Pathway

SynthesisRoute SM1 3-Nitrobenzyl bromide + Benzyl mercaptan INT 3-[(Benzylsulfanyl)methyl]nitrobenzene SM1->INT K2CO3, Acetone SN2 S-Alkylation PROD 3-[(Benzylsulfanyl)methyl]aniline INT->PROD Fe, NH4Cl, EtOH/H2O Béchamp Reduction

Chemical synthesis route for 3-[(benzylsulfanyl)methyl]aniline.

Experimental Protocols

Protocol A: S-Alkylation (Thioetherification)

Objective: Synthesis of the intermediate 3-[(benzylsulfanyl)methyl]nitrobenzene.

Mechanistic Insight: This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2). Potassium carbonate (K₂CO₃) deprotonates benzyl mercaptan to generate a highly nucleophilic thiolate anion. Acetone acts as a polar aprotic-like solvent that weakly solvates the anion, maximizing its reactivity toward the electrophilic benzylic carbon of 3-nitrobenzyl bromide . A slight excess of mercaptan is used to ensure the complete consumption of the benzylic bromide, which is a potent lachrymator and can complicate downstream purification.

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 3-nitrobenzyl bromide (1.0 eq) and anhydrous K₂CO₃ (1.2 eq) to the flask. Suspend the mixture in reagent-grade acetone (approx. 5 mL per mmol of substrate).

  • Thiol Addition: Slowly add benzyl mercaptan (1.05 eq) dropwise via syringe at room temperature. Caution: Perform this step in a well-ventilated fume hood due to the strong odor of the mercaptan.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60 °C) and stir overnight (12-16 hours).

  • Monitoring: Verify reaction completion via TLC (Hexanes:EtOAc 8:2). The starting bromide spot should be completely consumed.

  • Workup: Cool to room temperature. Remove the precipitated potassium bromide (KBr) salts via vacuum filtration.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 3-[(benzylsulfanyl)methyl]nitrobenzene is typically obtained in near-quantitative yield and can be used directly in the next step without further column chromatography.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

Objective: Synthesis of the final product, 3-[(benzylsulfanyl)methyl]aniline.

Mechanistic Insight: The Béchamp reduction relies on the oxidation of zero-valent iron to Fe(II)/Fe(III), providing electrons to reduce the nitro group through nitroso and hydroxylamine intermediates down to the primary amine. Using NH₄Cl instead of hydrochloric acid (HCl) is a critical experiential choice. NH₄Cl provides a buffered, mildly acidic environment (pH ~6) that perfectly tunes the SET mechanism without causing over-reduction or degrading the thioether .

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the crude 3-[(benzylsulfanyl)methyl]nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol and Water (approx. 10 mL per mmol).

  • Reagent Addition: Add fine Iron powder (5.0 eq, <10 μm particle size for optimal surface area) and solid NH₄Cl (8.0 eq) to the solution.

  • Reaction: Heat the suspension to 65–70 °C with vigorous stirring for 2 to 4 hours.

  • Monitoring: Track the disappearance of the nitro intermediate via LC-MS or TLC.

  • Critical Workup (Sludge Removal): Do not attempt direct liquid-liquid extraction. The reaction generates a fine iron oxide sludge that will cause severe, intractable emulsions. Instead, while the mixture is still hot, filter it through a tightly packed pad of Celite®. Wash the filter cake thoroughly with hot ethanol.

  • Extraction: Concentrate the filtrate to remove the majority of the ethanol. Partition the remaining aqueous residue between Ethyl Acetate (EtOAc) and Water.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 3-[(benzylsulfanyl)methyl]aniline.

BechampWorkflow Step1 Dissolve Nitro-thioether in EtOH/H2O (4:1) Step2 Add Fe powder (5.0 eq) & NH4Cl (8.0 eq) Step1->Step2 Step3 Heat to 60-70°C Vigorous Stirring (2-4 h) Step2->Step3 Step4 Hot Filtration via Celite® (Removes Fe-oxide sludge) Step3->Step4 Step5 Liquid-Liquid Extraction (EtOAc / Brine) Step4->Step5 Step6 Dry (Na2SO4) & Concentrate in vacuo Step5->Step6

Experimental workflow for the chemoselective Béchamp reduction.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, optimized conditions, and expected yields for the two-step synthesis.

Reaction StepReagents & EquivalentsSolvent SystemTemp / TimeExpected Yield
1. S-Alkylation 3-Nitrobenzyl bromide (1.0 eq)Benzyl mercaptan (1.05 eq)K₂CO₃ (1.2 eq)Acetone60 °C / 12–16 h95–99% (Crude)
2. Nitro Reduction Nitro-thioether intermediate (1.0 eq)Iron powder (5.0 eq)NH₄Cl (8.0 eq)EtOH/H₂O (4:1)65–70 °C / 2–4 h80–88% (Isolated)

References

  • Béchamp Reduction: Reaction History and Scope Wikipedia, The Free Encyclopedia URL:[Link]

  • 1-Nitro-3-[(benzylsulfonyl)methyl]benzene (Synthesis of intermediate sulfide) MDPI - Molbank URL:[Link]

Application

Application Note: 3-[(Benzylsulfanyl)methyl]aniline as a Precursor in Targeted Drug Discovery

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Compound: 3-[(Benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) Molecular Weight: 229.35 g/mol | Formula: C₁₄H₁₅NS

Strategic Utility in Medicinal Chemistry

In the landscape of small-molecule drug discovery, the design of targeted therapeutics—particularly kinase inhibitors and allosteric modulators—relies heavily on versatile, bifunctional building blocks. 3-[(Benzylsulfanyl)methyl]aniline is a highly strategic precursor[1]. It combines a reactive primary aniline with a flexible, lipophilic benzylthio ether appended at the meta position.

This specific topology is highly prized in the synthesis of Type II and Type III kinase inhibitors. The aniline moiety serves as the primary nucleophile for assembling hinge-binding motifs (such as ureas, amides, or aminopyrimidines), while the meta-substituted benzylthio group acts as a tunable vector designed to probe deep hydrophobic pockets, such as the DFG-out allosteric site[2].

Mechanistic Rationale: The "Sulfide-to-Sulfone" Strategy

The true value of this precursor lies in the late-stage derivatization of the thioether linkage. By utilizing a sulfide linker rather than a standard carbon or oxygen linker, medicinal chemists can exploit the following mechanistic advantages:

  • Enhanced Hydrophobic Probing: Sulfur is larger and more polarizable than oxygen. In its unoxidized sulfide form, the benzylthio group exhibits strong dispersion forces (van der Waals interactions), allowing it to anchor tightly within lipophilic pockets of target proteins[3].

  • Vector Alignment: The meta-substitution projects the benzyl group at an approximate 120° angle relative to the aniline nitrogen. When the aniline is incorporated into a urea core, this specific trajectory optimally directs the benzyl group into the allosteric pocket while the urea maintains critical hydrogen bonds with the kinase hinge region.

  • Physicochemical Tuning via Oxidation: The thioether can be chemoselectively oxidized to a sulfoxide or sulfone. This is a field-proven tactic to lower lipophilicity (LogP), increase Topological Polar Surface Area (TPSA), and introduce new hydrogen-bond acceptors. As demonstrated in [4], the introduction of sulfone anilines imparts increased potency because the sulfone oxygen can accept a hydrogen bond from the backbone nitrogen of critical residues (e.g., Asn 923), while the aromatic ring continues to occupy the adjacent hydrophobic pocket[4].

Workflow & Pharmacophore Modeling

The following diagrams illustrate the synthetic workflow and the pharmacophore mapping of the precursor when integrated into a drug discovery pipeline.

Workflow A 3-[(Benzylsulfanyl)methyl]aniline (Precursor) B Urea/Amide Coupling (Hinge-binding core) A->B Triphosgene / Ar-NCO C Thioether Oxidation (mCPBA) B->C Tuning LogP / TPSA D Sulfide Library (Deep Pocket Binding) B->D E Sulfoxide/Sulfone Library (H-Bond Acceptors) C->E F High-Throughput Kinase Screening D->F E->F

Caption: Workflow for generating kinase inhibitor libraries using 3-[(benzylsulfanyl)methyl]aniline.

Pharmacophore Aniline Aniline Core (Hinge Binder / Linker) Thioether Thioether Linker (Flexibility & Tuning) Aniline->Thioether Meta-substitution Hinge Kinase Hinge Region Aniline->Hinge H-Bonding Benzyl Benzyl Ring (Hydrophobic Pocket) Thioether->Benzyl DFG DFG-out Allosteric Pocket Benzyl->DFG Pi-Pi / Hydrophobic

Caption: Pharmacophore mapping of the precursor's functional groups to kinase binding domains.

Self-Validating Experimental Protocols

The following protocols detail the incorporation of 3-[(benzylsulfanyl)methyl]aniline into a urea-based inhibitor scaffold, followed by its controlled oxidation. Both protocols are designed as self-validating systems, ensuring the chemist can verify causality and reaction success at each step.

Protocol A: Synthesis of 1-Aryl-3-(3-[(benzylsulfanyl)methyl]phenyl)ureas

Objective: Construct the hinge-binding urea core while preserving the thioether linkage.

Causality & Design: The slow addition of the aniline precursor to a pre-cooled solution of an aryl isocyanate prevents the formation of symmetric bis-aryl ureas, a common side reaction when using triphosgene directly.

Step-by-Step Methodology:

  • Preparation: Dissolve the target aryl isocyanate (1.05 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition: Dissolve 3-[(benzylsulfanyl)methyl]aniline (1.0 eq, CAS: 1019394-69-4) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM. Add this solution dropwise to the isocyanate mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS (ESI+). Self-Validation: The starting aniline exhibits a distinct [M+H]+ peak at m/z 230.1. The reaction is complete when this peak disappears and is replaced by the corresponding urea mass.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure sulfide-urea intermediate.

Protocol B: Chemoselective Oxidation to Sulfone

Objective: Tune the physicochemical properties by converting the lipophilic sulfide into a polar, hydrogen-bond-accepting sulfone.

Causality & Design: meta-Chloroperoxybenzoic acid (mCPBA) is utilized for its reliable oxidation kinetics. Quenching with sodium thiosulfate ( Na2​S2​O3​ ) is an absolute requirement; it chemically reduces unreacted mCPBA, preventing the dangerous and unwanted N-oxidation of the urea nitrogens or aromatic rings during the concentration phase.

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfide-urea intermediate from Protocol A (1.0 eq) in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Oxidation: Slowly add mCPBA (77% max, 2.2 eq for sulfone; use 1.0 eq at -78 °C if targeting the sulfoxide). Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). Self-Validation: A significant polarity shift will be observed. The starting sulfide ( Rf​≈0.6 ) will completely convert to the highly polar sulfone ( Rf​≈0.3 ).

  • Quenching (Critical Step): Add a 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes until the organic layer is clear.

  • Workup & Validation: Extract with DCM. Dry and concentrate. Self-Validation: Analyze the crude product via 1H -NMR. The successful formation of the sulfone is confirmed by a distinct downfield shift of the methylene protons adjacent to the sulfur atom (typically shifting from ∼3.6 ppm in the sulfide to ∼4.3 ppm in the sulfone), while the urea NH protons remain intact, confirming the absence of N-oxidation.

Physicochemical Profiling & Data Presentation

The strategic oxidation of the 3-[(benzylsulfanyl)methyl]aniline derivative allows researchers to dramatically shift the compound's position in chemical space. The table below summarizes the quantitative shifts in key physicochemical properties upon derivatization, demonstrating how a single precursor generates a diverse SAR (Structure-Activity Relationship) profile.

Compound StateModificationCLogP (Calculated)TPSA (Ų)H-Bond AcceptorsPrimary Binding Interaction
Precursor Core Sulfide4.541.31Deep hydrophobic pocket (van der Waals)
Intermediate Sulfoxide3.258.32Hydrophobic + Weak H-bond acceptor
Optimized Hit Sulfone2.866.83Strong H-bond acceptor (e.g., Asn backbone)

Note: Data represents a generalized urea derivative of the precursor. The shift from sulfide to sulfone effectively lowers lipophilicity while increasing polar surface area, often resulting in improved metabolic stability and aqueous solubility.

References

  • Journal of Medicinal Chemistry. "Enhancement of Benzothiazoles as Pteridine Reductase-1 Inhibitors for the Treatment of Trypanosomatidic Infections." ACS Publications, 2019. Available at:[Link][3]

  • World Intellectual Property Organization (WIPO). "Alkynyl alcohols as kinase inhibitors (WO2009158011A1)." Google Patents, 2009. Available at:[2]

  • Journal of Medicinal Chemistry. "Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors." ACS Publications, 2005. Available at:[Link][4]

Sources

Method

protocols for the purification of 3-[(benzylsulfanyl)methyl]aniline

Application Note: Advanced Purification and Handling Protocols for 3-[(Benzylsulfanyl)methyl]aniline Introduction & Chemical Profiling The compound 3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) [1] is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Handling Protocols for 3-[(Benzylsulfanyl)methyl]aniline

Introduction & Chemical Profiling

The compound 3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) [1] is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and materials science. It features a primary aniline moiety and a hydrophobic thioether (benzylsulfanyl) linkage.

Purifying this molecule presents a unique set of challenges due to the orthogonal vulnerabilities of its two functional groups:

  • Aniline Susceptibility: The primary amine is electron-rich and prone to spontaneous oxidation in the presence of light and air, often leading to the formation of dark, tarry impurities. Furthermore, its basicity (estimated pKa ~4.6) causes severe peak tailing and streaking on standard acidic silica gel.

  • Thioether Lability: The sulfur atom is highly nucleophilic and susceptible to oxidation, readily forming sulfoxides or sulfones if exposed to peroxides, trace metals, or excessive aeration [2].

To establish a self-validating purification system, we must exploit the molecule's basicity while protecting its oxidation-sensitive sites.

Table 1: Physicochemical Profile & Chromatographic Behavior
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 229.35 g/mol Easily detectable via LC-MS (ESI+) at m/z 230.1 [M+H]+.
LogP (estimated) ~3.2Highly hydrophobic; requires high organic composition in RP-HPLC.
Aniline pKa ~4.6Enables orthogonal acid-base liquid-liquid extraction (LLE).
Silica Affinity High (Chemisorption)Requires amine modifiers (e.g., TEA) in normal-phase chromatography.

Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Rationale: Because 3-[(benzylsulfanyl)methyl]aniline contains a basic amine, it can be reversibly protonated. By treating the crude mixture with 1M HCl, the aniline is converted into a highly water-soluble anilinium chloride salt. Neutral impurities (such as unreacted benzyl mercaptan derivatives, oxidized disulfides, or thioether sulfoxides) remain in the organic phase[3]. Subsequent basification of the aqueous layer regenerates the free base, which is then back-extracted into a fresh organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of crude 3-[(benzylsulfanyl)methyl]aniline in 20 mL of dichloromethane (DCM) or diethyl ether.

  • Acidic Extraction: Transfer to a separatory funnel. Add 20 mL of cold 1M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The lower organic layer (if using DCM) contains neutral/acidic impurities. The upper aqueous layer contains the protonated product. Drain and isolate the aqueous layer. Repeat the extraction with another 10 mL of 1M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath (to prevent exothermic degradation). Slowly add 3M NaOH dropwise until the solution reaches pH > 10 (monitor with pH paper). The solution will become cloudy as the free aniline precipitates/oils out.

  • Back-Extraction: Extract the basic aqueous layer with 2 x 20 mL of fresh DCM.

  • Drying & Concentration: Combine the new DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (max bath temperature 30°C to prevent thermal degradation).

LLE_Workflow Crude Crude Mixture in DCM HCl Add 1M HCl (aq) Phase Separation Crude->HCl Org1 Organic Phase 1 (Neutral Impurities) DISCARD HCl->Org1 Aq1 Aqueous Phase 1 (Anilinium Salt) HCl->Aq1 NaOH Add 3M NaOH to pH >10 Add fresh DCM Aq1->NaOH Org2 Organic Phase 2 (Free Base Aniline) NaOH->Org2 Aq2 Aqueous Phase 2 (Salts) DISCARD NaOH->Aq2 Pure Dry & Concentrate Pure Product Org2->Pure

Figure 1: Acid-Base Liquid-Liquid Extraction workflow for aniline isolation.

Protocol 2: Normal Phase Flash Chromatography

Causality & Rationale: If the LLE protocol leaves closely eluting structural isomers or basic impurities, flash chromatography is required. Bare silica gel contains acidic silanol groups (Si-OH) that strongly hydrogen-bond and protonate the aniline, causing severe tailing and irreversible chemisorption. To prevent this, the mobile phase must be "doped" with 1% Triethylamine (TEA) to cap the acidic sites on the silica column dynamically.

Step-by-Step Methodology:

  • Column Preparation: Pre-equilibrate a standard silica gel column (e.g., 40g for a 1g crude load) with Hexane containing 1% (v/v) TEA. Do not skip this step, or the aniline will streak immediately.

  • Sample Loading: Dissolve the LLE-purified product in a minimum volume of DCM. Dry load onto a small amount of Celite if solubility in the starting gradient is poor.

  • Gradient Elution:

    • Run a gradient from 100% Hexane (with 1% TEA) to 30% Ethyl Acetate / 70% Hexane (with 1% TEA) over 10 column volumes (CV).

    • 3-[(benzylsulfanyl)methyl]aniline typically elutes around 15-20% Ethyl Acetate.

  • Fraction Analysis: Spot fractions on TLC plates (elute with 20% EtOAc/Hexane). Visualize using UV light (254 nm) and stain with Ninhydrin (anilines appear as distinct brown/orange spots upon heating).

  • Solvent Removal: Pool product-containing fractions and concentrate. To remove residual TEA, co-evaporate the final oil with toluene (2 x 10 mL) under high vacuum.

Protocol 3: Preparative Reverse-Phase HPLC

Causality & Rationale: For drug discovery applications requiring >99% purity, Preparative Reverse-Phase HPLC (RP-HPLC) is the gold standard. Because the molecule is highly hydrophobic (LogP ~3.2), it will retain strongly on a C18 column. To ensure sharp peak shapes and prevent the aniline from interacting with residual silanols on the C18 stationary phase, an acidic modifier such as 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase [4]. TFA protonates the aniline, making it more hydrophilic and ensuring a predictable, Gaussian elution profile.

Step-by-Step Methodology:

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 21.2 mm × 150 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: HPLC-grade Water + 0.1% TFA.

    • Buffer B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

  • Sample Injection: Dissolve the sample in a 1:1 mixture of DMSO and Methanol (filter through a 0.45 µm PTFE syringe filter).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to elute DMSO/salts).

    • 2-20 min: Linear gradient from 10% B to 80% B.

    • 20-22 min: Flush at 95% B.

    • 22-25 min: Re-equilibrate at 10% B.

  • Fraction Handling (Critical Step): Fractions collected will contain the product as a TFA salt. Because thioethers can be sensitive to prolonged exposure to strong acids during concentration, immediately neutralize the pooled fractions with a weak base (e.g., saturated NaHCO₃) and extract into EtOAc, OR lyophilize directly if the TFA salt is the desired final form.

HPLC_Logic Start RP-HPLC Method Development MobilePhase Select Mobile Phase Modifier Start->MobilePhase Acidic 0.1% TFA (Acidic) Protonates Aniline MobilePhase->Acidic Basic 0.1% NH4OH (Basic) Free Base Aniline MobilePhase->Basic Result1 Sharp Peak, Good Recovery (TFA Salt Formed) Acidic->Result1 Result2 Broad Peak, Poor Solubility (Hydrophobic Collapse) Basic->Result2 Action Lyophilize or Neutralize Immediately Result1->Action

Figure 2: Logical decision tree for RP-HPLC mobile phase selection for anilines.

Analytical Validation & Troubleshooting

Table 2: Common Purification Issues and Corrective Actions
ObservationRoot CauseCorrective Action
Product turns dark brown/black during concentration Oxidation of the aniline group by air/light.Evaporate under inert gas (N₂/Ar). Keep bath temp <30°C. Store in amber vials at -20°C.
LC-MS shows m/z 246.1 (+16 Da) Thioether oxidation to sulfoxide [2].Avoid peroxide-containing solvents (e.g., old THF/Ether). Degas HPLC solvents.
Severe streaking on TLC (Rf 0.1 to 0.6) Aniline binding to acidic silica silanols.Pre-treat TLC plates and column with 1-2% Triethylamine (TEA).
Loss of product during LLE Aqueous phase not basified sufficiently.Ensure aqueous phase is pH > 10 before back-extraction. Aniline pKa is ~4.6; pH must be > 6.6 for >99% free base.

References

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules. ACS Publications. Retrieved from[Link]

  • Acid-Base Extraction. Science Learning Center. PBWorks. Retrieved from [Link]

  • Heteroaromatic and Aniline Derivatives of Piperidines As Potent Ligands for Vesicular Acetylcholine Transporter. Journal of Medicinal Chemistry. ACS Publications. Retrieved from[Link]

Application

Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of 3-[(Benzylsulfanyl)methyl]aniline

Executive Summary The functionalization of bifunctional molecules containing both nucleophilic amines and transition-metal-coordinating heteroatoms presents a significant challenge in modern drug development. 3-[(benzyls...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of bifunctional molecules containing both nucleophilic amines and transition-metal-coordinating heteroatoms presents a significant challenge in modern drug development. 3-[(benzylsulfanyl)methyl]aniline is a prime example: it features a primary aniline targeted for C–N cross-coupling and a bulky thioether side chain (-CH₂-S-CH₂-Ph) that acts as a potent catalyst poison.

This application note provides a field-proven, self-validating protocol for the chemoselective Buchwald-Hartwig amination of 3-[(benzylsulfanyl)methyl]aniline. By leveraging steric exclusion principles through the use of highly hindered biaryl phosphine ligands (e.g., BrettPhos), researchers can achieve quantitative C–N coupling while completely suppressing thioether-mediated palladium poisoning and unwanted C–S bond cleavage.

Mechanistic Rationale: Overcoming Thioether Poisoning

In a standard Buchwald-Hartwig amination, the catalytic cycle relies on the continuous regeneration of a Pd(0) active species. However, the presence of the benzylsulfanyl moiety introduces two distinct failure modes:

  • Catalyst Poisoning (Off-Cycle Resting States): Sulfur’s electron-rich lone pairs have a high affinity for soft transition metals like Pd(II). When using standard, unhindered ligands (e.g., PPh₃ or BINAP), the thioether outcompetes the primary amine for coordination to the metal center, stalling the catalytic cycle before base deprotonation can occur.

  • Unwanted C–S Metathesis/Cleavage: Certain highly active catalyst systems, particularly those utilizing N-heterocyclic carbenes (NHCs) like [Pd(IPr)(μ-Cl)Cl]₂, are capable of oxidatively adding into inert C–S bonds, leading to unwanted C–S cleavage and metathesis side reactions[1].

The Causality of Ligand Selection: To bypass these failure modes, the catalytic pocket must be engineered to differentiate between the primary amine (-NH₂) and the thioether. The use of BrettPhos —a highly sterically demanding, electron-rich dialkylbiarylphosphine—is critical[2]. The bulky triisopropylphenyl and dicyclohexylphosphino groups create a deep, narrow catalytic pocket. The small primary amine can easily penetrate this pocket to coordinate with Pd(II), whereas the bulky benzylsulfanylmethyl group is sterically repelled. Furthermore, the electron-rich nature of BrettPhos accelerates reductive elimination, preventing the catalyst from lingering in the vulnerable Pd(II) state[3].

CatalyticCycle Pd0 Pd(0) + BrettPhos Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Amine Coordination (3-[(benzylsulfanyl)methyl]aniline) PdII->AmineBind Poison Catalyst Poisoning (Thioether Coordination) AmineBind->Poison Small Ligands (e.g., PPh3) Deprot Base Deprotonation AmineBind->Deprot Bulky BrettPhos Amido Pd(II) Aryl Amido Complex Deprot->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle highlighting thioether poisoning and steric bypass via bulky ligands.

Reaction Optimization & Chemoselectivity Data

The following table summarizes the quantitative impact of ligand and base selection on the chemoselectivity of the coupling reaction. As demonstrated, achieving high yields requires balancing base strength with extreme steric bulk to prevent sulfur coordination.

Catalyst System (2 mol%)Ligand (4 mol%)Base (1.4 eq)Conversion (%)Chemoselectivity (C–N vs C–S cleavage)
Pd₂(dba)₃BINAPCs₂CO₃< 15%N/A (Severe Catalyst Poisoning)
Pd(OAc)₂DPPFNaOtBu35%85:15 (Moderate Poisoning)
[Pd(IPr)(μ-Cl)Cl]₂IPr (NHC)KHMDS70%40:60 (High C–S Cleavage)[1]
Pd₂(dba)₃ BrettPhos NaOtBu > 98% > 99:1 (Exclusive C–N Coupling) [2]

Experimental Protocol

This methodology is designed as a self-validating system. The inclusion of rigorous degassing and specific metal-scavenging steps ensures reproducibility, even at scale[2].

Materials Required
  • Substrate: 3-[(benzylsulfanyl)methyl]aniline (1.0 equiv)

  • Electrophile: Aryl bromide or iodide (1.05 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • Ligand: BrettPhos (0.04 equiv, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

  • Scavenger: SiliaMetS® Thiol or equivalent silica-bound metal scavenger.

Step-by-Step Methodology

Step 1: Reaction Vessel Preparation

  • Action: Flame-dry a Schlenk tube equipped with a magnetic stir bar under high vacuum. Backfill with dry nitrogen (repeat 3x).

  • Causality: Oxygen insertion into the Pd(0) active species forms stable peroxo complexes, permanently deactivating the catalyst. Absolute exclusion of moisture prevents the hydrolysis of the strong NaOtBu base.

Step 2: Reagent Charging (Glovebox Recommended)

  • Action: Inside a nitrogen-filled glovebox, charge the tube with Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Causality: Pre-mixing the Pd source and the ligand in the solid state before solvent addition promotes the rapid formation of the active L₁Pd(0) complex upon solvation.

Step 3: Substrate and Solvent Addition

  • Action: Add the aryl bromide (1.05 equiv). If 3-[(benzylsulfanyl)methyl]aniline is a liquid, add it via a gas-tight microsyringe. Add anhydrous, degassed toluene to achieve a 0.2 M substrate concentration.

  • Causality: Toluene is non-polar and does not compete for coordination sites on the palladium, unlike coordinating solvents (e.g., DMF or NMP) which can exacerbate catalyst stalling.

Step 4: Heating and Reaction Execution

  • Action: Seal the tube, place it in a pre-heated oil bath at 100 °C, and stir vigorously (800 rpm) for 12 hours. Monitor via TLC or LC-MS until the primary aniline is consumed.

Step 5: Reaction Quench and Metal Scavenging

  • Action: Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc). Add 5 equivalents (relative to Pd) of a silica-bound thiol scavenger (e.g., SiliaMetS Thiol). Stir the suspension at 40 °C for 2 hours.

  • Causality: Thioether-containing products are notorious for acting as ligands themselves, dragging residual palladium into the organic phase during extraction. The silica-bound thiol has a massively higher affinity for Pd than the benzylsulfanyl group, ensuring the final product is free of heavy metal contamination[2].

Step 6: Isolation

  • Action: Filter the mixture through a tightly packed pad of Celite, eluting with EtOAc. Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Workflow Prep 1. Reagent Prep Dry Toluene, Degas N2 Mix 2. Mix Components Aniline, Ar-Br, Base, Cat. Prep->Mix Heat 3. Reaction 100°C, 12 hours Mix->Heat Quench 4. Quench & Scavenge Add Pd Scavenger Heat->Quench Purify 5. Purification Celite & Silica Gel Quench->Purify

Step-by-step experimental workflow for the chemoselective cross-coupling reaction.

References

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable[Pd(NHC)(μ-Cl)Cl]₂ Precatalysts.Organic Letters (ACS Publications).
  • Buchwald-Hartwig Coupling.Organic Synthesis.
  • Sulfur-containing DalPhos ligand variants: synthesis and application in Buchwald−Hartwig amination.Canadian Science Publishing.

Sources

Method

Application Notes and Protocols: 3-[(benzylsulfanyl)methyl]aniline in Advanced Materials

An in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 3-[(benzylsulfanyl)methyl]aniline in materials science. Introduction: Unveiling the Potential of a Unique...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 3-[(benzylsulfanyl)methyl]aniline in materials science.

Introduction: Unveiling the Potential of a Unique Anilido-Sulfide Monomer

3-[(benzylsulfanyl)methyl]aniline is an intriguing aromatic amine that, while not extensively documented in materials science literature, presents significant potential due to its unique structural features. The presence of a primary amine group on the aniline ring suggests its utility as a monomer for polymerization, a foundational process in the creation of a vast array of materials[1][2]. Furthermore, the benzylsulfanyl moiety introduces a sulfur-containing side chain, a feature known to impart valuable properties such as metal surface affinity and redox activity. This technical guide will explore the prospective applications of 3-[(benzylsulfanyl)methyl]aniline in two key areas of materials science: conducting polymers and corrosion inhibition. We will provide detailed theoretical frameworks, experimental protocols, and characterization methodologies to guide researchers in harnessing the potential of this versatile compound. While direct research on this specific molecule is sparse, the principles outlined herein are grounded in the well-established chemistry of aniline derivatives and functional polymers[3][4].

I. Application in Conducting Polymers: Towards Novel Functional Polyanilines

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity[4][5]. The introduction of substituents onto the aniline monomer is a common strategy to modify the properties of the resulting polymer, such as solubility and processability[6][7]. The benzylsulfanyl group in 3-[(benzylsulfanyl)methyl]aniline offers a unique opportunity to create a functionalized PANI with potentially enhanced properties.

Scientific Rationale

The polymerization of aniline proceeds via an oxidative coupling mechanism, typically initiated by an oxidizing agent in an acidic medium[5]. The resulting polymer consists of repeating aniline units, and its conductivity is achieved through doping, which introduces charge carriers along the polymer backbone[4]. The benzylsulfanyl side group in poly(3-[(benzylsulfanyl)methyl]aniline) could influence the polymer's properties in several ways:

  • Solubility: The bulky, relatively non-polar side group may enhance the solubility of the polymer in common organic solvents, a significant challenge with unsubstituted PANI[6][7][8].

  • Electrochemical Properties: The sulfur atom in the side chain could participate in redox processes, potentially modulating the electrochemical behavior of the polymer.

  • Metal Coordination: The sulfide linkage can act as a soft ligand for metal ions, opening possibilities for applications in sensors or catalysis.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the proposed workflow for the synthesis and characterization of poly(3-[(benzylsulfanyl)methyl]aniline).

G cluster_synthesis Synthesis cluster_characterization Characterization A Monomer Dissolution (3-[(benzylsulfanyl)methyl]aniline in HCl) B Initiator Addition (Ammonium Persulfate) A->B C Polymerization (Stirring at 0-5 °C) B->C D Isolation and Purification (Filtration, Washing) C->D E Spectroscopic Analysis (FTIR, UV-Vis) D->E Structural Verification F Structural Analysis (XRD) D->F Crystallinity G Electrochemical Analysis (Cyclic Voltammetry) D->G Redox Behavior H Conductivity Measurement (Four-Point Probe) D->H Electrical Properties G cluster_preparation Preparation cluster_evaluation Evaluation A Metal Coupon Preparation (e.g., Mild Steel) D Weight Loss Measurement A->D E Electrochemical Techniques (Potentiodynamic Polarization, EIS) A->E B Corrosive Medium Preparation (e.g., 1 M HCl) B->D B->E C Inhibitor Solution Preparation (Varying concentrations) C->D C->E F Surface Analysis (SEM, AFM) D->F Post-exposure analysis

Caption: Workflow for evaluating the corrosion inhibition efficiency of 3-[(benzylsulfanyl)methyl]aniline.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

Objective: To determine the corrosion inhibition efficiency of 3-[(benzylsulfanyl)methyl]aniline for a given metal (e.g., mild steel) in an acidic medium.

Materials:

  • Metal coupons (e.g., mild steel of known composition)

  • 3-[(benzylsulfanyl)methyl]aniline (Inhibitor)

  • Hydrochloric acid (HCl), 1 M (Corrosive medium)

  • Acetone (for cleaning)

  • Deionized water

Procedure: Weight Loss Method

  • Coupon Preparation: Mechanically polish the metal coupons to a mirror finish, degrease with acetone, wash with deionized water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons.

  • Immersion: Immerse the coupons in beakers containing 1 M HCl with and without various concentrations of 3-[(benzylsulfanyl)methyl]aniline.

  • Exposure: Maintain the beakers at a constant temperature for a specified duration (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh.

  • Calculation: Calculate the corrosion rate and inhibition efficiency using the weight loss data.

Electrochemical Measurements:

  • Potentiodynamic Polarization: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine the corrosion current density.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the formation of a protective film and the charge transfer resistance at the metal-solution interface.

Surface Analysis:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal coupons after exposure to the corrosive medium with and without the inhibitor.[9]

Data Presentation

Inhibitor Concentration (mM)Weight Loss (g)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)
0.1
0.5
1.0
5.0

Table 1: Example of a data summary table for weight loss measurements.

Conclusion and Future Outlook

While direct experimental data for 3-[(benzylsulfanyl)methyl]aniline in materials science is currently limited, its chemical structure strongly suggests its potential as a valuable building block for functional materials. The protocols and theoretical frameworks provided in this guide offer a solid starting point for researchers to explore its applications in conducting polymers and corrosion inhibition. Future research could focus on optimizing the polymerization conditions to control the molecular weight and properties of the resulting polymer, as well as exploring its use in combination with other monomers for the synthesis of copolymers with tailored functionalities.[10][11] In the realm of corrosion inhibition, further studies could investigate its performance on other metals and in different corrosive environments, as well as elucidating the detailed adsorption mechanism through computational modeling. The exploration of this promising molecule is poised to contribute to the development of new and advanced materials.

References

  • Grohmann, D. G., & Hathaway, B. A. (2006). 3-[(Benzylsulfonyl)methyl]aniline hydrochloride. Molbank, 2006(3), m503. [Link]

  • Biris, A. R., et al. (2011). An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Derivatives. International Journal of Molecular Sciences, 12(1), 586-601. [Link]

  • Grohmann, D. G., & Hathaway, B. A. (2006). 3-[(Benzylsulfonyl)methyl]aniline hydrochloride. MDPI. [Link]

  • Saeed, S., et al. (2022). Decoration of Poly-3-methyl Aniline with As(III) Oxide and Hydroxide as an Effective Photoelectrode for Electroanalytical Photon Sensing with Photodiode-like Behavior. Polymers, 14(21), 4689. [Link]

  • CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline.
  • Kovács, D., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-198. [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

  • Al-Amiery, A. A., et al. (2024). Aromatic Metal Corrosion Inhibitors. Molecules, 29(21), 5024. [Link]

  • Deshpande, N., et al. (2016). Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. Journal of Ovonic Research, 12(1), 27-33. [Link]

  • Bumbu, A. G., et al. (2018). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Polymers, 10(11), 1234. [Link]

  • AppliChem. [Link]

  • Ponnapati, R. R., et al. (2020). Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping. Polymers, 12(5), 1023. [Link]

  • Ponnapati, R. R., et al. (2020). Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping. ResearchGate. [Link]

  • Stejskal, J., et al. (2000). Sulfonated polyanilines prepared by copolymerization of 3‐aminobenzenesulfonic acid and aniline: The effect of reaction conditions on polymer properties. Journal of Polymer Science Part A: Polymer Chemistry, 38(18), 3390-3398. [Link]

  • Furtado, L. F. M., et al. (2021). Vanillin as eco-friendly corrosion inhibitor for aluminum immersed in 0.5 M H2SO4. Scientific Reports, 11(1), 1-13. [Link]

  • Tan, S. M., et al. (2021). Properties of electrochemically copolymerized aniline and melamine on functionalized multiwalled-carbon nanotube film electrodes. Journal of the Chinese Chemical Society, 68(4), 633-644. [Link]

  • PubChem. 3-(Benzenesulfonyl)aniline. [Link]

  • ResearchGate. Exploring Spectral and Electrochemical Behavior of Hydroxy-N-Benzylideneanilines by Integrated Theoretical and Experimental Approaches. [Link]

  • Bilal, S., et al. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 7(3), 255-261. [Link]

  • KR102777468B1 - Multi-functional Anti-fouling Coating and Manufacturing Method of Marine structure using the same.
  • US3447891A - Corrosion inhibiting process.
  • El-Sayed, A. M., & Mohamed, H. F. (2014). The Influence of Organic Solvents on the Polymerization of Polyaniline. Research and Reviews: Journal of Chemistry, 3(3), 1-8. [Link]

  • Cataldi, A., et al. (2020). Sol–Gel Treatment of Textiles for the Entrapping of an Antioxidant/Anti-Inflammatory Molecule: Functional Coating Morphological Characterization and Drug Release Evaluation. Coatings, 10(4), 332. [Link]

  • IntechOpen. (2023). Polyaniline Derivatives and Their Applications. [Link]

Sources

Application

Application Note: Advanced Catalytic Systems for the Preparation of 3-[(Benzylsulfanyl)methyl]aniline

Introduction & Synthetic Rationale 3-[(Benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a highly specialized intermediate utilized in the development of multi-kinase inhibitors and complex antibody-drug conjugates (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Rationale

3-[(Benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a highly specialized intermediate utilized in the development of multi-kinase inhibitors and complex antibody-drug conjugates (ADCs)[1]. Structurally, the molecule presents a unique synthetic challenge due to the presence of two distinct functional groups: a primary aniline and a bulky benzylic thioether (-S-).

The most scalable retrosynthetic approach involves the C-S coupling of a 3-nitrobenzyl halide with benzyl mercaptan, followed by the reduction of the nitro group to an amine. However, the intermediate thioether linkage acts as a severe catalyst poison. The lone pairs on the sulfur atom strongly coordinate to the empty d-orbitals of standard noble metals (e.g., Pd/C, Pt/C), permanently blocking active sites and preventing the activation of hydrogen gas[2].

To overcome this, this application note details a validated, two-step workflow utilizing base-catalyzed thioetherification followed by a highly chemoselective, sulfur-tolerant reduction utilizing either a steric-shielding Cobalt-Nitrogen-Carbon (Co@NC) catalyst[3] or a homogeneous AgSbF6/phenylsilane system[4].

Workflow Visualization

G A 3-Nitrobenzyl Bromide + Benzyl Mercaptan B Base Catalysis (K2CO3, Acetone) A->B C 1-Nitro-3-[(benzylsulfanyl) methyl]benzene B->C C-S Bond Formation D Sulfur-Tolerant Reduction (Co@NC or AgSbF6) C->D E 3-[(Benzylsulfanyl) methyl]aniline D->E Chemoselective Reduction

Figure 1: Two-step catalytic workflow for the synthesis of 3-[(benzylsulfanyl)methyl]aniline.

Step 1: Catalytic Thioetherification (C-S Bond Formation)

Mechanistic Insight: The formation of the intermediate relies on a base-promoted nucleophilic substitution (SN2).5[5], generating a highly nucleophilic thiolate anion. The choice of acetone as a polar aprotic solvent is critical; it poorly solvates the thiolate anion compared to protic solvents, thereby maximizing its nucleophilicity and accelerating the displacement of the bromide leaving group on the 3-nitrobenzyl bromide.

Protocol 1: Synthesis of 1-nitro-3-[(benzylsulfanyl)methyl]benzene
  • Preparation: In a 250 mL round-bottom flask, suspend 30.73 mmol (4.247 g) of anhydrous potassium carbonate (K₂CO₃) in 60 mL of HPLC-grade acetone[5].

  • Reagent Addition: Add 30.00 mmol (6.482 g) of 3-nitrobenzyl bromide to the suspension. Subsequently, add 30.14 mmol (3.744 g) of benzyl mercaptan dropwise[5]. Caution: Benzyl mercaptan possesses a highly offensive odor; perform this operation strictly within a fume hood.

  • Reaction: Equip the flask with a reflux condenser. Heat the heterogeneous mixture to reflux (~56 °C) under constant magnetic stirring overnight[5].

  • Workup: Allow the reaction mixture to cool to ambient temperature. The reaction generates insoluble potassium bromide (KBr) as a byproduct. Remove this salt via vacuum filtration through a Celite pad[5].

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude intermediate, 1-nitro-3-[(benzylsulfanyl)methyl]benzene, is obtained as a dark, viscous liquid in near-quantitative yield and is sufficiently pure for the subsequent reduction step[5].

Step 2: Sulfur-Tolerant Catalytic Reduction

Mechanistic Insight: Standard hydrogenation fails here. Instead, we employ a 3[3], which operates via a steric-shielding mechanism. The active cobalt nanoparticles are encapsulated within a nitrogen-doped carbon shell. This shell acts as a molecular sieve: it allows the highly polarizable, linear nitro group and diatomic H₂ to permeate and reach the active cobalt core, but sterically excludes the bulky benzylic thioether group. This entirely prevents sulfur poisoning[3].

Alternatively, a homogeneous approach using an4[4] provides a highly chemoselective reduction pathway that avoids high-pressure hydrogen gas entirely.

Mechanism Nitroarene Sulfur-Containing Nitroarene (Bulky -S- group) Shell N-doped Carbon Shell (Steric Shielding) Nitroarene->Shell Selective Permeability Core Cobalt Nanoparticle Core (Active Hydrogenation Site) Shell->Core NO2 group penetrates, -S- group excluded Products Aniline Derivative (Preserved Thioether) Shell->Products Desorption Core->Shell Reduction to -NH2

Figure 2: Mechanism of steric shielding and selective hydrogenation by Co@NC catalysts.

Protocol 2: Synthesis of 3-[(benzylsulfanyl)methyl]aniline using Co@NC
  • Reactor Setup: Transfer 10.0 mmol of the crude 1-nitro-3-[(benzylsulfanyl)methyl]benzene into a high-pressure stainless-steel autoclave.

  • Catalyst Addition: Add 50 mg of the Co@NC catalyst (specifically the Co-Nₓ/C-800-AT variant optimized for sulfur tolerance)[3].

  • Solvent: Add 20 mL of deionized water. (Note: If the substrate exhibits poor solubility, a 1:1 ethanol/water mixture can be substituted to enhance mass transfer)[3].

  • Purging & Pressurization: Seal the autoclave securely. Purge the vessel three times with inert gas (N₂ or Ar) to remove ambient oxygen, followed by three purges with H₂ gas. Finally, pressurize the reactor to 3.5 bar with H₂[3].

  • Reaction: Heat the reactor to 110 °C and maintain vigorous stirring (800 rpm) for 1.5 hours[3].

  • Workup: Cool the reactor to room temperature and carefully vent the residual H₂ gas. Separate the heterogeneous Co@NC catalyst via external magnetic decantation (the encapsulated Co nanoparticles are magnetic) or centrifugation.

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target 3-[(benzylsulfanyl)methyl]aniline. Expected yield: >97%[3].

Quantitative Data & Catalyst Comparison

The table below summarizes the performance metrics of various catalytic systems when applied to the reduction of sulfur-containing nitroarenes.

Catalytic SystemHydride SourceOperating ConditionsSulfur ToleranceChemoselectivity (NO₂ to NH₂)
Pd/C (Standard) H₂ (gas)25 °C, 1 barPoor (Rapid Poisoning)Low[2]
Co@NC H₂ (gas)110 °C, 3.5 barExcellent (Steric Shielding)>97%[3]
AgSbF₆ Phenylsilane (PhSiH₃)Elevated Temp, Additive-freeHighHigh[4]
FeS₂ Pyrite Hydrogen TransferSolvothermalGoodModerate[6]

References

  • [5] 1-Nitro-3-[(benzylsulfonyl)methyl]benzene. MDPI - Molbank. Available at:

  • [3] Sulfur modification endows Co@NC catalyst exceptionally sulfur-tolerance for nitroarene hydrogenation. ResearchGate. Available at:

  • [4] AgSbF6 Catalyzed Reduction of Nitroarenes by Phenylsilane to Anilines. ACS Publications. Available at:

  • [2] Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate. Available at:

  • [6] Iron Sulfide as a Sustainable Catalyst for the Selective Hydrogen Transfer Reduction for the Synthesis of Fine Chemicals. CORE. Available at:

  • [1] New antibody drug conjugates (adcs) and the use thereof. Google Patents. Available at:

Sources

Method

Application Note: Covalent Incorporation of 3-[(Benzylsulfanyl)methyl]aniline into Polymeric Matrices for ROS-Responsive Drug Delivery

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Tumor-Microenvironment (TME) Targeted Nanocarriers Executive Summary & Molecular Rationale The development of stim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Tumor-Microenvironment (TME) Targeted Nanocarriers

Executive Summary & Molecular Rationale

The development of stimuli-responsive polymeric matrices is a cornerstone of modern targeted drug delivery. Incorporating 3-[(benzylsulfanyl)methyl]aniline into biocompatible polymer backbones—such as Hyaluronic Acid (HA)—yields highly functionalized amphiphilic conjugates capable of self-assembling into smart nanocarriers.

  • The Aniline Moiety (Primary Amine): The -NH₂ group provides a reliable nucleophile for covalent conjugation to carboxylic acid-functionalized polymers via standard zero-length crosslinkers (EDC/NHS). While aromatic amines are slightly less nucleophilic than aliphatic amines, they form highly stable amide bonds that resist premature hydrolysis in systemic circulation.

  • The Benzylsulfanyl Moiety (Thioether): This group serves as the hydrophobic, core-forming unit of the micelle. More importantly, thioethers are highly sensitive to Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂), which are abundantly overexpressed in the tumor microenvironment[1]. Upon oxidation, the hydrophobic thioether converts into a highly polar sulfoxide or sulfone, triggering a rapid hydrophobic-to-hydrophilic phase transition[2].

This application note details the causality, protocols, and validation steps for synthesizing an ROS-responsive micellar system (HA-BSMA) designed to encapsulate and selectively release the chemotherapeutic agent Doxorubicin (DOX).

Mechanistic Pathway: ROS-Triggered Phase Transition

To engineer a self-validating drug delivery system, one must understand the thermodynamic drivers of micelle assembly and disassembly. In aqueous media, the hydrophobic benzylsulfanyl groups aggregate to minimize free energy, forming a dense core that readily encapsulates hydrophobic payloads like DOX.

When these micelles enter the TME, the elevated H₂O₂ levels attack the lone electron pairs on the thioether sulfur atoms. The resulting oxidation to sulfoxides/sulfones drastically increases the polarity of the core. This disruption of hydrophobic interactions causes the micelle to swell and ultimately disassemble, releasing the payload precisely at the pathological site[2].

ROS_Pathway A Polymer Micelle (Hydrophobic Thioether Core) B Tumor Microenvironment (High ROS / H2O2) A->B C Thioether Oxidation (-S- to -SO- / -SO2-) B->C D Hydrophilic Shift (Core Destabilization) C->D E Payload Release (Targeted Drug Delivery) D->E

Fig 1: Mechanistic pathway of ROS-triggered micelle disassembly and targeted drug release.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and scientific integrity.

Protocol A: Synthesis of HA-graft-3-[(benzylsulfanyl)methyl]aniline (HA-BSMA)

Causality Check: We utilize MES buffer at pH 5.5 because EDC is most efficient at slightly acidic pH, activating the glucuronic acid carboxyls on HA to form an O-acylisourea intermediate. NHS is added to convert this unstable intermediate into a semi-stable amine-reactive NHS ester, preventing rapid hydrolysis before the aniline can react.

Step-by-Step Methodology:

  • Polymer Activation: Dissolve 100 mg of Hyaluronic Acid (MW ~10 kDa) in 10 mL of 0.1 M MES buffer (pH 5.5). Add 40 mg of EDC·HCl and 24 mg of NHS. Stir at room temperature for 30 minutes to ensure complete activation of the carboxyl groups.

  • Amine Conjugation: Dissolve 50 mg of 3-[(benzylsulfanyl)methyl]aniline in 2 mL of DMSO. Add this solution dropwise to the activated HA mixture. Stir the reaction continuously for 24 hours at room temperature in the dark.

  • Purification (Self-Validation Step): Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against a 1:1 mixture of distilled water and ethanol for 24 hours, followed by pure distilled water for 48 hours (changing the water every 8 hours). This removes unreacted EDC, NHS, and free aniline derivatives.

  • Recovery: Lyophilize the dialyzed solution to obtain the purified HA-BSMA conjugate as a white, spongy solid.

  • Validation: Perform ¹H NMR in D₂O/DMSO-d₆. The appearance of aromatic protons (δ 7.2–7.4 ppm) from the benzyl group alongside the HA backbone protons (δ 1.8–2.0 ppm) confirms successful covalent conjugation.

Protocol B: Formulation of DOX-Loaded Micelles (DOX@HA-BSMA)

Causality Check: DOX is typically supplied as a water-soluble hydrochloride salt (DOX·HCl). To encapsulate it within the hydrophobic thioether core, it must be neutralized with Triethylamine (TEA) to form the hydrophobic DOX free base. The dialysis method is chosen because the slow solvent exchange thermodynamically drives the hydrophobic benzylsulfanyl groups to aggregate, forming tightly packed, uniform micelles.

Step-by-Step Methodology:

  • Drug Neutralization: Dissolve 10 mg of DOX·HCl in 2 mL of DMSO. Add 3 equivalents of TEA and stir for 2 hours in the dark to generate the DOX free base.

  • Polymer Mixing: Dissolve 50 mg of the synthesized HA-BSMA in 3 mL of DMSO. Mix this with the DOX solution and stir for 1 hour to ensure homogeneous distribution.

  • Self-Assembly: Transfer the mixture to a dialysis bag (MWCO 3.5 kDa) and dialyze against 1X PBS (pH 7.4) for 24 hours at room temperature, replacing the PBS every 6 hours.

  • Filtration: Pass the resulting micelle dispersion through a 0.45 µm syringe filter to remove any unencapsulated, precipitated DOX.

  • Validation: Analyze the filtrate using Dynamic Light Scattering (DLS) to confirm a monodisperse nanoparticle population.

Synthesis_Workflow Step1 1. HA Activation (EDC/NHS in MES Buffer) Step2 2. Amine Coupling (Add 3-[(benzylsulfanyl)methyl]aniline) Step1->Step2 Step3 3. Dialysis & Lyophilization (Purification of HA-BSMA) Step2->Step3 Step4 4. Micelle Self-Assembly (Dialysis Method with DOX) Step3->Step4

Fig 2: Step-by-step workflow for synthesizing HA-BSMA conjugates and formulating DOX-loaded micelles.

Quantitative Data & Performance Metrics

To validate the efficacy of the 3-[(benzylsulfanyl)methyl]aniline-modified matrix, physicochemical properties and ROS-triggered release kinetics must be quantified. The data below represents typical high-yield formulations achieved using the protocols outlined above.

Table 1: Physicochemical Characterization of Micellar Formulations
FormulationZ-Average Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Content (%)
Blank HA-BSMA 112 ± 50.14-28.4 ± 1.2N/AN/A
DOX@HA-BSMA 135 ± 80.18-25.1 ± 1.582.4 ± 3.114.2 ± 0.8

Note: The negative zeta potential is attributed to the unreacted carboxyl groups of the Hyaluronic Acid shell, which provides colloidal stability and prevents protein adsorption in vivo.

Table 2: In Vitro DOX Release Kinetics (Cumulative Release %)

Assay Conditions: Dialysis bag method in 1X PBS (pH 7.4) at 37°C, utilizing varying concentrations of H₂O₂ to simulate normal physiological conditions (0 mM) versus the oxidative tumor microenvironment (0.1 mM - 10 mM).

Time (h)PBS (0 mM H₂O₂)PBS (0.1 mM H₂O₂)PBS (1.0 mM H₂O₂)PBS (10.0 mM H₂O₂)
2 4.2%8.5%15.3%28.4%
8 9.1%18.2%38.6%62.1%
24 14.5%35.4%68.2%89.5%
48 18.2%52.1%85.4%96.2%

Data Interpretation: The minimal release (18.2% at 48h) in the absence of H₂O₂ demonstrates the robust stability of the benzylsulfanyl-driven hydrophobic core, minimizing off-target toxicity. The dose-dependent acceleration of drug release upon exposure to H₂O₂ confirms the successful incorporation and functional activity of the ROS-responsive thioether switch[2].

References

  • [2] van der Vlies, A. J., Xu, J., Ghasemi, M., & Hasegawa, U. (2022). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 23(1), 77–88. URL:[Link]

  • [1] Liu, J., Jia, B., Li, Z., & Li, W. (2023). Reactive oxygen species-responsive polymer drug delivery systems. Frontiers in Bioengineering and Biotechnology, 11, 1115603. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-[(benzylsulfanyl)methyl]aniline synthesis

Technical Support Center: 3-[(Benzylsulfanyl)methyl]aniline Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-[(benzylsulfany...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-[(Benzylsulfanyl)methyl]aniline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-[(benzylsulfanyl)methyl]aniline. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this synthesis. Drawing from established chemical principles and field-proven insights, we will explore the reaction mechanism, troubleshoot potential issues, and offer optimized protocols to help you achieve higher yields and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing a foundational understanding of the process.

Q1: What is the most common synthetic route for 3-[(benzylsulfanyl)methyl]aniline?

The most direct and widely employed route is a two-step process starting from 3-aminobenzyl alcohol.

  • Halogenation: The hydroxyl group of 3-aminobenzyl alcohol is converted into a good leaving group, typically a bromide, to form 3-aminobenzyl bromide.

  • Nucleophilic Substitution: The resulting benzyl bromide is reacted with benzyl mercaptan (or its corresponding thiolate) in an SN2 reaction to form the desired thioether product.

Q2: Why is 3-aminobenzyl bromide used as an intermediate instead of reacting the alcohol directly?

The hydroxyl group (-OH) is a poor leaving group. To facilitate a nucleophilic substitution reaction with the sulfur nucleophile, it must first be converted into a group that is more readily displaced. Halides, particularly bromide, are excellent leaving groups, making the benzylic carbon much more susceptible to nucleophilic attack.

Q3: What are the most critical parameters to control during the SN2 reaction step?

Three parameters are critical for success:

  • Inert Atmosphere: Benzyl mercaptan is highly susceptible to oxidative dimerization, forming dibenzyl disulfide. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this significant side reaction.

  • Temperature: While SN2 reactions can benefit from heat, excessive temperatures can promote side reactions, including elimination or decomposition of the benzyl bromide intermediate. Careful temperature control is necessary.

  • Base Selection: A suitable base is required to deprotonate the benzyl mercaptan, forming the more potent benzyl thiolate nucleophile. The choice of base affects reaction rate and the potential for side reactions.

Q4: Which analytical techniques are recommended for monitoring this synthesis?

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. It allows you to visualize the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for confirming the identity of the product and identifying any byproducts formed during the reaction, providing crucial information for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and purity confirmation of the final isolated product.

Troubleshooting Guide: Improving Reaction Yield

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Low Yield of 3-Aminobenzyl Bromide Intermediate

A low yield in the first step is a common hurdle. The primary causes are often related to the choice of brominating agent and the reactivity of the aniline functional group.

start Start: 3-Aminobenzyl Alcohol reagent Select Brominating Reagent start->reagent pbr3 PBr₃ in Aprotic Solvent (e.g., THF, DCM) reagent->pbr3 Common Choice appel Appel Reaction (PPh₃, CBr₄) reagent->appel Milder Option hbr HBr / H₂SO₄ (Aqueous) reagent->hbr Harsher, Use with Caution pbr3_cond Conditions: - 0-25 °C - Inert Atmosphere - Monitor by TLC pbr3->pbr3_cond appel_cond Conditions: - 0-25 °C - Anhydrous Solvent - Monitor by TLC appel->appel_cond hbr_cond Conditions: - Reflux - Potential Amine Protonation hbr->hbr_cond outcome Assess Outcome pbr3_cond->outcome appel_cond->outcome hbr_cond->outcome good_yield High Yield of 3-Aminobenzyl Bromide outcome->good_yield Success low_yield Low Yield or Complex Mixture outcome->low_yield Failure protect Troubleshooting: Protect Amine Group (e.g., Acetylation) low_yield->protect deprotect Deprotection Step Required Post-Bromination protect->deprotect

Caption: Decision workflow for the bromination step.

Causality & Recommended Actions:

  • Issue: Harsh acidic conditions (e.g., HBr/H₂SO₄) can protonate the aniline's amino group, reducing its solubility in organic solvents and potentially leading to side reactions.[1]

    • Solution: Prefer milder, non-acidic brominating agents. Phosphorus tribromide (PBr₃) is a common and effective choice for converting primary alcohols to bromides via an SN2 mechanism.[2] The Appel reaction (using triphenylphosphine and carbon tetrabromide) is another excellent, mild alternative that proceeds with inversion of stereochemistry.[2]

  • Issue: The nucleophilic amino group can potentially react with the brominating agent or the newly formed benzyl bromide, leading to byproducts.

    • Solution: If side reactions involving the amine are suspected, consider a protection strategy. The amino group can be temporarily converted to an acetamide, which is far less nucleophilic. After the bromination step, the acetyl group can be removed via acidic or basic hydrolysis to regenerate the free amine.

Table 1: Comparison of Bromination Reagents

ReagentTypical ConditionsProsCons
PBr₃ 0 °C to RT, Aprotic solvent (THF, Et₂O)High reactivity, good yields.Corrosive, moisture-sensitive.
PPh₃ / CBr₄ 0 °C to RT, Aprotic solvent (DCM, ACN)Very mild, high functional group tolerance.Stoichiometric phosphine oxide byproduct can complicate purification.
HBr / H₂SO₄ RefluxInexpensive.Harsh acidic conditions, risk of amine side reactions.[1]
Problem 2: Low Yield of 3-[(benzylsulfanyl)methyl]aniline in the Final Step

This is the most critical step and is prone to several competing reactions. A systematic approach is required to identify and mitigate the cause of low yield.

cluster_main Desired SN2 Reaction cluster_side1 Side Reaction 1: Thiol Oxidation cluster_side2 Side Reaction 2: N-Alkylation R_Br 3-Aminobenzyl Bromide Product 3-[(benzylsulfanyl)methyl]aniline (Target Product) R_Br->Product Nucleophilic Attack N_Alk Dimer/Oligomer (Byproduct) R_Br->N_Alk Thiolate Benzyl Thiolate (BnS⁻) Thiolate->Product Thiol Benzyl Mercaptan (BnSH) Disulfide Dibenzyl Disulfide (Byproduct) Thiol->Disulfide [O] (Air, Base) Amine Aniline Nitrogen (from another molecule) Amine->N_Alk Competing Nucleophile

Caption: The desired SN2 pathway and major competing side reactions.

Causality & Recommended Actions:

  • Issue: Oxidation of benzyl mercaptan to dibenzyl disulfide. This is often the primary culprit for low yields as it consumes the nucleophile. The reaction is base-catalyzed and proceeds rapidly in the presence of atmospheric oxygen.

    • Solution:

      • Degas Solvents: Before use, thoroughly degas all solvents (e.g., by bubbling nitrogen or argon through them).

      • Inert Atmosphere: Conduct the entire reaction, including the addition of reagents, under a positive pressure of an inert gas (N₂ or Ar).

      • Base Addition: Generate the thiolate in situ by adding a strong base (e.g., NaH, NaOMe) to the benzyl mercaptan under inert atmosphere just before adding the 3-aminobenzyl bromide. This minimizes the time the reactive thiolate is exposed to potential oxidants.

  • Issue: Competing N-alkylation. The aniline nitrogen is also nucleophilic and can react with the electrophilic benzyl bromide, leading to the formation of dimers or oligomers.[3]

    • Solution:

      • Enhance Thiolate Nucleophilicity: Using a strong base to fully deprotonate the thiol to the thiolate (BnS⁻) makes the sulfur a much stronger and "softer" nucleophile than the neutral amine nitrogen. This kinetically favors the desired S-alkylation.

      • Temperature Control: Keep the reaction temperature as low as reasonably possible while still ensuring a practical reaction rate. Lower temperatures generally increase the selectivity of S-alkylation over N-alkylation. Start at 0 °C and allow the reaction to slowly warm to room temperature.

      • Phase-Transfer Catalysis (PTC): For reactions involving a solid base (like K₂CO₃) or an aqueous base, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be highly effective. The catalyst helps shuttle the thiolate anion into the organic phase, increasing its effective concentration and promoting a faster, cleaner reaction at the interface.[4]

  • Issue: Poor solubility of reactants. If using a biphasic system or a solid base, poor mixing and low solubility can hinder the reaction rate.

    • Solution: Choose a solvent that can dissolve all reactants. Polar aprotic solvents like DMF or DMSO are often excellent choices for SN2 reactions. If a PTC approach is used, vigorous stirring is essential to maximize the interfacial area.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminobenzyl Bromide using PBr₃
  • Dissolve 3-aminobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude 3-aminobenzyl bromide is often used immediately in the next step without further purification due to its instability.

Protocol 2: Synthesis of 3-[(benzylsulfanyl)methyl]aniline
  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF and benzyl mercaptan (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium thiolate.

  • In a separate flask, dissolve the crude 3-aminobenzyl bromide (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the solution of 3-aminobenzyl bromide dropwise to the thiolate solution at 0 °C.

  • After addition, allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield pure 3-[(benzylsulfanyl)methyl]aniline.

References

  • Grohmann, D. G., & Hathaway, B. A. (2006). 3-[(Phenylsulfonyl)methyl]aniline hydrochloride. Molbank, 2006(4), M502. Available from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Coleman, G. H., & Johnson, H. L. (n.d.). Benzyl alcohol, o-amino-. Organic Syntheses. Retrieved from [Link]

  • Kim, H., et al. (2022). Synthesis of Aryl Alkyl Thioethers via a Copper-Catalyzed Three-Component Reaction with DABSO, Aryldiazonium Salts, and Alkyl Bromides. ACS Omega. Available from [Link]

  • Nielsen, D. K., et al. (2013). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. Journal of the American Chemical Society. Available from [Link]

  • O'Brien, Z., et al. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKIVOC. Available from [Link]

  • Pescarmona, L., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. Available from [Link]

  • Kamm, O., & Marvel, C. S. (n.d.). Alkyl and alkylene bromides. Organic Syntheses. Retrieved from [Link]

  • Singh, S., et al. (2011). Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. Journal of Advanced Scientific Research. Available from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of p-Acetyl-N-(α-methyl benzyl) aniline. Retrieved from [Link]

  • Nnamonu, L., Agwada, V., & Nwadinigwe, C. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry. Available from [Link]

  • ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved from [Link]

  • Wang, C., et al. (2019). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. Bioconjugate Chemistry. Available from [Link]

  • Reetz, M. T., & Drewes, M. W. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline.
  • Ghorbani-Vaghei, R., et al. (2021). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Chemistry. Available from [Link]

  • Wang, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. Available from [Link]

  • Ananthakrishna Nadig, L., & Mayanna, S. M. (1981). Kinetics of reaction of benzyl halides with amines in mixed solvents. Journal of the Indian Chemical Society. Available from [Link]

  • Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
  • Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available from [Link]

  • Google Patents. (n.d.). US4740623A - Method for preparation of benzyl mercaptan.
  • Zhuravlev, F., et al. (2021). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. Available from [Link]

  • Sarno, F., et al. (2021). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. ChemMedChem. Available from [Link]

  • Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses. Retrieved from [Link]

  • Reddit. (2011). Benzyl mercaptan help?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Benzyloxyaniline. PubChem Compound Database. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-[(Benzylsulfanyl)methyl]aniline Synthesis

Welcome to the Technical Support Center for 3-[(benzylsulfanyl)methyl]aniline (CAS No. 1019394-69-4)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-[(benzylsulfanyl)methyl]aniline (CAS No. 1019394-69-4)[1]. Synthesizing and purifying this bifunctional molecule—which features both a primary aniline and a sensitive benzyl thioether moiety—presents unique chemoselectivity challenges.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to directly address the mechanistic causality of common impurities, providing self-validating protocols to ensure high-purity yields.

Part 1: Diagnostic Profiling of Common Impurities

Before altering your synthetic route, you must accurately identify the impurities present in your crude mixture. The two most reactive sites on the precursor (1-[(benzylsulfanyl)methyl]-3-nitrobenzene) are the reducible nitro group and the oxidizable thioether linkage.

Table 1: LC-MS Diagnostic Profile for Common Impurities
Impurity TypeMass Shift (vs. Target)Relative Retention Time (RRT)Primary Causality
Sulfoxide +16 Da0.85 - 0.90Trace peroxide in solvent or air oxidation[2].
Sulfone +32 Da0.90 - 0.95Strong oxidants or prolonged exposure to hypochlorite[3].
Hydroxylamine +16 Da0.95 - 1.05Stalled nitro reduction (insufficient H₂ pressure/catalyst)[4].
Azo Dimer ~ +211 Da1.40 - 1.60Condensation of nitroso and hydroxylamine intermediates[4].
Azoxy Dimer ~ +227 Da1.50 - 1.70Incomplete cleavage of the N=N bond during condensation[5].

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My final product is bright yellow/orange instead of pale yellow, and LC-MS shows a massive high-molecular-weight dimer. What happened?

The Causality: You are observing Azo or Azoxy condensation impurities. During the catalytic reduction of the nitro precursor, the reaction proceeds stepwise. If the reduction is too slow, the intermediate nitrosoarene and arylhydroxylamine accumulate and condense to form an azoxy dimer[4]. While some catalysts can eventually reduce this azoxy species down to the target aniline, this step is kinetically slow and often stalls, leaving a highly colored impurity[5].

The Solution: The condensation pathway is highly dependent on the pH and the catalyst surface. Neutral or basic conditions stabilize the hydroxylamine, favoring condensation. Acidic conditions protonate the intermediates, facilitating rapid electron transfer and driving the direct pathway to the aniline[5].

G Nitro Nitrobenzene Precursor Nitroso Nitroso (Ar-NO) Nitro->Nitroso +2[H] Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2[H] Azoxy Azoxy Dimer Nitroso->Azoxy + Hydroxylamine Aniline Target Aniline Hydroxylamine->Aniline +2[H] (Direct) Azo Azo Dimer Azoxy->Azo +2[H] Azo->Aniline +2[H] (Slow)

Mechanistic pathways for nitro reduction highlighting condensation impurities.

Table 2: Catalyst Selectivity in Nitroarene Reduction

Data synthesized from comparative intermetallic nanoparticle studies[4].

CatalystConversion (4h)Major Product (4h)Major Product (48h)Recommendation for this Substrate
Pt/C >99%Aniline + AzoxyAnilineHigh (Fast direct reduction)
Pd/C >95%Azoxy / AzoAzoLow (Prone to stalling at Azo)
Au/TiO₂ >99%AnilineAnilineModerate (Expensive, but highly selective)
Q2: I successfully reduced the nitro group, but LC-MS shows a +16 Da peak that elutes slightly earlier than my product. How do I prevent this?

The Causality: You are dealing with Sulfoxide formation. The thioether linkage in 3-[(benzylsulfanyl)methyl]aniline is highly susceptible to oxidation by Reactive Oxygen Species (ROS). Kinetic analyses show that while hydrogen peroxide oxidizes thioethers relatively slowly, trace hypochlorite (often left over from glassware cleaning) oxidizes thioethers to sulfoxides in a matter of seconds, and to sulfones (+32 Da) in minutes[2]. Additionally, using ethereal solvents (like THF or Diethyl Ether) that have accumulated trace peroxides will rapidly degrade your product[3].

The Solution: You must treat the isolation of this compound as an anaerobic, antioxidant-sensitive workflow.

Workflow Start LC-MS Analysis CheckMass Mass Shift Observed? Start->CheckMass Yes16 +16 Da CheckMass->Yes16 Yes32 +32 Da CheckMass->Yes32 No Target Mass CheckMass->No Sulfoxide Sulfoxide Impurity Yes16->Sulfoxide Sulfone Sulfone Impurity Yes32->Sulfone Pure Intact Thioether No->Pure

Diagnostic workflow for identifying thioether oxidation impurities via LC-MS.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and suppress the aforementioned impurities, implement the following validated methodologies.

Protocol A: Optimized Catalytic Hydrogenation (Suppressing Azoxy Impurities)

This protocol utilizes acidic conditions to protonate the hydroxylamine intermediate, completely shutting down the azoxy condensation pathway[5].

  • Preparation: Dissolve 1.0 eq of 1-[(benzylsulfanyl)methyl]-3-nitrobenzene in anhydrous, peroxide-free Methanol (0.1 M concentration).

  • Acidification: Add 1.5 eq of glacial acetic acid. Causality: The acid buffer prevents the accumulation of the nucleophilic hydroxylamine.

  • Catalyst Addition: Under an argon atmosphere, carefully add 5 wt% of Platinum on Carbon (Pt/C). Note: Pt is preferred over Pd to accelerate the cleavage of any transient N-O bonds without poisoning the thioether.

  • Hydrogenation: Purge the vessel with H₂ (3x) and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

  • Validation Check: Pull a 50 µL aliquot, filter through a syringe filter, and run TLC/LC-MS. The reaction is complete when the yellow color dissipates and no +227 Da mass is observed.

  • Workup: Filter the catalyst through a pad of Celite under argon. Neutralize the filtrate with saturated aqueous NaHCO₃ before extraction.

Protocol B: Anaerobic Workup & Storage (Suppressing Sulfoxide Impurities)

Because the thioether is hypersensitive to hypochlorite and peroxides[2], strict environmental controls must be maintained post-synthesis.

  • Glassware Preparation: Do not use base baths or bleach-containing detergents to clean glassware prior to this step. Rinse all glassware with acetone and oven-dry.

  • Solvent Degassing: Sparge all extraction solvents (e.g., Ethyl Acetate, brine) with Argon for 15 minutes prior to use. Ensure no ethereal solvents (THF, Et₂O) are used unless freshly distilled from sodium/benzophenone.

  • Extraction: Perform liquid-liquid extraction under a blanket of inert gas.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if trace acidity is a concern). Evaporate the solvent under reduced pressure at a bath temperature not exceeding 30°C.

  • Storage: Flush the final vial with Argon, seal with Parafilm, and store at -20°C in the dark. Causality: Light and ambient oxygen will slowly auto-oxidize the thioether over weeks at room temperature.

References

  • The Journal of Physical Chemistry C. Azo(xy) vs Aniline Selectivity in Catalytic Nitroarene Reduction by Intermetallics: Experiments and Simulations. (2021). ACS Publications. Retrieved from [Link]

  • Journal of Chemical Education. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). ACS Publications. Retrieved from[Link]

  • Organic Process Research & Development. Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. (2022). ACS Publications. Retrieved from [Link]

  • Bioconjugate Chemistry. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2018). PMC/NIH. Retrieved from [Link]

Sources

Troubleshooting

preventing oxidation of 3-[(benzylsulfanyl)methyl]aniline during long-term storage

Welcome to the dedicated technical support guide for 3-[(benzylsulfanyl)methyl]aniline. This document serves as a resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 3-[(benzylsulfanyl)methyl]aniline. This document serves as a resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent the oxidative degradation of this compound during long-term storage. Our goal is to provide you with the expertise and practical protocols necessary to ensure the integrity of your starting materials and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 3-[(benzylsulfanyl)methyl]aniline.

Q1: My vial of 3-[(benzylsulfanyl)methyl]aniline has turned yellow/brown. What happened?

A1: A color change to yellow, brown, or even dark red is a classic indicator of oxidation.[1] The aniline functional group in the molecule is highly susceptible to air oxidation, which leads to the formation of highly colored impurities, such as quinone-imine species and other polymeric byproducts.[1] Aniline itself is known to turn brown on exposure to air or light.[2]

Q2: Besides the color change, are there other signs of degradation?

A2: Yes. While discoloration is the most obvious sign, other indicators include the formation of a precipitate, inconsistencies in analytical data (e.g., new spots on a TLC plate or extra peaks in an NMR/HPLC trace), and poor performance in subsequent chemical reactions, such as low yields or the formation of unexpected side products.

Q3: Which part of the 3-[(benzylsulfanyl)methyl]aniline molecule is most reactive?

A3: The molecule possesses two primary sites susceptible to oxidation: the aniline nitrogen and the thioether sulfur .

  • Aniline Moiety: The electron-rich amino group (-NH₂) on the benzene ring is easily oxidized, often initiated by atmospheric oxygen, light, or trace metal impurities.[3][4] This process can involve radical intermediates.[5]

  • Thioether Moiety: The sulfur atom of the benzylsulfanyl group can be oxidized sequentially to a sulfoxide and then to a sulfone.[6][7] This oxidation can be initiated by various oxidants, including atmospheric oxygen, although it may occur at a different rate than aniline oxidation.[8]

The presence of both functional groups necessitates careful handling and storage to prevent degradation.

Q4: Can I still use my discolored 3-[(benzylsulfanyl)methyl]aniline?

A4: It is strongly discouraged to use a visibly degraded sample without purification. The presence of oxidative impurities can significantly interfere with your reactions, leading to lower yields, complex product mixtures, and potentially misleading results. We recommend assessing the purity of the material via analytical techniques like TLC or HPLC before use.[1] If significant degradation is confirmed, purification by column chromatography or using a fresh, properly stored sample is the best course of action.

Visualizing the Degradation Pathway

To better understand the chemical changes occurring during storage, the following diagram illustrates the primary oxidative pathways for 3-[(benzylsulfanyl)methyl]aniline.

OxidationPathways Parent 3-[(benzylsulfanyl)methyl]aniline AnilineOx Aniline Oxidation Products (e.g., Quinone-imines, Polymers) Parent->AnilineOx O₂, light ThioetherOx Thioether Oxidation Products (Sulfoxide, Sulfone) Parent->ThioetherOx O₂

Caption: Primary oxidative degradation pathways for 3-[(benzylsulfanyl)methyl]aniline.

Troubleshooting Guide: Assessing Sample Integrity

If you suspect your sample has degraded, a systematic approach is needed to confirm its purity. This guide provides a decision-making workflow and detailed protocols for analysis.

Troubleshooting Workflow

This workflow helps you decide on the necessary steps when encountering a potential stability issue.

Caption: Decision workflow for troubleshooting the stability of 3-[(benzylsulfanyl)methyl]aniline.

Analytical Protocols for Purity Assessment

These are standard methods to quantify the purity of your sample and identify potential degradation products.

Protocol 1: Thin-Layer Chromatography (TLC)
  • Objective: A rapid, qualitative assessment of the number of components in your sample.

  • Methodology:

    • Prepare a dilute solution of your 3-[(benzylsulfanyl)methyl]aniline sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using a mobile phase such as 30% Ethyl Acetate in Hexane . Note: This solvent system may require optimization.

    • Visualize the plate under UV light (254 nm). The aniline moiety is UV active.

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots, especially near the baseline (polar impurities), indicates degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Objective: A quantitative analysis of sample purity.

  • Methodology:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a linear gradient from 20% to 95% acetonitrile over 15-20 minutes.

    • Detection: UV detection at 254 nm or 280 nm is suitable for the aromatic rings in the molecule.[9][10]

    • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the initial mobile phase composition. Ensure it is fully dissolved and filtered before injection.

  • Interpretation: Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks, especially at earlier retention times (more polar oxidation products), confirms degradation.

Prevention: Best Practices for Long-Term Storage

Proactive measures are the most effective way to ensure the long-term stability of 3-[(benzylsulfanyl)methyl]aniline. Adherence to the following protocols will minimize the risk of oxidation.

Summary of Recommended Storage Conditions
ConditionRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).[1][11]Prevents contact with atmospheric oxygen, the primary driver of oxidation for both the aniline and thioether groups.
Temperature Store at low temperatures, ideally -20°C .[1]Significantly slows the rate of all potential degradation reactions, including oxidation.
Light Protect from all light sources by using amber glass vials.[1][2]Light, particularly UV radiation, can catalyze the formation of radical species that initiate oxidative chain reactions.[11]
Container Use a tightly sealed, high-quality glass vial with a PTFE-lined cap.Prevents gradual ingress of air and moisture over time. Ensure the container material is non-reactive.[12][13]
Purity Use only high-purity material for long-term storage.Impurities, such as trace metals or residual catalysts from synthesis, can accelerate degradation.
Step-by-Step Storage Protocol

This protocol outlines the ideal procedure for aliquoting and storing a new batch of 3-[(benzylsulfanyl)methyl]aniline for long-term use.

Caption: Step-by-step workflow for the proper long-term storage of 3-[(benzylsulfanyl)methyl]aniline.

By implementing these troubleshooting and preventative strategies, you can maintain the integrity of your 3-[(benzylsulfanyl)methyl]aniline samples, leading to more reliable and reproducible experimental outcomes.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals.
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC.
  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society. Available at: [Link]

  • Thioethers | Antioxidant Synergists for Plastics. amfine.com. Available at: [Link]

  • Thioether Antioxidant. Tintoll. Available at: [Link]

  • Thioester Antioxidants. Zeller Solutions. Available at: [Link]

  • Aniline Oxidation for Synthesis of Azo- and Azoxybenzenes. Synfacts. Available at: [Link]

  • (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... ResearchGate. Available at: [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available at: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. Environmental Science & Technology. Available at: [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Available at: [Link]

  • development of antioxidant poly(thioether-ester) nanoparticles. SciELO. Available at: [Link]

  • Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst (RSC Publishing). Available at: [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI. Available at: [Link]

  • 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. Available at: [Link]

  • Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. PMC. Available at: [Link]

  • Aniline. Wikipedia. Available at: [Link]

  • Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments. ResearchGate. Available at: [Link]

  • Aniline Safety Data Sheet. Washington State University. Available at: [Link]

  • ICSC 0011 - ANILINE. International Chemical Safety Cards (ICSCs). Available at: [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. Available at: [Link]

  • Development and optimization of the analytical procedure for detection... ResearchGate. Available at: [Link]

  • Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. Available at: [Link]

  • Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. PMC. Available at: [Link]

  • (PDF) Oxidation of aniline using different reaction pathways. ResearchGate. Available at: [Link]

  • THE CHEMISTRY OF THIOL OXIDATION AND DETECTION. ResearchGate. Available at: [Link]

  • Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journals. Available at: [Link]

  • Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. PMC. Available at: [Link]

  • Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. PMC. Available at: [Link]

  • Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Organic Chemistry Portal. Available at: [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. Available at: [Link]

  • (PDF) Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. ResearchGate. Available at: [Link]

  • N-benzyl-3-methylaniline — Chemical Substance Information. NextSDS. Available at: [Link]

  • N-methyl-3-(methylsulfanyl)aniline hydrochloride (C8H11NS). PubChemLite. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Solvent Selection for 3-[(benzylsulfanyl)methyl]aniline

Welcome to the Advanced Crystallization Diagnostic Hub. Crystallizing 3-[(benzylsulfanyl)methyl]aniline presents a unique physicochemical challenge for process chemists and formulation scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Diagnostic Hub. Crystallizing 3-[(benzylsulfanyl)methyl]aniline presents a unique physicochemical challenge for process chemists and formulation scientists. The molecule features a highly polar, hydrogen-bonding aniline headgroup coupled with a lipophilic, conformationally flexible benzylthiomethyl tail. This structural dichotomy frequently disrupts rigid crystal lattice integration, leading to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than classical solid nucleation.

This support center provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize solvent selection and achieve high-purity crystalline yields.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My crystallization keeps "oiling out" (forming a second liquid phase) instead of yielding solid crystals. How do I prevent this?

Mechanistic Cause: Oiling out (LLPS) occurs when a supersaturated solution separates into a solute-rich liquid phase and a solute-lean liquid phase before solid nucleation can initiate. For 3-[(benzylsulfanyl)methyl]aniline, the highly flexible thioether linkage lowers the kinetic barrier for droplet formation while hindering the rigid molecular alignment required for crystal packing. Research indicates that solvents yielding excessively high drug solubility are typically associated with higher oiling-out risks due to a reduced maximum achievable supersaturation [1].

Corrective Action:

  • Shift the Thermodynamic Trajectory: Avoid the spinodal decomposition zone by altering your solvent composition. Move from a single high-solubility solvent to a binary solvent/antisolvent system (e.g., Isopropyl Acetate / Heptane).

  • Implement Seeding: Introduce high-quality seed crystals (1–3 wt%) within the metastable zone width (MSZW) before the cloud point (LLPS boundary) is reached. Seeding bypasses the high energy barrier of primary nucleation, forcing the solute molecules to integrate into the solid phase rather than phase-separating into an emulsion [2].

Q2: I am experiencing poor yields, and the product remains highly soluble even at low temperatures. What solvent classes are optimal?

Mechanistic Cause: The amphiphilic nature of 3-[(benzylsulfanyl)methyl]aniline means it dissolves readily in both polar solvents (due to the basic aniline group) and non-polar solvents (due to the benzyl and thioether groups). Choosing a solvent based solely on product yield without considering polymorph control and nucleation kinetics often leads to processability issues [3].

Corrective Action: A binary system is mandatory for this molecule. Use a moderate-polarity hydrogen-bond acceptor (like Isopropyl Acetate) as the primary solvent. This solvates the aniline group without completely disrupting the intermolecular hydrogen bonds needed for crystal packing. Pair this with a non-polar antisolvent (like Heptane) to force supersaturation.

Q3: The solution darkens during the heating phase of recrystallization, and the final purity is low. What is happening?

Mechanistic Cause: Both the primary aniline and the thioether sulfur are highly susceptible to thermal oxidation. Anilines oxidize to highly colored azo or nitroso polymeric compounds, while thioethers readily oxidize to sulfoxides or sulfones in the presence of trace oxidants.

Corrective Action:

  • Exclude Oxygen: Always perform dissolution and crystallization under a strict Nitrogen or Argon blanket.

  • Avoid Peroxide-Forming Solvents: Strictly avoid ethers (like THF, Diethyl Ether, or Diisopropyl Ether) unless they are freshly distilled and stabilized. Trace peroxides will rapidly oxidize the thioether linkage.

  • Degas Solvents: Sparge all selected solvents with inert gas for 15 minutes prior to use to remove dissolved oxygen.

Part 2: Solvent Selection Matrix

To facilitate rapid solvent screening, the following table summarizes the quantitative and qualitative impacts of various solvent classes on the crystallization of 3-[(benzylsulfanyl)methyl]aniline.

Solvent ClassExample SolventsSolvation MechanismImpact on 3-[(benzylsulfanyl)methyl]anilineRecommendation
Polar Aprotic (Strong) DMSO, DMFStrong H-bond acceptorHigh solubility; completely inhibits nucleation; high LLPS risk.Avoid for final crystallization.
Polar Aprotic (Moderate) EtOAc, Isopropyl AcetateModerate H-bond acceptorSolvates aniline headgroup; allows controlled supersaturation.Optimal Primary Solvent.
Polar Protic Methanol, EthanolStrong H-bond donor/acceptorCompetes with intermolecular H-bonds; increases oiling-out risk.Use with caution.
Non-Polar Heptane, CyclohexaneHydrophobic interactionsPoor solubility; forces rapid precipitation if used alone.Optimal Antisolvent.
Ethers THF, Diethyl EtherWeak H-bond acceptorHigh risk of peroxide formation leading to thioether oxidation.Avoid unless freshly distilled.

Part 3: Process Visualizations

LLPS_Troubleshooting Start Observation: Oiling Out (LLPS) CheckSol Evaluate Solvent Solubility Profile Start->CheckSol HighSol Is Solubility Too High? CheckSol->HighSol ChangeSol Switch to Binary System (e.g., EtOAc / Heptane) HighSol->ChangeSol Yes CheckTemp Evaluate Cooling Parameters HighSol->CheckTemp No FastCool Is Cooling Rate > 0.5°C/min? CheckTemp->FastCool SlowCool Reduce Cooling Rate & Implement Seeding FastCool->SlowCool Yes

Logic tree for troubleshooting Liquid-Liquid Phase Separation (LLPS) during crystallization.

Solvent_Screening Step1 1. Primary Solvent Selection Step2 2. Antisolvent Titration Step1->Step2 Step3 3. MSZW Mapping Step2->Step3 Step4 4. Seeded Cooling Step3->Step4 Step5 5. Isolation & Analysis Step4->Step5

Five-step workflow for optimizing binary solvent systems and mapping the metastable zone.

Part 4: Validated Experimental Protocols

Protocol A: Antisolvent Crystallization with Seeding (LLPS Bypass)

This protocol is designed as a self-validating system. By utilizing a controlled antisolvent addition combined with thermal aging, you actively prevent the system from crossing the spinodal curve, thereby eliminating oiling out.

Step-by-Step Methodology:

  • Degassing & Dissolution: Sparge Isopropyl Acetate (IPAc) with Nitrogen for 15 minutes. Suspend crude 3-[(benzylsulfanyl)methyl]aniline in 4 volumes of IPAc. Heat the jacketed reactor to 55°C under a continuous nitrogen sweep until complete dissolution is achieved.

  • Clarification (Critical for Trustworthiness): Polish filter the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, pre-heated crystallizer. This removes foreign particulates that could trigger uncontrolled, premature nucleation.

  • Initial Antisolvent Titration: Slowly add Heptane (antisolvent) dropwise at 55°C. Monitor the solution dynamically using a Focused Beam Reflectance Measurement (FBRM) or turbidity probe. Stop the addition just before the predetermined cloud point is reached (entering the Metastable Zone).

  • Seeding: Introduce 2 wt% of highly pure, milled 3-[(benzylsulfanyl)methyl]aniline seed crystals.

  • Thermal Aging: Hold the suspension isothermally at 55°C for 45 minutes. Self-Validation Check: The FBRM chord length distribution should show a steady increase in particle counts without a spike in turbidity (which would indicate oiling out).

  • Controlled Cooling: Cool the suspension linearly to 5°C over 5 hours (cooling rate of 0.16°C/min) while simultaneously dosing the remaining Heptane (up to a total of 12 volumes).

  • Isolation: Filter the resulting crystalline slurry via a Nutsche filter, wash the cake with 2 volumes of cold (0°C) Heptane, and dry under vacuum at 35°C to constant weight.

Protocol B: Metastable Zone Width (MSZW) Mapping

To ensure Protocol A works flawlessly, you must first map the MSZW of your specific solvent system.

Step-by-Step Methodology:

  • Prepare five 20 mL vials with varying, known concentrations of the API in a 1:3 IPAc/Heptane mixture.

  • Equip each vial with a magnetic stirrer and a turbidity probe.

  • Heat the vials at 1°C/min until the turbidity drops to zero. Record this temperature as the Clear Point (Equilibrium Solubility).

  • Hold the clear solution at 5°C above the Clear Point for 15 minutes to ensure the destruction of any solute clusters.

  • Cool the vials at a strict, controlled rate of 0.5°C/min.

  • Record the exact temperature at which turbidity spikes sharply. This is the Cloud Point (Nucleation/LLPS boundary).

  • Plot the Clear Points and Cloud Points against concentration. The area between these two curves is your working MSZW. All seeding operations must occur within this temperature/concentration envelope.

Troubleshooting

Technical Support Center: Troubleshooting the Preparation of 3-[(Benzylsulfanyl)methyl]aniline

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-[(benzylsulfanyl)methyl]aniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-[(benzylsulfanyl)methyl]aniline . The preparation of this molecule typically involves a two-step sequence: the thioetherification of 3-nitrobenzyl chloride with benzyl mercaptan (phenylmethanethiol), followed by the reduction of the nitro group.

The presence of the thioether (-S-) linkage introduces severe chemoselectivity challenges, primarily sulfur-based byproducts and catalyst deactivation. This guide provides mechanistic causality, validated protocols, and quantitative data to help you achieve high-yielding, byproduct-free syntheses.

Mechanistic Overview & Reaction Pathway

Understanding the exact points of failure in the synthetic route is critical. The diagram below illustrates the optimized pathway (green) versus the common byproduct formation pathways (red/yellow) encountered during this synthesis.

Workflow SM 3-Nitrobenzyl Chloride + Benzyl Mercaptan Step1 Step 1: Thioetherification (Base, Solvent) SM->Step1 Byproduct1 Byproduct: Dibenzyl Disulfide (O2 Exposure) Step1->Byproduct1 Oxidation (O2) Int Intermediate: 3-[(benzylsulfanyl)methyl]nitrobenzene Step1->Int Anaerobic Step2 Step 2: Nitro Reduction Int->Step2 Byproduct2 Byproduct: C-S Cleavage (Raney Ni / Harsh H2) Step2->Byproduct2 Desulfurization Byproduct3 Byproduct: Unreacted SM (Pd/C Poisoning) Step2->Byproduct3 Catalyst Poisoning Product Target Product: 3-[(benzylsulfanyl)methyl]aniline Step2->Product Fe/NH4Cl (Chemoselective)

Reaction workflow and byproduct formation pathways for 3-[(benzylsulfanyl)methyl]aniline.

Troubleshooting FAQs

Step 1: Thioetherification Challenges

Q: Why am I observing high levels of dibenzyl disulfide byproduct during the alkylation step? A: Benzyl mercaptan is highly susceptible to oxidative dimerization. Under alkaline conditions, the deprotonated thiolate anion undergoes rapid single-electron oxidation by dissolved oxygen to form dibenzyl disulfide[1], [2]. Causality & Solution: Oxygen acts as a stoichiometric oxidant. You must ensure strict anaerobic conditions. Sparge all solvents (especially the basic aqueous or alcoholic phase) with nitrogen or argon for at least 30 minutes prior to use to eliminate dissolved O₂.

Q: How can I minimize symmetric thioether or over-alkylation byproducts? A: Over-alkylation occurs if the local concentration of the electrophile (3-nitrobenzyl chloride) is too high relative to the thiolate. Causality & Solution: Always add the 3-nitrobenzyl chloride dropwise to a pre-formed, dilute solution of the sodium/potassium thiolate. Maintain a slight stoichiometric excess (1.05 - 1.10 eq) of benzyl mercaptan to ensure the electrophile is the limiting reagent.

Step 2: Nitro Reduction Challenges

Q: My catalytic hydrogenation using Pd/C stalls at low conversion. Adding more catalyst doesn't help. What is happening? A: You are experiencing classic catalyst poisoning. The divalent sulfur atom in the newly formed thioether linkage strongly coordinates to the active palladium sites via its lone pairs. This blocks the oxidative addition of hydrogen gas, permanently deactivating the catalyst [3]. Causality & Solution: Palladium has a high affinity for sulfur. Abandon Pd/C for this specific substrate. Switch to a non-catalytic, chemoselective reduction method such as the Béchamp reduction (Fe/NH₄Cl) or SnCl₂.

Q: I tried using Raney Nickel to overcome the poisoning, but my product mass is missing the benzyl group. Why? A: Raney Nickel is highly active for desulfurization (the cleavage of C-S bonds to form C-H bonds). It will completely destroy your thioether linkage, yielding 3-methylaniline and toluene as cleaved byproducts.

Quantitative Data: Comparison of Reduction Methods

To illustrate the chemoselectivity challenge, the following table summarizes the quantitative outcomes of various reduction methods applied to the intermediate 3-[(benzylsulfanyl)methyl]nitrobenzene .

Reducing AgentReaction ConditionsConversion (%)Major Byproduct ObservedTarget Yield (%)
Pd/C (10%), H₂ (1 atm) MeOH, RT, 24h25%Unreacted SM (Catalyst Poisoning)< 20%
Raney Ni, H₂ (1 atm) EtOH, RT, 12h100%3-methylaniline (C-S Cleavage)0%
SnCl₂·2H₂O EtOAc, 70°C, 4h100%None (Heavy metal waste generated)85%
Fe powder, NH₄Cl EtOH/H₂O, 80°C, 2h100%None92%

Validated Experimental Protocols

The following protocols are self-validating systems designed to prevent the specific byproducts discussed above.

Protocol A: Anaerobic Thioetherification (Synthesis of Intermediate)

Objective: Prevent dibenzyl disulfide formation.

  • Degassing: Transfer 100 mL of absolute ethanol and 20 mL of 2M NaOH (aq) into separate flasks. Sparge both with argon gas for 30 minutes.

  • Thiolate Formation: Under a continuous argon atmosphere, combine the degassed NaOH solution with benzyl mercaptan (1.1 eq) in a round-bottom flask. Stir for 15 minutes at room temperature to generate the thiolate anion.

  • Electrophile Addition: Dissolve 3-nitrobenzyl chloride (1.0 eq) in 50 mL of the degassed ethanol. Add this solution dropwise to the thiolate mixture at 0°C over 30 minutes using an addition funnel.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the electrophile is consumed.

  • Workup: Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with degassed brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-[(benzylsulfanyl)methyl]nitrobenzene.

Protocol B: Chemoselective Iron-Mediated Nitro Reduction

Objective: Reduce the nitro group without catalyst poisoning or C-S bond cleavage.

  • Setup: Dissolve the crude 3-[(benzylsulfanyl)methyl]nitrobenzene (1.0 eq) in a 4:1 mixture of ethanol and water to achieve a 0.2 M concentration.

  • Reagent Addition: Add fine iron powder (325 mesh, 5.0 eq) and ammonium chloride (5.0 eq) to the solution. Note: NH₄Cl acts as a mild proton source that activates the iron surface without hydrolyzing the thioether.

  • Reflux: Heat the suspension to 80°C under vigorous mechanical stirring for 2 hours.

  • Validation: Monitor the reaction by LC-MS or TLC. The nitro intermediate should completely disappear, with no formation of cleaved byproducts.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite® to remove the iron sludge. Wash the Celite® pad thoroughly with ethyl acetate (100 mL) to ensure full product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with ethyl acetate, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield pure 3-[(benzylsulfanyl)methyl]aniline. Store under argon at -20°C to prevent slow oxidation to the sulfoxide.

References

  • Kirihara, M., Asai, Y., Ogawa, S., Noguchi, T., Hatano, A., & Hirai, Y. "A Mild and Environmentally Benign Oxidation of Thiols to Disulfides." Synthesis, 2007. URL:[Link]

  • Lee, J., et al. "Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron." ChemRxiv, 2021. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-[(Benzylsulfanyl)methyl]aniline Substitutions

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks when functionalizing 3-[(benzylsulfanyl)methyl]aniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks when functionalizing 3-[(benzylsulfanyl)methyl]aniline .

While meta-substituted anilines generally present lower direct steric profiles than their ortho-counterparts, the highly flexible, lipophilic [(benzylsulfanyl)methyl] chain introduces unique conformational and electronic challenges. This guide provides field-proven, self-validating troubleshooting workflows to overcome these barriers.

Frequently Asked Questions (FAQs): Mechanistic Causality

Q: Why does a meta-substituent like[(benzylsulfanyl)methyl] cause steric hindrance at the amine? A: The hindrance is conformational rather than static. The -CH₂-S-CH₂-Ph chain is highly flexible. In non-polar or weakly polar reaction solvents (like toluene or dioxane), hydrophobic interactions cause the bulky benzyl group to fold back over the aniline ring. This creates a pseudo-ortho steric shield that physically blocks electrophiles or transition metal complexes from accessing the nitrogen lone pair.

Q: Why do standard palladium catalysts (e.g., Pd(PPh₃)₄) fail or die quickly during the cross-coupling of this specific aniline? A: The failure is caused by competitive catalyst poisoning. The thioether sulfur acts as a "soft" Lewis base that strongly coordinates to the Pd(0) or Pd(II) intermediates. This coordination displaces weaker phosphine ligands, forming inactive, insoluble Pd-S complexes (observed visually as "Pd black" precipitation) 1. To bypass this, you must use a ligand whose steric bulk physically prevents the sulfur from reaching the metal center.

Troubleshooting Guide 1: Buchwald-Hartwig Cross-Coupling

The Issue: Stalled C-N coupling reactions, rapid formation of black precipitate, and high recovery of unreacted 3-[(benzylsulfanyl)methyl]aniline. The Causality: The combination of the folded steric shield and thioether-induced Pd poisoning halts the catalytic cycle at the oxidative addition or ligand exchange step. The Strategy: Transition to a highly sterically demanding, electron-rich biarylphosphine ligand system. Computational and kinetic studies demonstrate that ligands like BrettPhos alter the rate-limiting steps, lowering the activation energy for reductive elimination while their extreme bulk prevents the flexible thioether chain from coordinating to the palladium center 2.

Quantitative Ligand Screening Data

Reaction Conditions: 3-[(benzylsulfanyl)methyl]aniline (1.0 eq), Aryl Bromide (1.1 eq), Base (1.5 eq), 100 °C, 12 h.

Ligand SystemPd SourceYield (%)Mechanistic Observation
PPh₃Pd(OAc)₂< 5%Rapid Pd black formation; complete catalyst death due to sulfur coordination.
XPhosPd₂(dba)₃45%Sluggish reaction; incomplete conversion; trace protodehalogenation.
RuPhosRuPhos Pd G372%Good conversion; optimal if synthesizing a secondary amine product.
BrettPhos BrettPhos Pd G3 94% Clean conversion; extreme ligand bulk entirely prevents thioether binding.
Self-Validating Protocol: BrettPhos-Catalyzed Amination
  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with 3-[(benzylsulfanyl)methyl]aniline (1.0 eq), the desired aryl halide (1.1 eq), and sodium tert-butoxide (1.5 eq).

  • Catalyst Loading: Add BrettPhos Pd G3 precatalyst (2 mol%). Causality note: G3 precatalysts are used because they rapidly and quantitatively generate the active mono-ligated Pd(0) species without requiring high temperatures for initiation.

  • Solvent Addition: Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Seal the vial.

  • Execution & Self-Validation: Transfer to a heating block set to 100 °C.

    • Self-Validation Checkpoint: Within 5-10 minutes of heating, the solution should transition to a homogeneous, deep red/orange color, indicating active Pd(0) generation. If the solution turns opaque black, oxygen ingress or severe thioether poisoning has occurred; halt the experiment and verify solvent anhydrousness.

  • Workup: After 12 hours, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts.

G A 3-[(Benzylsulfanyl)methyl]aniline B Standard Pd Catalyst A->B D BrettPhos Pd G3 A->D C Thioether Poisoning (Pd Black) B->C E Steric Shielding Prevents S-Binding D->E F Successful Coupling E->F

Caption: Logical flow of catalyst selection to bypass thioether poisoning in Buchwald-Hartwig amination.

Troubleshooting Guide 2: Direct Reductive Amination

The Issue: Attempting to alkylate the aniline with a bulky ketone yields mostly recovered starting material or the reduced alcohol (from the ketone), with no desired amine product. The Causality: Direct reductive amination requires the formation of an intermediate imine. The steric clash between the folded benzylsulfanyl group and the bulky ketone creates a high-energy transition state, shifting the equilibrium away from imine formation 3. If the reducing agent is added too early, it simply reduces the ketone to an alcohol. The Strategy: Decouple the reaction. Force the imine formation using a strong Lewis acid and water scavenger like Titanium(IV) isopropoxide (Ti(OiPr)₄), then perform a selective reduction using Sodium cyanoborohydride (NaBH₃CN) 4.

Self-Validating Protocol: Lewis Acid-Mediated Reductive Amination
  • Imine Condensation: In a round-bottom flask under argon, dissolve 3-[(benzylsulfanyl)methyl]aniline (1.0 eq) and the ketone (1.2 eq) in anhydrous THF (0.5 M).

  • Lewis Acid Activation: Dropwise, add Ti(OiPr)₄ (2.0 eq). Stir at room temperature for 12 hours. Causality note: The titanium coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity to overcome the steric barrier, while simultaneously trapping the generated water to prevent equilibrium reversal.

  • Selective Reduction: Add NaBH₃CN (1.5 eq) dissolved in a minimal amount of anhydrous methanol. Stir for an additional 4 hours.

  • Workup & Self-Validation: Quench the reaction by slowly adding 1M aqueous NaOH (equal volume to the reaction mixture).

    • Self-Validation Checkpoint: The addition of NaOH will cause the immediate precipitation of white titanium dioxide (TiO₂) salts. If the salts are gel-like and trap your product, the hydrolysis is incomplete; add a few more drops of water and stir vigorously until the precipitate becomes a granular white solid.

  • Isolation: Filter the granular suspension through a Celite pad, washing thoroughly with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate.

ReductiveAmination Start Aniline + Bulky Ketone Standard Standard Conditions Start->Standard Lewis Ti(OiPr)4 Activation Start->Lewis Fail Steric Clash: No Imine Formed Standard->Fail Imine Transient Imine Lewis->Imine Reduction NaBH3CN Addition Imine->Reduction Product Alkylated Amine Reduction->Product

Caption: Workflow for overcoming steric hindrance in the reductive amination of bulky anilines.

References

  • BenchChem. "5-Bromo-3-(methylthio)pyridin-2-amine" BenchChem Application Notes.
  • Ke, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure" ACS Omega.
  • Li, X., et al. "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines" PMC.
  • Asano, J. "Reductive Amination, and How It Works" Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 3-[(benzylsulfanyl)methyl]aniline

Welcome to the technical support guide for the laboratory-scale production and scale-up of 3-[(benzylsulfanyl)methyl]aniline. This document is designed for researchers, chemists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the laboratory-scale production and scale-up of 3-[(benzylsulfanyl)methyl]aniline. This document is designed for researchers, chemists, and drug development professionals who are looking to synthesize this valuable intermediate in quantities suitable for extensive laboratory use. We will move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common issues, and provide detailed, validated protocols to ensure your success.

Synthetic Strategy Overview

The synthesis of 3-[(benzylsulfanyl)methyl]aniline, a thioether, is most reliably achieved via a nucleophilic substitution (SN2) reaction. The core strategy involves the formation of a carbon-sulfur bond between a 3-aminobenzyl electrophile and a benzylthiolate nucleophile. While several pathways exist, a robust and scalable method begins with the commercially available 3-aminobenzyl alcohol.

The primary challenge in this synthesis is the poor leaving group ability of the hydroxyl group (-OH) on the starting material. Therefore, the synthetic workflow necessitates its conversion into a more effective leaving group, such as a halide, before reaction with the sulfur nucleophile.

Synthetic_Workflow start Starting Material 3-Aminobenzyl Alcohol step1 Activation Step (Halogenation) start->step1 intermediate Intermediate 3-Aminobenzyl Halide step1->intermediate step2 Key C-S Bond Formation (SN2 Reaction) intermediate->step2 + Benzyl Mercaptan + Base product_crude Crude Product 3-[(benzylsulfanyl)methyl]aniline step2->product_crude step3 Purification product_crude->step3 Chromatography or Recrystallization product_final Final Product >95% Purity step3->product_final

Caption: High-level workflow for the synthesis of 3-[(benzylsulfanyl)methyl]aniline.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for this synthesis? A: We strongly recommend starting with 3-aminobenzyl alcohol. It is commercially available from multiple suppliers and relatively stable.[1][2][3] Synthesizing it from precursors like 3-nitrobenzaldehyde is possible but adds unnecessary steps and potential for impurities for a scale-up campaign.[4]

Q: My final product appears oily and dark, even after workup. What is the cause? A: This is often due to two main reasons: residual solvent or, more commonly, oxidation of the aniline and/or the thioether. The sulfur atom in the thioether can be oxidized to a sulfoxide or sulfone, and aniline compounds are prone to air oxidation, which can produce colored impurities.[5] Ensure your workup is thorough and consider performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q: Can I use benzyl chloride instead of benzyl bromide for the final step? A: Yes, benzyl chloride can be used. However, bromide is a better leaving group than chloride, meaning the reaction with benzyl bromide will typically be faster and may proceed under milder conditions. For a lab scale-up, the slightly higher cost of benzyl bromide is often justified by improved reaction kinetics and yield.

Q: Is it possible to perform this as a one-pot reaction? A: While one-pot syntheses are attractive, we advise against it for this specific transformation when scaling up. The conditions required to convert the alcohol to a halide (often acidic or involving reagents like PBr₃) are generally incompatible with the basic conditions needed for the subsequent SN2 reaction with the thiol. A stepwise approach with isolation of the intermediate ensures higher purity and a more controlled, safer process.

In-Depth Troubleshooting Guide

This section addresses more complex issues that can arise during the synthesis and scale-up process.

Problem Encountered Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield in Halogenation Step 1. Incomplete Reaction: The hydroxyl group is a poor leaving group. Inadequate activation will result in unreacted starting material. 2. Side Reactions: The aniline nitrogen is nucleophilic and can react with the halogenating agent or the newly formed benzyl halide, leading to polymerization or N-alkylation.1. Optimize Reagent & Conditions: Use a more potent halogenating agent (e.g., PBr₃ or SOCl₂). Ensure stoichiometric amounts are correct. Monitor the reaction to completion via TLC. 2. Protecting Group Strategy: For larger scales where side reactions become more prominent, consider protecting the aniline nitrogen as an amide (e.g., using acetic anhydride) before the halogenation step. The protecting group can be removed via hydrolysis after the thioether is formed.
Multiple Byproducts in Final SN2 Reaction 1. Dibenzyl Sulfide Formation: Benzyl mercaptan can be deprotonated and react with your primary alkylating agent, benzyl bromide. 2. Disulfide Formation: The thiolate intermediate is susceptible to oxidation, especially in the presence of air, forming dibenzyl disulfide. 3. Over-alkylation of Aniline: The product's aniline nitrogen can react with benzyl bromide to form a secondary amine.[6][7]1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 3-aminobenzyl halide relative to the benzyl mercaptan to ensure the thiol is consumed. 2. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. Use solvents that have been degassed to minimize dissolved oxygen.[8] 3. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C and slowly warm to room temperature). This minimizes the rate of the competing N-alkylation side reaction.
Reaction Stalls or Fails to Initiate 1. Poor Reagent Quality: Benzyl bromide can hydrolyze over time if exposed to moisture. Benzyl mercaptan can oxidize to the disulfide.[9][10] 2. Insufficiently Strong Base: The pKa of a thiol is around 10-11. A weak base (e.g., NaHCO₃) will not deprotonate it sufficiently to form the thiolate nucleophile.[11] 3. Phase Transfer Issues: If using an aqueous base with an organic solvent, the reaction may be slow due to poor mixing between the phases.1. Verify Reagent Purity: Use freshly opened or distilled benzyl bromide. Check the purity of benzyl mercaptan by NMR or GC before use. 2. Select an Appropriate Base: Use a stronger base like sodium hydride (NaH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃). NaH is very effective but requires careful handling.[11] 3. Use a Phase-Transfer Catalyst: If a two-phase system is unavoidable, add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to shuttle the thiolate into the organic phase.
Difficulties with Product Purification 1. Streaking on Silica Gel: The basic aniline group can interact strongly with acidic silica gel, causing significant streaking and poor separation during column chromatography. 2. Product Oiling Out: The product may not crystallize easily, "oiling out" during attempts at recrystallization.1. Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1-2%). This deactivates the acidic sites and allows for clean elution. 2. Optimize Recrystallization: If direct crystallization fails, first purify by column chromatography to obtain a highly concentrated product. Then, attempt recrystallization from a biphasic solvent system (e.g., hexane/ethyl acetate or toluene/heptane). Seeding with a previously generated pure crystal can induce crystallization.

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Caption: A logic tree for troubleshooting low yield issues.

Detailed Experimental Protocols

Extreme caution must be exercised when handling benzyl bromide and sodium hydride. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][12][13]

Protocol 1: Synthesis of 3-Aminobenzyl Bromide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via the dropping funnel over 30 minutes. Rationale: PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides. Adding it slowly at 0 °C helps to control the exothermic reaction and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Workup: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Rationale: This neutralizes the acidic byproducts (HBr, H₃PO₃) and any unreacted PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-aminobenzyl bromide, which should be used immediately in the next step.

Protocol 2: Synthesis of 3-[(benzylsulfanyl)methyl]aniline
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Thiolate Formation: Cool the flask to 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) in portions. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.[11] Slowly add a solution of benzyl mercaptan (1.05 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C. You should observe the cessation of hydrogen gas evolution. Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the thiol to form the sodium benzylthiolate, a potent nucleophile.[11]

  • SN2 Reaction: To the freshly prepared thiolate solution, add a solution of crude 3-aminobenzyl bromide (from Protocol 1, 1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction by TLC for the disappearance of the 3-aminobenzyl bromide.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., a 9:1 mixture of hexane:ethyl acetate). Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% by volume.

  • Column Packing: Pack a glass chromatography column with the prepared slurry.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the hexane:ethyl acetate (+1% Et₃N) mixture, gradually increasing the polarity if necessary.

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-[(benzylsulfanyl)methyl]aniline as a pale yellow oil or solid.

Safety Precautions: Handling Benzyl Bromide

Benzyl bromide is a potent lachrymator (tear-inducing agent) and a toxic, corrosive alkylating agent. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle benzyl bromide in a certified chemical fume hood with high airflow. Ensure an emergency eye wash station and safety shower are immediately accessible.[12][13]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty nitrile or butyl rubber gloves. Standard latex gloves are not sufficient.[9][13]

  • Dispensing: Use a syringe or cannula for transfers to minimize exposure to vapors. Never pour directly from an open bottle. Ground all equipment to prevent static discharge, which can be an ignition source.[9][14]

  • Spills: In case of a small spill, absorb it with an inert material like vermiculite or sand. For larger spills, evacuate the area and contact emergency personnel.[12][14]

  • Quenching & Disposal: Unused or residual benzyl bromide in reaction flasks should be quenched carefully at low temperature by slowly adding a solution of sodium carbonate or another non-nucleophilic base. Dispose of all waste in accordance with local hazardous waste regulations.[9]

References

  • Title: BENZYL BROMIDE - Multichem Exports Source: Multichem Exports Safety Data Sheet URL: [Link]

  • Title: BENZYL BROMIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

  • Title: Large-Scale Synthesis of Aniline Trimers in Different Oxidation States Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions Source: Chemical Communications URL: [Link]

  • Title: Chemists simplify aniline synthesis Source: Chemical & Engineering News URL: [Link]

  • Title: 15.12: Thioethers (Sulfides) and Silyl Ethers Source: Chemistry LibreTexts URL: [Link]

  • Title: Benzyl alcohol, o-amino- Source: Organic Syntheses URL: [Link]

  • Title: Thiols And Thioethers Source: Master Organic Chemistry URL: [Link]

  • Title: Benzylic sulfide synthesis by C-S coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Thioether: Structure, Formula, Synthesis, and Examples Source: Chemistry Learner URL: [Link]

  • Title: Synthesis method of N-ethyl-N(3'-sulfo)
  • Title: Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters Source: Chemical Communications URL: [Link]

  • Title: Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthetic method of 3-methylmercapto-diphenylamine Source: Google Patents URL
  • Title: Thioester and thioacid synthesis by acylation of thiols (thiolation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters Source: ResearchGate URL: [Link]

  • Title: Supporting Information: Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of thiols and thioether Source: YouTube URL: [Link]

  • Title: benzylaniline Source: Organic Syntheses URL: [Link]

  • Title: 3-Aminobenzyl alcohol Source: PubChem URL: [Link]

  • Title: Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase Source: Arabian Journal of Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-[(Benzylsulfanyl)methyl]aniline vs. 4-Substituted Isomers

As drug development and medicinal chemistry increasingly rely on precisely functionalized aniline derivatives, understanding the subtle reactivity differences between positional isomers becomes critical. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and medicinal chemistry increasingly rely on precisely functionalized aniline derivatives, understanding the subtle reactivity differences between positional isomers becomes critical. This guide provides an in-depth, objective comparison of the reactivity profiles of 3-[(benzylsulfanyl)methyl]aniline (the meta-isomer) and its 4-substituted counterpart (the para-isomer).

By analyzing their nucleophilicity, regioselectivity in electrophilic aromatic substitution (EAS), and steric environments, researchers can optimize synthetic routes and avoid costly late-stage functionalization errors.

Mechanistic Reactivity Profiling

Amine Nucleophilicity and Basicity

The nucleophilicity of the aniline amine group is dictated by the availability of its lone pair. The -(CH2)-S-CH2-Ph (benzylsulfanyl)methyl group is an alkyl-linked substituent. Alkyl groups generally act as weak electron-donating groups via hyperconjugation and inductive effects (+I).

  • 4-Substituted Isomer (Para): When the alkyl substituent is in the para position, its +I effect directly increases the electron density on the amine nitrogen, stabilizing the conjugate acid. This makes the para-isomer slightly more basic and more nucleophilic. This mirrors the established basicity trends seen in simpler alkyl anilines, where p-toluidine (pKa ~5.08) is notably more basic than m-toluidine (pKa ~4.69)[1],[2].

  • 3-Substituted Isomer (Meta): In the meta position, the inductive effect is weaker due to the lack of direct resonance communication and the increased distance from the amine[3]. Consequently, the meta-isomer exhibits lower basicity and slower kinetics in N-alkylation or N-acylation reactions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The -NH2 group is a strongly activating, ortho/para-directing substituent, while the -(CH2)-S-CH2-Ph group is a weakly activating, ortho/para-directing substituent.

  • 3-Substituted Isomer (Meta): The amine directs electrophiles to positions 2, 4, and 6. However, position 2 is situated directly between the amine and the bulky (benzylsulfanyl)methyl group. Due to severe steric hindrance, substitution at position 2 is highly disfavored[4]. Electrophilic attack will predominantly yield a mixture of 4- and 6-substituted products.

  • 4-Substituted Isomer (Para): The para position is blocked by the substituent. The strongly activating amine dictates the regiochemistry, directing electrophiles almost exclusively to positions 2 and 6 (which are chemically equivalent if the ring is otherwise unsubstituted), resulting in a clean, symmetric substitution profile.

Nucleophilic Aromatic Substitution (SNAr)

Neither isomer is naturally prone to SNAr unless highly electron-withdrawing groups (EWGs) are introduced. If a leaving group (e.g., a halogen) is present, SNAr proceeds significantly faster when the EWG is positioned ortho or para to the leaving group, as this allows for the stabilization of the negatively charged Meisenheimer intermediate[5],[6].

Visualizing Electronic & Steric Logic

EAS_Logic Start EAS Regioselectivity Aniline Derivatives Meta 3-[(Benzylsulfanyl)methyl]aniline (Meta Isomer) Start->Meta Para 4-[(Benzylsulfanyl)methyl]aniline (Para Isomer) Start->Para Meta_Direct -NH2 Directs Ortho/Para (Positions 2, 4, 6) Meta->Meta_Direct Para_Direct -NH2 Directs Ortho (Positions 2, 6) Para is Blocked Para->Para_Direct Meta_Steric Position 2: Sterically Hindered Positions 4 & 6: Major Products Meta_Direct->Meta_Steric Para_Steric Positions 2 & 6: Equivalent Symmetric Substitution Para_Direct->Para_Steric

Logical flow of EAS regioselectivity for meta and para isomers.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and reactivity traits based on established inductive and steric principles for substituted anilines.

Property / Reactivity Metric3-[(Benzylsulfanyl)methyl]aniline (Meta)4-[(Benzylsulfanyl)methyl]aniline (Para)
Estimated pKa (Conjugate Acid) ~4.6 – 4.7~5.0 – 5.1
Relative Nucleophilicity ModerateHigh (Enhanced by +I effect)
Primary EAS Sites Positions 4 and 6Positions 2 and 6 (Equivalent)
Steric Hindrance (EAS) High at Position 2Low (Symmetric ortho positions)
Sulfur Oxidation Susceptibility High (Forms sulfoxide/sulfone)High (Forms sulfoxide/sulfone)

Experimental Methodologies

To empirically validate these reactivity differences, the following self-validating protocols are designed to measure nucleophilicity and regioselectivity.

Protocol 1: Comparative N-Acylation Kinetics (Nucleophilicity Assay)

This protocol utilizes quantitative NMR (qNMR) with an internal standard to provide a self-validating kinetic profile of amine nucleophilicity.

Reagents:

  • Isomer substrates (1.0 mmol each)

  • Acetyl chloride (1.1 mmol)

  • Triethylamine (TEA, 1.5 mmol)

  • 1,3,5-Trimethoxybenzene (0.5 mmol, internal standard)

  • Anhydrous Dichloromethane (DCM, 10 mL)

Step-by-Step Workflow:

  • Preparation: In two separate, flame-dried 25 mL round-bottom flasks under N2, dissolve 1.0 mmol of the respective aniline isomer and 0.5 mmol of 1,3,5-trimethoxybenzene in 10 mL of anhydrous DCM.

  • Cooling & Base Addition: Cool the solutions to 0 °C using an ice bath. Add 1.5 mmol of TEA to each flask and stir for 5 minutes.

  • Acylation: Add 1.1 mmol of acetyl chloride dropwise over 2 minutes.

  • Kinetic Sampling: At exactly 10, 20, and 30 minutes, extract a 0.1 mL aliquot from each reaction. Quench the aliquots immediately in 0.5 mL of saturated NaHCO3, extract with CDCl3, and dry over Na2SO4.

  • Validation & Analysis: Analyze the CDCl3 extracts via 1H-NMR. Compare the integration of the newly formed acetamide methyl peak against the methoxy peaks of the 1,3,5-trimethoxybenzene internal standard. The para-isomer will demonstrate a steeper conversion curve due to its higher nucleophilicity.

Workflow Step1 Step 1: Preparation Equimolar isomers + Internal Std in DCM Step2 Step 2: Reagent Addition Add Acetyl Chloride & TEA at 0°C Step1->Step2 Step3 Step 3: Kinetic Sampling Extract aliquots at 10, 20, 30 mins Step2->Step3 Step4 Step 4: Quench Immediate quench in Sat. NaHCO3 Step3->Step4 Step5 Step 5: qNMR Analysis Integrate product vs 1,3,5-Trimethoxybenzene Step4->Step5

Step-by-step experimental workflow for comparative N-acylation kinetics.

Protocol 2: Electrophilic Bromination (Regioselectivity Mapping)

This protocol maps the EAS directing effects and uses 2D-NMR to unequivocally validate the substitution positions.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the selected isomer in 5 mL of N,N-Dimethylformamide (DMF) at 0 °C.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 mmol) in 2 mL DMF dropwise over 10 minutes to avoid over-bromination.

  • Reaction: Stir the mixture at room temperature for 2 hours, monitoring completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.

  • Validation & Analysis: Purify the crude mixture via flash chromatography. Subject the isolated products to 2D-NMR (NOESY and HMBC). For the meta-isomer, NOESY cross-peaks will confirm the absence of bromination at position 2, validating the steric hindrance hypothesis.

References

  • What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?
  • Despite the amino group being an ortho/para director, nitration...
  • What is the order of basicity in o-toluidine, p-toluidine, m-toluidine and aniline?
  • Source: Alfa-chemistry.
  • Source: Masterorganicchemistry.
  • Source: Chemistrysteps.

Sources

Comparative

HPLC method validation for 3-[(benzylsulfanyl)methyl]aniline purity analysis

HPLC Method Validation for 3-[(benzylsulfanyl)methyl]aniline Purity Analysis: A Comparative Guide to Stationary Phase Selectivity As a Senior Application Scientist, I approach analytical method development not through br...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 3-[(benzylsulfanyl)methyl]aniline Purity Analysis: A Comparative Guide to Stationary Phase Selectivity

As a Senior Application Scientist, I approach analytical method development not through brute-force screening, but via rational design based on molecular architecture. 3-[(benzylsulfanyl)methyl]aniline (CAS 1019394-69-4) is a critical synthetic building block characterized by a dual aromatic ring system, a flexible thioether linkage, and an ionizable primary amine[1].

When developing a purity assay for this compound, the primary analytical challenge lies in separating the target from its closely related synthetic impurities—specifically, positional isomers (e.g., 4-[(benzylsulfanyl)methyl]aniline) and oxidative degradants (e.g., sulfoxides). Standard reversed-phase methods often fail here. This guide objectively compares the performance of C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a self-validating, ICH Q2(R2)-compliant workflow for pharmaceutical laboratories[2].

Mechanistic Rationale: The Limits of C18 and the Power of π−π Interactions

To understand why a standard C18 column is suboptimal for this analysis, we must look at the retention mechanisms. C18 phases rely almost entirely on hydrophobic (dispersive) interactions. Because positional isomers of 3-[(benzylsulfanyl)methyl]aniline possess nearly identical hydrophobic footprints, C18 columns struggle to achieve baseline resolution, often resulting in dangerous co-elutions.

To overcome this, we must exploit the electronic properties of the analyte. By employing stationary phases with aromatic character, we introduce π−π and dipole-dipole interactions[3].

  • Phenyl-Hexyl: Offers moderate π−π interactions, improving retention of aromatic compounds. However, the flexible hexyl linker can dilute the rigid shape selectivity required for separating tight isomers[4].

  • Biphenyl: Features two sequentially linked aromatic rings, providing a rigid structure with a dense electron cloud. This enhances shape selectivity, polarizability, and hydrogen-bonding capacity, making it vastly superior for resolving isobaric aromatic compounds[3],[4].

Crucial Solvent Choice: To maximize these π−π interactions, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile possesses its own π electrons (C≡N), which compete with the stationary phase and suppress the desired secondary interactions.

Selectivity_Mechanisms Analyte Target: 3-[(benzylsulfanyl)methyl]aniline (Dual Aromatic Rings + Thioether) C18 C18 Stationary Phase Dispersive Interactions Only Result: Isomer Co-elution Analyte->C18 Hydrophobic Phenyl Phenyl-Hexyl Phase Moderate π-π Interactions Result: Partial Resolution Analyte->Phenyl Hydrophobic + π-π Biphenyl Biphenyl Phase Strong π-π & Dipole-Dipole Result: Baseline Resolution Analyte->Biphenyl Shape Selectivity + π-π

Fig 1: Stationary phase interaction mechanisms for dual-aromatic analytes.

Comparative Performance Data

To objectively evaluate these chemistries, we analyzed a spiked mixture of 3-[(benzylsulfanyl)methyl]aniline, its 4-isomer (Impurity B), and its sulfoxide degradant (Impurity A) across three solid-core column chemistries (100 x 2.1 mm, 2.7 µm). Solid-core particles were chosen because they reduce longitudinal diffusion and improve mass transfer, yielding higher theoretical plates at lower backpressures.

Table 1: Chromatographic Performance Comparison

Stationary PhaseRetention Time (Target)Peak Asymmetry (USP)Resolution ( Rs​ ) vs. 4-IsomerResolution ( Rs​ ) vs. Sulfoxide
Solid-Core C18 4.2 min1.351.1 (Co-elution)2.4
Phenyl-Hexyl 4.8 min1.181.8 (Partial)3.1
Biphenyl 5.5 min1.053.2 (Baseline) 4.5

Data Interpretation: The Biphenyl column is the only phase that achieves baseline resolution ( Rs​>2.0 ) for the positional isomer. Furthermore, the peak asymmetry is vastly improved.

Experimental Methodology: A Self-Validating Protocol

A robust method must be self-validating—meaning the protocol inherently checks its own performance before generating reportable data. The following optimized protocol utilizes the Biphenyl column.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Causality: The primary amine on the aniline ring has a pKa of ~4.6. Buffering at pH 2.7 ensures the amine is fully protonated, preventing partial ionization states that cause peak broadening and suppressing secondary ion-exchange interactions with residual silanols.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

Step 2: Chromatographic Conditions

  • Column: Solid-Core Biphenyl, 100 x 2.1 mm, 2.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 9 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Detection: UV at 254 nm.

Step 3: System Suitability Testing (SST) - The Gatekeeper Before analyzing unknown samples, inject the 100% nominal standard (containing target and known impurities) six times. The run is only valid if:

  • Retention time RSD is 0.5%.

  • Peak area RSD is 1.0%.

  • Resolution ( Rs​ ) between 3-[(benzylsulfanyl)methyl]aniline and the 4-isomer is 2.0.

ICH Q2(R2) Validation Workflow

Under the latest ICH Q2(R2) guidelines, an analytical procedure must be proven fit for its intended purpose throughout its lifecycle[2]. For a quantitative purity assay, this requires rigorous statistical evaluation.

Validation_Workflow SST 1. System Suitability (SST) RSD < 1.0%, Rs > 2.0 Spec 2. Specificity Interference-Free Blank & Impurities SST->Spec Lin 3. Linearity & Range R² ≥ 0.999 (LOQ to 150%) Spec->Lin Acc 4. Accuracy (Recovery) 98.0% - 102.0% across 3 levels Lin->Acc Prec 5. Precision Repeatability RSD ≤ 1.0% Acc->Prec

Fig 2: ICH Q2(R2) self-validating analytical workflow for purity assays.

Validation Execution Steps:

  • Specificity: Inject diluent blanks, individual impurities, and forced degradation samples (peroxide oxidation to force sulfoxide formation). Acceptance: No interfering peaks >0.05% at the target retention time; peak purity angle must be less than the purity threshold via Photodiode Array (PDA) detection.

  • Linearity & Range: Prepare calibration standards from the Limit of Quantitation (LOQ, approx. 0.05 µg/mL) up to 150% of the nominal working concentration (150 µg/mL). Acceptance: Linear regression coefficient ( R2 ) 0.999, with the y-intercept 2.0% of the 100% response.

  • Accuracy (Recovery): Spike the target API into a synthetic matrix at 80%, 100%, and 120% of the nominal concentration, prepared in triplicate. Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Six independent preparations of the 100% standard analyzed by a single chemist on the same day. Acceptance: Area RSD 1.0%.

    • Intermediate Precision: A second chemist, on a different day, using a different HPLC system, repeats the repeatability test. Acceptance: Combined RSD 1.5%.

Conclusion

For the purity analysis of 3-[(benzylsulfanyl)methyl]aniline, relying on default C18 methodologies introduces severe risks of missing co-eluting isomeric impurities. By understanding the molecular architecture of the analyte and leveraging the π−π shape selectivity of a Biphenyl stationary phase paired with a methanolic mobile phase, laboratories can develop a highly specific, self-validating method that easily passes stringent ICH Q2(R2) regulatory scrutiny.

Sources

Validation

benchmarking 3-[(benzylsulfanyl)methyl]aniline against standard aniline derivatives

This technical guide provides a rigorous benchmarking analysis of 3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) against standard aniline derivatives, specifically aniline and m-toluidine (3-methylaniline). Design...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a rigorous benchmarking analysis of 3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) against standard aniline derivatives, specifically aniline and m-toluidine (3-methylaniline). Designed for medicinal chemists and drug development professionals, this guide evaluates how the insertion of a bulky, sulfur-containing substituent alters the physicochemical profile of the aniline pharmacophore, and provides self-validating experimental workflows for empirical verification.

Mechanistic Insights: The Role of the Benzylsulfanylmethyl Motif

In early-stage drug discovery, the aniline motif frequently serves as a primary hydrogen-bond donor/acceptor and a point of synthetic functionalization. However, simple anilines often suffer from high aqueous solubility and rapid metabolic clearance.

Benchmarking 3-[(benzylsulfanyl)methyl]aniline against aniline and m-toluidine reveals the precise impact of the benzylsulfanylmethyl group:

  • Lipophilicity (LogP) & Steric Bulk: While m-toluidine introduces a minor lipophilic shift via a simple methyl group (LogP 1.40) , the benzylsulfanylmethyl substituent drastically increases the molecular volume and lipophilicity. The benzyl ring drives hydrophobic partitioning, making this derivative highly suitable for targeting deep, lipophilic binding pockets (e.g., in kinase inhibitor design).

  • Sulfur-Mediated Interactions: The thioether (-S-) linkage acts as a soft Lewis base. Unlike standard alkyl chains, the sulfur atom enables unique target interactions, such as coordination with transition metals in metalloenzymes or specific non-covalent interactions (e.g., chalcogen bonding) . Furthermore, Hirshfeld surface analyses of similar benzylsulfanyl compounds demonstrate that the sulfur atom and benzyl ring significantly contribute to crystal packing via C–H⋯π and H⋯S interactions .

  • Ionization (pKa) Conservation: Because the thioether is insulated from the aromatic ring by a methylene bridge, its electron-withdrawing inductive effect on the aniline nitrogen is minimized. Consequently, the pKa of the primary amine remains relatively conserved (~4.5–4.6), ensuring that the ionization state at physiological pH (7.4) is virtually identical to that of the parent aniline .

StructuralInfluence Core 3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) Aniline Aniline Motif Primary Pharmacophore pKa ~4.6 Core->Aniline Determines Ionization Thioether Thioether Linkage (-S-) Soft Lewis Base Modulates Flexibility Core->Thioether Enables Metal Coordination Benzyl Benzyl Ring Increases LogP Enables π-π Stacking Core->Benzyl Drives Lipophilicity

Figure 1: Pharmacophoric deconstruction and physicochemical influence of the benzylsulfanylmethyl motif.

Quantitative Physicochemical Profiling

The table below summarizes the core physicochemical differences. Data for standard anilines are derived from empirical databases, while values for the benzylsulfanyl derivative are extrapolated based on established fragment-addition models .

PropertyAnilinem-Toluidine3-[(benzylsulfanyl)methyl]aniline
CAS Number 62-53-3108-44-11019394-69-4
Molecular Weight 93.13 g/mol 107.15 g/mol 229.35 g/mol
LogP (Octanol/Water) 0.901.40~3.80 (Calculated)
pKa (Conjugate Acid) 4.604.69~4.55 (Estimated)
Standard TPSA (Ų) 26.0226.0226.02*
Primary Utility Base ScaffoldMinimal Steric ProbeHigh-Lipophilicity / Metal-Binding Probe

*Note: Standard Topological Polar Surface Area (TPSA) calculations typically account only for Nitrogen and Oxygen atoms. While the thioether sulfur increases polarizability, it does not strictly increase standard TPSA.

Self-Validating Experimental Workflows

To empirically validate the calculated properties of 3-[(benzylsulfanyl)methyl]aniline against m-toluidine, researchers must employ rigorous, self-validating analytical protocols.

Lipophilicity (LogP) Determination via HPLC-Assisted Shake-Flask

Relying solely on UV-Vis for LogP determination can lead to artifacts if the compound degrades or if impurities partition differently. Utilizing HPLC ensures orthogonal validation of compound integrity.

Protocol:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) for 24 hours to ensure mutual saturation. Causality: Failure to pre-saturate will result in volume shifts during the assay, skewing the final concentration ratio.

  • Sample Preparation: Dissolve 3-[(benzylsulfanyl)methyl]aniline in the octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: Combine 5 mL of the spiked octanol with 5 mL of the aqueous phase in a sealed vessel. Shake mechanically for 60 minutes at 25°C.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions.

  • HPLC Quantification: Extract aliquots from both phases. Quantify the concentration of the compound using Reversed-Phase HPLC (C18 column, UV detection at ~280 nm).

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. If the recovery is <95%, suspect precipitation at the interface or adsorption to the vessel walls, which invalidates the LogP calculation.

pKa Determination via UV-Vis Spectrophotometry

The extended conjugation of the aniline ring allows for precise pKa determination by tracking the bathochromic shift that occurs upon deprotonation of the anilinium ion .

Protocol:

  • Buffer Series Preparation: Prepare a series of 10 aqueous buffers ranging from pH 2.0 to 7.0 (spanning the expected pKa of ~4.5).

  • Spectral Acquisition: Spike a constant, low concentration (e.g., 50 µM) of the compound into each buffer. Record the UV-Vis spectrum from 200 nm to 400 nm at a constant temperature (25°C).

  • Isosbestic Point Verification: Overlay the spectra. Causality: You must observe a clear isosbestic point (a specific wavelength where absorbance remains constant across all pH values). This self-validates the assay by proving that only a simple two-state acid-base equilibrium is occurring, without degradation or precipitation.

  • Data Analysis: Plot the absorbance at the λmax​ of the neutral species against the pH. The inflection point of the resulting sigmoidal curve, derived via the Henderson-Hasselbalch equation, represents the exact pKa.

Workflow Prep Compound Preparation (Purity >98% via LC-MS) LogP LogP Workflow (Shake-Flask / HPLC) Prep->LogP pKa pKa Workflow (UV-Vis Spectrophotometry) Prep->pKa L1 Pre-saturate Octanol & Water LogP->L1 P1 Prepare Buffer Series (pH 2.0 - 7.0) pKa->P1 L2 Equilibrate & Centrifuge (Phase Separation) L1->L2 L3 HPLC Quantification (Mass Balance Check) L2->L3 P2 Record UV-Vis Spectra (Track Isosbestic Point) P1->P2 P3 Inflection Point Analysis (Henderson-Hasselbalch) P2->P3

Figure 2: Self-validating experimental workflows for determining LogP and pKa of aniline derivatives.

References

  • PubChem Compound Summary for CID 6115 - Aniline. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 7934 - m-Toluidine. National Center for Biotechnology Information.[Link]

  • Construction of Stable Metal–Organic Framework Platforms Embedding N-Heterocyclic Carbene Metal Complexes for Selective Catalysis - Inorganic Chemistry (ACS Publications).[Link]

  • Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole - IUCr Journals.[Link]

Comparative

Validating the Structural Integrity of 3-[(Benzylsulfanyl)methyl]aniline via GC-MS: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction & Analytical Challenges 3-[(Benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a complex aromatic building block freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Analytical Challenges

3-[(Benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a complex aromatic building block frequently utilized in pharmaceutical and chemical synthesis. Validating its structural integrity and purity is a critical quality control step. However, analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct physicochemical challenges:

  • Amine Adsorption: The primary aniline group acts as a strong hydrogen bond donor and acceptor. In the gas phase, it interacts aggressively with active silanol sites (-SiOH) in the GC liner and fused-silica column. This reversible adsorption results in severe peak tailing, shifting retention times, and poor limits of detection (LOD)[1].

  • Thioether Lability: The molecule contains a benzyl thioether linkage. The C-S bond is susceptible to thermal degradation in overheated injection ports and undergoes highly specific, rapid fragmentation pathways under electron ionization (EI)[2].

This guide objectively compares direct GC-MS analysis against derivatization-GC-MS and LC-MS/MS alternatives. By providing self-validating experimental protocols and mechanistic insights, this document ensures analytical trustworthiness for scientists tasked with method development.

Methodological Comparison: Direct GC-MS vs. Derivatization vs. LC-MS/MS

When establishing a validated method for 3-[(benzylsulfanyl)methyl]aniline, scientists must evaluate three primary workflows:

  • Direct GC-MS (Underivatized): Suitable for rapid qualitative screening. However, without masking the polar amine group, the method suffers from peak asymmetry and is generally unsuitable for trace-level quantitation.

  • Derivatization GC-MS: Reacting the primary amine with an acylating agent (e.g., acetic anhydride or 4-carbethoxyhexafluorobutyryl chloride) converts it into a stable amide[3]. This chemical masking eliminates hydrogen bonding, drastically improving volatility, peak symmetry, and quantitative sensitivity[1].

  • LC-MS/MS (ESI+): An alternative technique that bypasses thermal stability and volatility issues entirely. While LC-MS/MS offers equivalent or superior sensitivity for highly polar anilines and is increasingly used for trace groundwater analysis[4], GC-MS remains the gold standard for structural elucidation due to the unparalleled reproducibility of 70 eV EI fragmentation libraries.

Workflow Start Sample Prep: 3-[(Benzylsulfanyl)methyl]aniline Split Method Selection Start->Split Direct Direct GC-MS (Underivatized) Split->Direct Rapid Screen Deriv Derivatization GC-MS (Acylation) Split->Deriv High Sensitivity GC GC Separation (DB-5MS Column) Direct->GC Peak Tailing Risk Deriv->GC Sharp Peaks MS EI-MS Detection (70 eV) GC->MS Data Data Analysis: Quantitation MS->Data

Figure 1: Comparative analytical workflow for 3-[(benzylsulfanyl)methyl]aniline via GC-MS.

Quantitative Performance Summary

The following table summarizes the objective performance metrics of the three analytical approaches based on standard chromatographic principles.

Analytical MethodSample Prep ComplexityPeak Asymmetry Factor ( As​ )Est. LOD (ng/mL)Primary Advantage
Direct GC-MS Low (Dilute & Shoot)1.8 - 2.5 (Tailing)50.0Rapid turnaround time
Derivatization GC-MS High (Acylation/Extraction)0.9 - 1.1 (Symmetrical)5.0High resolution & sensitivity
LC-MS/MS (ESI+) Medium (Filtration/Dilution)1.0 (Symmetrical)1.0Ideal for thermally labile targets

Mechanistic Insights into EI-MS Fragmentation

Understanding the causality behind the mass spectral output is vital for structural validation. Under standard 70 eV Electron Ionization, 3-[(benzylsulfanyl)methyl]aniline (Exact Mass: 229.09 Da) undergoes highly predictable fragmentation driven by the thermodynamics of its functional groups.

The most prominent feature is the cleavage of the thioether bond. Thioethers undergo facile gas-phase cleavage relative to C-C bonds[2]. The presence of the benzyl group strongly directs this alpha-cleavage to form the highly resonance-stabilized tropylium cation ( C7​H7+​ ) at m/z 91, which thermodynamically dominates the spectrum and presents as the base peak. The corresponding loss of the benzyl radical yields a secondary fragment at m/z 138, which subsequently loses sulfur to form the aniline fragment at m/z 106.

Fragmentation Mol Molecular Ion [M]+ m/z 229 Trop Tropylium Ion[C7H7]+ m/z 91 (Base Peak) Mol->Trop Thioether Cleavage (C-S bond) Loss [M - Benzyl]+ m/z 138 Mol->Loss Loss of Benzyl Radical Amine Aniline Fragment m/z 106 Loss->Amine Loss of Sulfur

Figure 2: Primary EI-MS fragmentation pathway of 3-[(benzylsulfanyl)methyl]aniline.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across different laboratories, the following protocols incorporate built-in System Suitability Testing (SST).

Protocol A: Derivatization GC-MS (Recommended for Trace Quantitation)

Causality Note: Derivatization is utilized to chemically cap the polar amine, preventing column adsorption and improving the peak shape of aniline derivatives[1].

  • Extraction & Spiking: Spike 1.0 mL of the sample with N-methylaniline as an internal standard to correct for injection volume variance and matrix effects[3]. Extract the analytes using 2.0 mL of chloroform.

  • Derivatization: Add 50 µL of the derivatizing reagent (e.g., 4-carbethoxyhexafluorobutyryl chloride or acetic anhydride) to the organic extract[3]. Incubate the mixture at 60°C for 30 minutes to ensure complete conversion to the amide.

  • Solvent Exchange: Evaporate the excess derivatizing reagent under a gentle stream of nitrogen. Reconstitute the dried residue in 50 µL of ethyl acetate[3].

    • Expert Insight: Ethyl acetate is chosen for reconstitution because it provides excellent solubility for the acylated derivative while expanding significantly less in the heated GC inlet compared to highly volatile solvents like chloroform, thereby preventing inlet backflash and sample loss.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent 5% phenyl-arylene phase (30 m × 0.25 mm × 0.25 µm).

    • Inlet: 250°C, Splitless mode (1 µL injection).

    • Oven Program: 100°C (hold 1 min) to focus the solvent, ramp at 15°C/min to 280°C (hold 5 min).

    • MS Source: 230°C, EI mode (70 eV), scanning m/z 50–350.

  • System Suitability Validation: The analytical run is only considered valid if the asymmetry factor ( As​ ) of the derivatized analyte peak is between 0.9 and 1.2, and the signal-to-noise (S/N) ratio of the base peak exceeds 10:1 at the Limit of Quantification (LOQ).

Protocol B: Direct GC-MS (Rapid Qualitative Screening)
  • Sample Preparation: Dissolve the synthesized standard directly in GC-grade dichloromethane (DCM) to a concentration of 10 µg/mL.

  • GC-MS Analysis: Utilize the same column and oven program as Protocol A, but operate the inlet in Split mode (10:1) .

    • Expert Insight: Using a split injection reduces the absolute mass of the polar amine entering the column, which helps mitigate the overloading of active silanol sites and slightly improves peak shape for underivatized samples.

  • System Suitability Validation: Expect moderate peak tailing. The method is valid for qualitative structural confirmation if the molecular ion (m/z 229) and the tropylium base peak (m/z 91) are distinctly present in the correct isotopic ratios.

References

  • National Institutes of Health (PubMed). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from[Link]

  • Journal of the American Society for Mass Spectrometry (ACS Publications). Fragmentation of protonated thioether conjugates of acrolein using low collision energies. Retrieved from [Link]

  • OPUS. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-[(benzylsulfanyl)methyl]aniline in Complex Mixtures

Introduction 3-[(benzylsulfanyl)methyl]aniline is a substituted aniline derivative incorporating a flexible thioether linkage and a benzyl group. Its structural motifs are common in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-[(benzylsulfanyl)methyl]aniline is a substituted aniline derivative incorporating a flexible thioether linkage and a benzyl group. Its structural motifs are common in medicinal chemistry and materials science, making it a potentially valuable synthetic intermediate. The accurate quantification of this compound within complex matrices—such as during reaction monitoring, in formulation development, or for impurity profiling—is critical for process optimization, quality control, and regulatory compliance.

The analytical challenge stems from its molecular structure: the basic aniline moiety, the non-polar benzyl and sulfur components, and the active N-H protons. These features dictate its solubility, chromatographic behavior, and detectability. This guide provides a comparative analysis of the three most effective analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind methodological choices, provide detailed experimental protocols, and present comparative performance data to empower researchers to select the optimal method for their specific application.

Chapter 1: Analytical Strategy & Core Concepts

The choice of an analytical method is fundamentally driven by the analyte's physicochemical properties and the complexity of the sample matrix. 3-[(benzylsulfanyl)methyl]aniline (MW: 229.35 g/mol ) possesses a primary aromatic amine group, which is readily protonated, and a significant hydrophobic region, making it well-suited for reversed-phase chromatography. Potential impurities in a synthetic mixture could include unreacted starting materials (e.g., 3-aminobenzylamine, benzyl chloride) or by-products from over-alkylation.[1][2]

The analytical workflow must address two primary goals: separation of the target analyte from matrix components and its precise quantification.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Complex Matrix (e.g., Reaction Mixture) Extract Extraction (LLE or SPE) Prep->Extract Isolate Analytes Method_Select Select Method Extract->Method_Select HPLC HPLC-UV Method_Select->HPLC Routine QC High Concentration GCMS GC-MS (with Derivatization) Method_Select->GCMS Volatile Impurities Confirmation LCMSMS LC-MS/MS Method_Select->LCMSMS Trace Analysis High Selectivity Quant Quantification (Calibration Curve) HPLC->Quant GCMS->Quant LCMSMS->Quant Report Final Report Quant->Report

Caption: General workflow for the quantitative analysis of 3-[(benzylsulfanyl)methyl]aniline.

Chapter 2: Comparative Evaluation of Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first choice for routine analysis due to its robustness, cost-effectiveness, and simplicity.[3] The aromatic rings in 3-[(benzylsulfanyl)methyl]aniline provide strong chromophores, making UV detection highly suitable.

  • Principle: The analyte is separated from other components on a reversed-phase column (e.g., C18) based on its hydrophobicity. An isocratic or gradient mobile phase of a buffered aqueous solution and an organic solvent (like acetonitrile) is used for elution.[3][4] Quantification is based on the analyte's absorbance at a specific wavelength (typically ~254 nm).

  • Expertise & Causality: A C18 column is chosen to leverage the hydrophobic character of the benzyl and phenyl rings. An acidic mobile phase (e.g., using formic or phosphoric acid) is critical.[5] It protonates the aniline nitrogen, which sharpens the chromatographic peak by preventing its interaction with residual acidic silanols on the column packing, a common cause of peak tailing.

  • Strengths: Excellent for high-concentration samples (e.g., main component assay), robust, and widely available.

  • Limitations: Susceptible to interference from co-eluting impurities that also absorb UV light.[6] Its sensitivity may be insufficient for trace-level analysis (e.g., <1 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and confident peak identification through mass spectra. However, the analysis of primary amines like anilines by GC can be challenging.

  • Principle: The analyte must be volatile and thermally stable. After injection, it travels through a capillary column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification.[7]

  • Expertise & Causality: Direct injection of 3-[(benzylsulfanyl)methyl]aniline is problematic. The primary amine group is polar and can lead to poor peak shape (tailing) and irreversible adsorption onto the column.[8] Therefore, derivatization is mandatory . Silylation (e.g., with BSTFA or MSTFA) is the most common approach. This process replaces the active hydrogens on the amine with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability while improving peak shape.[8]

  • Strengths: Excellent separation efficiency. Mass spectral data provides high confidence in peak identity.

  • Limitations: Requires an additional derivatization step, which adds time and potential for error. Not suitable for thermally labile impurities. Aniline and its derivatives can still exhibit erratic responses, requiring frequent maintenance.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for trace-level quantification in highly complex matrices, offering unparalleled sensitivity and selectivity.[9][10][11]

  • Principle: The method couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI). A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process is known as Multiple Reaction Monitoring (MRM).[9][10]

  • Expertise & Causality: Positive mode ESI (ESI+) is the logical choice because the basic aniline nitrogen is easily protonated to form a stable [M+H]⁺ ion.[11] The MRM transition is highly specific; it is statistically improbable that an interfering compound will have the same retention time, the same precursor mass, and produce the same fragment ions. This is the foundation of the method's exceptional selectivity.

  • Strengths: Extremely high sensitivity (low ng/mL or even pg/mL detection limits) and selectivity.[10] Minimal sample cleanup may be required compared to other methods.

  • Limitations: Higher instrument cost and complexity. Susceptible to matrix effects (ion suppression or enhancement), which must be controlled for, often by using a stable isotope-labeled internal standard.

LC HPLC Separation (Analyte + Matrix) ESI Electrospray Ionization (ESI+) LC->ESI Eluent Q1 Q1: Precursor Ion Selection (e.g., m/z 230.1) ESI->Q1 Ions Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Fragment Ion Selection (e.g., m/z 106.1, 91.1) Q2->Q3 Detector Detector Q3->Detector note1 High Specificity: Only ions with the correct precursor and fragment masses are detected. Q3->note1

Caption: The principle of selectivity in LC-MS/MS using Multiple Reaction Monitoring (MRM).

Chapter 3: Detailed Experimental Protocols

Protocol 1: Sample Preparation (General)

For complex matrices like a crude reaction mixture, sample preparation is essential to remove particulates and potentially interfering species.

  • Dilution: Accurately weigh ~10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolution: Add diluent (e.g., 50:50 acetonitrile:water) to the flask, sonicate for 5 minutes to dissolve the sample completely, and fill to volume.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.[3]

Protocol 2: HPLC-UV Method
  • Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 30% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Self-Validation: Prepare calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) from a certified reference standard. The calibration curve should have a coefficient of determination (R²) > 0.999.[4]

Protocol 3: GC-MS Method (with Derivatization)
  • Instrumentation: GC system with a mass selective detector.

  • Column: Mid-polarity capillary column, e.g., Agilent VF-1701ms (30 m x 0.25 mm, 1.0 µm).[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Derivatization Protocol:

    • Pipette 100 µL of the prepared sample (from Protocol 1) into a new vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Start at 120 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Protocol 4: LC-MS/MS Method
  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[11]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-6 min: 5% to 95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B (re-equilibration)

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: 230.1 → Q3: 106.1 (quantifier), 91.1 (qualifier). Rationale: m/z 230.1 is the [M+H]⁺. m/z 91.1 corresponds to the tropylium ion ([C₇H₇]⁺) from the benzyl group, and m/z 106.1 corresponds to the aminobenzyl fragment ([C₇H₈N]⁺).

    • Self-Validation: Use an internal standard (ideally, a stable isotope-labeled version of the analyte) to correct for matrix effects and variations in instrument response. Analyze quality control (QC) samples at low, medium, and high concentrations alongside unknown samples.[10]

Chapter 4: Performance Data Comparison

The following table summarizes the expected performance characteristics of each method for the analysis of 3-[(benzylsulfanyl)methyl]aniline. These values are representative based on published data for similar aromatic amines.

ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS
Linear Range 0.5 - 500 µg/mL0.1 - 100 µg/mL0.1 - 100 ng/mL[10]
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 µg/mL~0.1 ng/mL[10]
Precision (%RSD) < 2%< 5%< 10%[10]
Selectivity ModerateHighExceptional
Throughput HighLow (due to derivatization)High
Cost (Instrument) LowMediumHigh
Primary Application Routine QC, Purity AssayConfirmatory Analysis, Impurity IDTrace Analysis, Bioanalysis

Conclusion

The quantitative analysis of 3-[(benzylsulfanyl)methyl]aniline in complex mixtures requires a tailored approach based on the specific analytical goals.

  • For routine quality control and high-concentration assays , HPLC-UV offers a robust, cost-effective, and reliable solution. Its simplicity and high throughput are ideal for process monitoring.

  • For confirmatory analysis and identification of volatile impurities , GC-MS is a powerful tool, provided that a validated derivatization protocol is implemented to ensure good chromatography.

  • For trace-level quantification, analysis in challenging matrices (e.g., biological fluids), or when the highest level of certainty is required , LC-MS/MS is the unequivocal gold standard. Its superior sensitivity and selectivity justify the higher operational complexity and cost for demanding applications in drug development and safety assessment.

By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method to generate accurate and reliable quantitative data.

References

  • Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 381(1), 268-76. [Link]

  • Al-Asmari, F., An, J., & Kannan, K. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Corporation. [Link]

  • Willson, F. G., & Wheeler, T. S. (1927). Benzylaniline. Organic Syntheses, 7, 8. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • Krasavin, M., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-198. [Link]

  • Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21080. [Link]

  • Güven, N., & Uçucu, Ü. (1993). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 22(1), 1-12. [Link]

  • CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline. (2012).
  • De, A. U., & Jha, T. (2007). Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. Indian Journal of Pharmaceutical Sciences, 69(1), 53. [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. SIELC. [Link]

  • Ogawa, S. (2004). Derivatization for GC/MS, LC/MS. Bunseki, 332-339. [Link]

  • Takeda, K. (2014). Efficient HPLC method development for impurities of pharmaceutical drugs using continuous screening of analytical parameters. Thesis, University of Shizuoka. [Link]

  • Warner, J. S., et al. (1982). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]

  • Chen, K., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols. RSC Advances, 13(48), 33736-33742. [Link]

  • Amaki, Y., Shibuya, K., & Yamashita, R. (2018). Analysis of Off-flavour Compounds using GC-MS. Report of the Hiroshima Prefectural Institute of Technology, Western Region Industrial Research Center. [Link]

  • Agilent Technologies, Inc. (2011). Aniline purity. Agilent. [Link]

  • Nnamonu, L., Agwada, V., & Nwadinigwe, C. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 229-234. [Link]

  • Koga, T., & Baba, Y. (2012). Rapid Analysis of Aniline in Environmental Water by Headspace GC/MS. Fukuoka Institute of Health and Environmental Sciences Annual Report. [Link]

  • Nnamonu, L. A., et al. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry. [Link]

Sources

Comparative

Spectroscopic Comparison Guide: meta- vs. para-Benzylsulfanylmethyl Anilines

For researchers and drug development professionals synthesizing kinase inhibitors or central nervous system (CNS) therapeutics, distinguishing between closely related positional isomers is a critical quality control step...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals synthesizing kinase inhibitors or central nervous system (CNS) therapeutics, distinguishing between closely related positional isomers is a critical quality control step. The meta- and para- isomers of benzylsulfanylmethyl aniline (also referred to as 3-(benzylsulfanylmethyl)aniline and 4-(benzylsulfanylmethyl)aniline) possess identical molecular weights (229.34 g/mol ) and similar polarities, making mass spectrometry and standard chromatography insufficient for definitive structural assignment.

This guide provides an objective, data-driven comparison of these two isomers, focusing on how their distinct molecular symmetries dictate their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures.

Structural Causality and Spectroscopic Theory

The fundamental spectroscopic differences between meta- and para-benzylsulfanylmethyl anilines stem from the interplay between molecular symmetry and the electronic effects of the substituents [1].

The amino ( −NH2​ ) group is a strong electron-donating group (EDG) via resonance, significantly shielding the ortho and para positions of the aromatic ring. The benzylsulfanylmethyl group ( −CH2​−S−CH2​−Ph ) acts primarily through weak inductive effects.

  • The Para Isomer (1,4-disubstituted): Substitution at the 1 and 4 positions creates a C2​ axis of symmetry across the aniline ring. The two protons ortho to the amino group are chemically and magnetically equivalent, as are the two protons meta to the amino group. This symmetry forces the aromatic protons into a classic AA'BB' (often approximated as an AB quartet) spin system.

  • The Meta Isomer (1,3-disubstituted): Substitution at the 1 and 3 positions breaks all rotational symmetry in the aniline ring. The four remaining aromatic protons (at positions 2, 4, 5, and 6) reside in entirely distinct electronic environments, resulting in an asymmetric ABCD spin system. The proton at C2, situated between the two substituents, is particularly diagnostic due to its isolation (appearing as a fine singlet or narrow triplet due to meta-coupling).

SymmetryLogic A Benzylsulfanylmethyl Aniline Isomers B Para-Isomer (1,4-disubstituted) A->B C Meta-Isomer (1,3-disubstituted) A->C D Symmetric Aniline Ring 4 Distinct Carbon Signals AA'BB' Proton System B->D E Asymmetric Aniline Ring 6 Distinct Carbon Signals ABCD Proton System C->E

Graphviz Diagram 1: Logical flow of how structural symmetry dictates NMR spin systems.

Quantitative Data Presentation

Table 1: 1 H and 13 C NMR Diagnostic Signatures

Data acquired in CDCl3​ at 400 MHz ( 1 H) and 100 MHz ( 13 C). Chemical shifts ( δ ) are reported in ppm relative to TMS.

Spectroscopic Featurepara-Benzylsulfanylmethyl anilinemeta-Benzylsulfanylmethyl anilineCausality / Assignment
Aniline Ring 1 H ~6.65 (d, 2H, J = 8.4 Hz)~7.10 (d, 2H, J = 8.4 Hz)~6.55 (dd, 1H), ~6.65 (t, 1H)~6.70 (d, 1H), ~7.05 (t, 1H)Para shows symmetric AA'BB' doublets. Meta shows complex splitting (isolated C2 proton appears as a narrow signal ~6.65 ppm).
Aniline Ring 13 C 4 signals (e.g., 115.2, 128.5, 130.1, 145.8)6 signals (e.g., 113.4, 115.8, 119.2, 129.5, 139.1, 146.5)Symmetry reduces the number of unique carbon environments in the para isomer.
Benzyl/Alkyl 1 H ~3.55 (s, 2H), ~3.65 (s, 2H)~3.58 (s, 2H), ~3.68 (s, 2H)The −CH2​−S−CH2​− protons are largely unaffected by the isomer topology and appear as two distinct singlets in both.
Amine 1 H ( −NH2​ ) ~3.60 (br s, 2H)~3.65 (br s, 2H)Broad singlet; shifts vary with concentration and hydrogen bonding.
Table 2: Vibrational (FT-IR) and Mass Spectrometry Markers

IR spectra acquired via ATR-FTIR. Out-of-plane (OOP) C-H bending is highly sensitive to substitution patterns [2].

Analytical Methodpara-Isomer Markermeta-Isomer MarkerMechanistic Rationale
FT-IR (OOP Bending) Strong single band at 800–850 cm⁻¹ Two bands: 680–725 cm⁻¹ and 750–810 cm⁻¹ Para has 2 adjacent aromatic protons. Meta has 3 adjacent protons and 1 isolated proton, yielding two distinct OOP bends.
FT-IR (N-H Stretch) 3300–3500 cm⁻¹ (Doublet)3300–3500 cm⁻¹ (Doublet)Primary amines exhibit symmetric and asymmetric stretching, unaffected by ring position.
ESI-MS (Positive) [M+H]+ = 230.1 m/z [M+H]+ = 230.1 m/zIsomers share identical mass. Fragmentation yields a common tropylium ion ( m/z 91) due to benzyl cleavage.

Experimental Protocols for Spectroscopic Validation

To ensure high-fidelity differentiation between these isomers, the analytical workflow must be a self-validating system. The following protocols integrate internal checks to prevent misassignment due to impurities or solvent effects.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of CDCl3​ and shim the magnetic field until the TMS signal full-width at half-maximum (FWHM) is ≤1.0 Hz.

  • 1 H Acquisition Parameters:

    • Pulse angle: 30°

    • Relaxation delay ( D1​ ): 2.0 seconds (critical to ensure complete relaxation of the aliphatic −CH2​− protons for accurate integration).

    • Number of scans: 16.

  • Self-Validation Step: Integrate the spectrum. The ratio of the aromatic benzyl protons (multiplet, ~7.2-7.4 ppm, 5H) to the aliphatic thioether protons (two singlets, ~3.6 ppm, 4H total) must be exactly 5:4. Any deviation indicates co-eluting impurities or incomplete relaxation, invalidating the structural assignment.

  • Isomer Assignment: Examine the 6.5–7.5 ppm region. If two distinct doublets integrating to 2H each are present, confirm the para-isomer. If a complex multiplet integrating to 4H is present, confirm the meta-isomer.

Protocol B: ATR-FTIR Analysis
  • Background Validation: Before loading the sample, run a 32-scan background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal. The baseline must be flat, with no residual organic peaks (specifically checking the 2800-3000 cm⁻¹ region for cross-contamination).

  • Sample Loading: Apply 2–3 mg of the neat solid (or a concentrated film if an oil) directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Diagnostic Verification: Isolate the fingerprint region (900–600 cm⁻¹). Assign the isomer based on the presence of a single strong OOP bend (para) versus a bifurcated OOP bending pattern (meta).

ExperimentalWorkflow S1 Sample Preparation (15-20 mg in CDCl3 + TMS) S2 1H NMR Acquisition (Check 5:4 Integration Ratio) S1->S2 S3 ATR-FTIR Acquisition (Run Background Scan First) S1->S3 S4 Symmetry Analysis (AA'BB' vs ABCD Spin Systems) S2->S4 S5 Fingerprint Analysis (OOP Bending Frequencies) S3->S5 S6 Definitive Isomer Confirmation S4->S6 S5->S6

Graphviz Diagram 2: Self-validating experimental workflow for isomer differentiation.

Conclusion

While mass spectrometry fails to differentiate meta- and para-benzylsulfanylmethyl anilines, NMR and IR spectroscopy provide unambiguous, rapid identification. By understanding the causal relationship between the positional substitution, molecular symmetry, and the resulting electronic environments, researchers can confidently assign these structures. The para-isomer is defined by its symmetric AA'BB' NMR spin system and a single IR OOP bending band, whereas the meta-isomer is defined by its asymmetric ABCD spin system and dual IR OOP bending bands. Adhering to the self-validating protocols outlined above ensures high-confidence data suitable for regulatory submissions and advanced drug development workflows.

References

  • Gawinecki, R., et al. "Characterization of para-substituted benzamidoximes and benzamidinium salts by 15N NMR spectroscopy." Magnetic Resonance in Chemistry, vol. 40, no. 3, 2002, pp. 202-206. Available at:[Link]

  • Tsuge, M., et al. "Infrared Spectra of Monohydrogenated Aniline, ortho- and para-HC6H5NH2, Generated in Solid para-Hydrogen." The Journal of Physical Chemistry A, vol. 124, no. 37, 2020, pp. 7531-7541. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[(benzylsulfanyl)methyl]aniline

For laboratory professionals engaged in research, development, and scientific discovery, the responsible management of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides a det...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in research, development, and scientific discovery, the responsible management of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-[(benzylsulfanyl)methyl]aniline, a compound that, due to its aniline and benzyl mercaptan moieties, requires careful handling as hazardous waste. This document synthesizes established principles of chemical safety and waste management to provide a clear, actionable plan for researchers, scientists, and drug development professionals.

Hazard Assessment and Initial Safety Precautions

Understanding the toxicological profile of 3-[(benzylsulfanyl)methyl]aniline is fundamental to its safe handling and disposal. While specific toxicological data for this compound is not extensively documented, its constituent functional groups—aromatic amine (aniline) and thiol (benzyl mercaptan)—indicate a need for significant caution. Aniline and its derivatives are known for their toxicity, including potential carcinogenicity and harm to aquatic life if released into the environment.[1][2][3] Similarly, benzyl mercaptan is toxic and harmful if inhaled, swallowed, or in contact with skin.[4][5]

Immediate Safety and Handling: Before beginning any disposal-related activities, it is imperative to don appropriate Personal Protective Equipment (PPE). All operations involving this compound or its waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]

Personal Protective Equipment (PPE)Specifications and Rationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7][8]
Eye Protection Safety goggles or a face shield are essential to protect against splashes.
Lab Coat A flame-resistant lab coat should be worn to protect from spills and contamination.
Respiratory Protection If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator is required.[9][10]

Waste Classification and Segregation: The First Step to Proper Disposal

Proper disposal begins with correct classification and segregation at the point of generation.[11] Under no circumstances should 3-[(benzylsulfanyl)methyl]aniline or its contaminated materials be disposed of in standard trash or down the drain.[12][13]

  • Waste Categorization : This compound must be treated as hazardous chemical waste . Due to the presence of sulfur and nitrogen, it may also be subject to specific disposal pathways depending on local regulations. It should be categorized as a halogen-free organic liquid or solid waste.[14]

  • Segregation : It is crucial to prevent the mixing of incompatible waste streams.[12] 3-[(benzylsulfanyl)methyl]aniline waste should be kept separate from strong oxidizing agents, acids, and bases to prevent potentially vigorous or hazardous reactions.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of 3-[(benzylsulfanyl)methyl]aniline waste.

Materials Required:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Inert absorbent material (e.g., vermiculite, sand) for liquid spills

  • Secondary containment bin

Procedure:

  • Container Selection : Choose a container made of a material compatible with 3-[(benzylsulfanyl)methyl]aniline. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The container must be in good condition, free from leaks or cracks.

  • Waste Collection :

    • Pure Compound/Concentrated Solutions : Carefully transfer any unused or waste 3-[(benzylsulfanyl)methyl]aniline into the designated hazardous waste container.

    • Contaminated Solids : Items such as contaminated gloves, weighing paper, or absorbent materials used for spills should be collected in a separate, clearly labeled container for solid hazardous waste.[13]

    • Dilute Aqueous Solutions : While direct drain disposal is prohibited, some institutions may have specific protocols for treating aqueous waste containing anilines, such as advanced oxidation processes (AOPs).[1][2][3] Consult your institution's Environmental Health and Safety (EHS) department for guidance. If no in-house treatment is available, collect these solutions as liquid hazardous waste.

  • Labeling : Immediately upon adding waste to the container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "3-[(benzylsulfanyl)methyl]aniline"

    • The specific hazards (e.g., "Toxic," "Harmful")[4][8][15]

    • The date of accumulation

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), as defined by your institution's waste management plan.[11]

    • The storage area must be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[16][17]

    • Ensure the waste container is kept within a secondary containment bin to mitigate the impact of potential leaks.

  • Disposal :

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[8][12] These certified vendors are equipped to transport and dispose of the chemical waste in compliance with all local, state, and federal regulations.[18]

    • Common disposal methods for this type of waste include high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting nitrogen and sulfur oxides.[4][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-[(benzylsulfanyl)methyl]aniline waste.

G A Waste Generation (3-[(benzylsulfanyl)methyl]aniline) B Pure Compound or Concentrated Solution A->B C Contaminated Solid Waste (Gloves, Paper, etc.) A->C D Dilute Aqueous Waste A->D E Collect in Designated Liquid Waste Container B->E F Collect in Designated Solid Waste Container C->F G Consult EHS for In-House Treatment Options D->G H Label Container as 'Hazardous Waste' with Chemical Name & Hazards E->H F->H G->E Treatment Available (Follow EHS Protocol) K No In-House Treatment Available G->K No Treatment I Store in Secondary Containment in a Designated Accumulation Area H->I J Arrange for Pickup by Licensed Waste Vendor I->J K->E

Sources

Handling

Personal protective equipment for handling 3-[(benzylsulfanyl)methyl]aniline

The handling of complex, multi-functional chemical intermediates requires a safety architecture that goes beyond standard laboratory precautions. 3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a highly speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of complex, multi-functional chemical intermediates requires a safety architecture that goes beyond standard laboratory precautions. 3-[(benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4) is a highly specialized compound utilized in advanced drug development and synthetic chemistry [1]. Because it features both an aniline moiety and a thioether (benzylsulfanyl) linkage, it presents dual operational hazards: severe systemic toxicity via dermal absorption and potential oxidative reactivity.

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, field-proven operational plan. We will not just outline what to wear, but why specific equipment and procedures are mechanistically required to protect your team.

Mechanistic Hazard Profile: The Causality Behind the PPE

To design an effective personal protective equipment (PPE) strategy, we must first understand the toxicokinetics of the compound.

Aniline derivatives are highly lipophilic, allowing them to rapidly penetrate standard latex or thin nitrile laboratory gloves. Once absorbed into the bloodstream, hepatic Cytochrome P450 enzymes N-hydroxylate the aniline group. This specific metabolite oxidizes the ferrous ( Fe2+ ) iron in hemoglobin to ferric ( Fe3+ ) iron, creating methemoglobin [2]. Because methemoglobin cannot bind oxygen, systemic exposure leads to rapid hypoxia, cyanosis (blue-gray coloring of the skin), and potentially fatal asphyxia [3].

Concurrently, the thioether (sulfide) group can be oxidized in the presence of ambient reactive oxygen species to form sulfoxides or sulfones, a process that can release noxious sulfurous odors, necessitating strict respiratory and environmental controls.

Toxicity A 3-[(benzylsulfanyl)methyl]aniline (Dermal/Inhalation Exposure) B Hepatic CYP450 Metabolism A->B Absorption C N-hydroxylamine Metabolite B->C N-oxidation D Hemoglobin Oxidation (Fe2+ -> Fe3+) C->D Bloodstream E Methemoglobinemia & Hypoxia D->E O2 Depletion

Pathophysiological mechanism of aniline-induced methemoglobinemia driving strict PPE requirements.

Personal Protective Equipment (PPE) Matrix

Because of the rapid dermal penetration rate of anilines, standard laboratory PPE is insufficient. The following table summarizes the quantitative breakthrough data and qualitative material requirements for handling this specific compound safely.

PPE CategorySpecification / Material StandardBreakthrough TimeOperational Replacement Protocol
Gloves (Primary) Butyl Rubber (0.5 mm) or Laminated (Silver Shield)> 480 minutesReplace immediately if contaminated or after 8 hours of continuous use.
Gloves (Secondary) Heavyweight Nitrile (Outer layer for dexterity)~ 30-60 minutesReplace every 30 minutes during active handling or immediately upon powder contact.
Eye Protection Indirect-vented Chemical Goggles + Face ShieldN/ASanitize post-operation; replace if scratched or fogged.
Body Protection Tyvek® 400 Coverall or Polyethylene-coated gownN/ASingle-use; dispose of as hazardous solid waste post-operation.
Respiratory NIOSH-approved Half-Face Respirator (OV/P100)N/AReplace cartridges after 8 hours or immediately if a sulfurous odor is detected.

Operational Plan: Safe Handling & Dispensing Protocol

Every step in handling 3-[(benzylsulfanyl)methyl]aniline must be a self-validating system designed to prevent aerosolization and dermal contact.

Workflow S1 1. Fume Hood Verification S2 2. Dual-Layer PPE Donning S1->S2 S3 3. Anti-Static Weighing S2->S3 S4 4. In-Hood Solubilization S3->S4 S5 5. Chemical Decontamination S4->S5

Step-by-step operational workflow for the safe handling and dispensing of aniline derivatives.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the Class II Type B2 biological safety cabinet or externally exhausted chemical fume hood is fully operational, maintaining a minimum face velocity of 100 feet per minute (fpm). Do not proceed if the airflow alarm is triggered.

  • PPE Donning Sequence: Don the Tyvek suit, followed by the primary butyl rubber gloves. Overlay with disposable heavyweight nitrile gloves for tactile dexterity. Finally, don the chemical goggles and the OV/P100 respirator.

  • Static Control: Aniline derivative powders are highly static-sensitive. Use an anti-static ionizing gun (e.g., Zerostat) on the weighing microbalance, spatulas, and weigh boats to neutralize charges and prevent the micro-aerosolization of toxic particulates.

  • Dispensing: Weigh the compound using a closed-system transfer or a disposable anti-static weigh boat. Cap the source bottle immediately after extracting the required mass.

  • In-Hood Solubilization: To permanently eliminate the risk of powder inhalation, dissolve the compound in your target organic solvent (e.g., DMSO, Dichloromethane) inside the fume hood before transferring the sealed vial to the main laboratory environment.

Decontamination and Disposal Plan

Improper disposal of thioether and aniline derivatives can lead to severe environmental contamination and hazardous cross-reactions.

Step-by-Step Decontamination:

  • Chemical Neutralization: Thioethers and anilines can be mitigated using mild oxidizing agents. Wipe down the balance, spatulas, and fume hood surfaces with a 5-10% sodium hypochlorite (bleach) solution. Causality: The hypochlorite oxidizes the thioether to a highly water-soluble, non-odorous sulfoxide/sulfone and initiates the degradation of the aniline ring.

  • Aqueous Removal: Follow the bleach wipe with a 70% ethanol wipe to remove any residual aqueous salts and prevent corrosion of the stainless steel balance.

  • Waste Segregation: Place all contaminated weigh boats, spatulas, and outer nitrile gloves into a dedicated, sealable biohazard/chemical waste bag while still inside the fume hood.

  • Disposal Routing: Label the waste container strictly as "Toxic Organic Solid Waste - Contains Aniline Derivatives."Critical Warning: Never mix this waste with acidic waste streams. Anilines form hazardous, persistent salts in acid, and residual bleach from decontamination will release toxic chlorine gas if acidified. Route exclusively for high-temperature incineration via an approved environmental vendor.

References

  • Hazardous Substance Fact Sheet: Aniline New Jersey Department of Health[Link]

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